molecular formula C4H6O3 B1220338 4-Hydroxybut-2-enoic acid

4-Hydroxybut-2-enoic acid

Cat. No.: B1220338
M. Wt: 102.09 g/mol
InChI Key: RMQJECWPWQIIPW-UHFFFAOYSA-N
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Description

4-hydroxycrotonic acid is a hydroxy fatty acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxybut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h1-2,5H,3H2,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQJECWPWQIIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxybut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-Hydroxybut-2-enoic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound, also known as (E)-4-Hydroxycrotonic acid, is a hydroxy fatty acid and a notable analog of γ-Hydroxybutyric acid (GHB).[1] Its chemical structure and key properties are summarized below.

Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 24587-49-3[1]
Molecular Formula C4H6O3[1]
Molecular Weight 102.09 g/mol [2]
Melting Point 109 °C[3]
Boiling Point (Predicted) 338.7 ± 25.0 °C[3]
Density (Predicted) 1.271 ± 0.06 g/cm³[3]
pKa (Predicted) 4.31 ± 0.10[4]
Solubility Water: 200 g/L (25 °C) DMSO: <10.21 mg/ml[3][4]

Spectral Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • -OH (alcohol): Broad singlet, chemical shift dependent on solvent and concentration.

  • -CH2-: Doublet of doublets.

  • -CH=CH- (alkene): Two distinct multiplets, showing coupling to each other and the adjacent CH2 group.

  • -COOH (carboxylic acid): Broad singlet, typically downfield.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Four distinct signals are expected, corresponding to the four carbon atoms in different chemical environments.[5]

    • -CH2-OH: Signal in the range of 60-70 ppm.

    • -CH=CH-: Two signals in the alkene region (100-150 ppm).

    • -COOH: Signal in the carboxylic acid region (170-180 ppm).

IR (Infrared) Spectroscopy:

  • O-H stretch (alcohol and carboxylic acid): Broadband in the region of 3500-2500 cm⁻¹.[6]

  • C=O stretch (carboxylic acid): Strong, sharp peak around 1700 cm⁻¹.[6]

  • C=C stretch (alkene): Peak around 1650 cm⁻¹.

  • C-O stretch (alcohol and carboxylic acid): Peaks in the fingerprint region, typically between 1300-1000 cm⁻¹.[6]

MS (Mass Spectrometry):

  • Molecular Ion (M+): A peak corresponding to the molecular weight (102.09 g/mol ) would be expected.[2]

  • Fragmentation: Common fragmentation patterns would involve the loss of water (M-18), the carboxyl group (M-45), and cleavage of the carbon-carbon bonds.

Biological Activity and Signaling Pathway

This compound is recognized as a potent analog of γ-Hydroxybutyric acid (GHB).[1] It exhibits a higher binding affinity for the GHB receptor than GHB itself and is considered a potential endogenous ligand.[1][4] The mechanism of action for GHB involves a complex interplay between specific GHB receptors and GABAergic systems, particularly GABA-B receptors.[7][8]

At pharmacological doses, GHB and its analogs can act as weak agonists at GABA-B receptors.[[“]] They also bind to high-affinity GHB receptors, which are distributed in key brain regions like the hippocampus, cortex, and dopaminergic structures.[[“]][10] The stimulation of GHB receptors can lead to a reduction in dopamine (B1211576) release, while interactions with the GABAergic system can have broader inhibitory effects on neuronal activity.[10]

GHB_Signaling_Pathway cluster_ligand Ligand cluster_receptors Receptors cluster_effects Downstream Effects 4H2BA This compound GHBR GHB Receptor 4H2BA->GHBR High Affinity Binding GABABR GABA-B Receptor 4H2BA->GABABR Weak Agonism Dopamine Dopamine Release Inhibition GHBR->Dopamine Neuronal Neuronal Inhibition GABABR->Neuronal

GHB Receptor Signaling Pathway

Experimental Protocols

Synthesis of (E)-4-hydroxybut-2-enoic acid

This protocol describes the synthesis of (E)-4-hydroxybut-2-enoic acid from ethyl (E)-4-bromobut-2-enoate.[11]

Materials:

  • Ethyl (E)-4-bromobut-2-enoate (2 g, 10 mmol)

  • Potassium hydroxide (B78521) (KOH) (1.2 g, 21 mmol)

  • Deionized water (10 mL)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round bottom flask

  • Stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round bottom flask, add ethyl (E)-4-bromobut-2-enoate (2 g, 10 mmol), potassium hydroxide (1.2 g, 21 mmol), and deionized water (10 mL).

  • Stir the reaction mixture at 100 °C for 2 hours.

  • After 2 hours, cool the mixture to room temperature and acidify with 1 M HCl until the pH is acidic.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate to dryness using a rotary evaporator to yield the title compound.

Synthesis_Workflow Start Start Reactants Combine Ethyl (E)-4-bromobut-2-enoate, KOH, and Water Start->Reactants Heat Stir at 100 °C for 2 hours Reactants->Heat Acidify Cool and Acidify with 1 M HCl Heat->Acidify Extract Extract with Ethyl Acetate (3x) Acidify->Extract Wash Wash Combined Organic Layers with Brine Extract->Wash Dry Dry with Anhydrous MgSO4 Wash->Dry Concentrate Filter and Concentrate to Yield Product Dry->Concentrate End End Concentrate->End

Synthesis Workflow

Stability and Hazards

Stability: Information on the specific stability of this compound is limited in the provided search results. As a general consideration for a molecule with alcohol, alkene, and carboxylic acid functional groups, it should be stored in a cool, dry place away from strong oxidizing agents.

Hazards: Based on information for the related compound 4-Hydroxybut-2-ynoic acid, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[12] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

References

An In-depth Technical Guide on 4-Hydroxybut-2-enoic Acid (CAS: 24587-49-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybut-2-enoic acid, with the CAS number 24587-49-3, is a notable unsaturated hydroxy fatty acid. It is recognized as an endogenous analog of γ-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, biological activity with a focus on its interaction with the GHB receptor, and potential signaling pathways. Detailed experimental protocols for its synthesis and for characterizing its receptor binding are also presented. This document aims to be a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₄H₆O₃. Its structure features a four-carbon chain with a carboxylic acid group, a hydroxyl group, and a carbon-carbon double bond. The presence of these functional groups contributes to its chemical reactivity and biological activity. A summary of its key properties is provided in the table below.

PropertyValueSource
CAS Number 24587-49-3N/A
Molecular Formula C₄H₆O₃[1]
Molecular Weight 102.09 g/mol [2]
IUPAC Name (2E)-4-hydroxybut-2-enoic acid[2]
Synonyms trans-4-Hydroxycrotonic acid, T-HCA[3]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in water[1]
pKa ~4.7 (estimated)N/A

Synthesis

A common laboratory-scale synthesis of this compound involves the hydrolysis of an ester precursor, such as ethyl 4-bromocrotonate.

Experimental Protocol: Synthesis from Ethyl 4-bromocrotonate

Objective: To synthesize this compound via hydrolysis of ethyl 4-bromocrotonate.

Materials:

  • Ethyl 4-bromocrotonate (technical grade, ~75%)[4]

  • Potassium hydroxide (B78521) (KOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure: [5]

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (2.1 equivalents) in deionized water.

  • Add ethyl 4-bromocrotonate (1 equivalent) to the stirred solution.

  • Attach a reflux condenser and heat the mixture to 100°C with continuous stirring for 2 hours.

  • After 2 hours, allow the reaction mixture to cool to room temperature.

  • Acidify the solution to a pH of approximately 2-3 by slowly adding 1 M HCl.

  • Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Workflow for the Synthesis of this compound:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product A Dissolve KOH in Water B Add Ethyl 4-bromocrotonate A->B C Heat to 100°C for 2h under reflux B->C D Cool to RT C->D E Acidify with 1M HCl D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry with MgSO4 G->H I Evaporate Solvent H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathway

This compound is a known agonist of the high-affinity γ-hydroxybutyrate (GHB) receptor.[3][6] The GHB receptor is a G-protein coupled receptor (GPCR) that is distinct from the GABA-B receptor, to which GHB also binds, albeit with lower affinity.[7][8]

Quantitative Binding Data

Binding studies using radiolabeled trans-4-hydroxycrotonic acid ([³H]THCA) on rat brain membranes have revealed high-affinity binding sites. The following table summarizes the binding parameters.

ParameterValueSource
High-affinity Kd 7 nM[6]
High-affinity Bmax 42 fmol/mg protein[6]
Low-affinity Kd 2 µM[6]
Low-affinity Bmax 13 pmol/mg protein[6]
Signaling Pathway

Activation of the GHB receptor by this compound is believed to initiate a signaling cascade that is distinct from GABA-B receptor signaling. The GHB receptor is an excitatory GPCR.[7] Its activation can lead to the modulation of ion channels and the release of other neurotransmitters.

Proposed Signaling Pathway of this compound:

G 4-HBA This compound GHBR GHB Receptor (GPCR) 4-HBA->GHBR G_protein G-protein activation GHBR->G_protein K_channel Modulation of K+ channels G_protein->K_channel Dopamine_release Increased Dopamine Release G_protein->Dopamine_release Glutamate_release Increased Glutamate Release G_protein->Glutamate_release Excitatory_effects Neuronal Excitation K_channel->Excitatory_effects Dopamine_release->Excitatory_effects Glutamate_release->Excitatory_effects

Caption: Proposed signaling pathway upon GHB receptor activation.

Experimental Protocols

Protocol: Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the GHB receptor using a competitive radioligand binding assay.

Materials:

  • Rat brain membranes (prepared from cortex or hippocampus)

  • [³H]NCS-382 (radioligand for GHB receptor)

  • This compound (unlabeled ligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure: (Adapted from general receptor binding assay protocols)[9]

  • Prepare a series of dilutions of this compound in the binding buffer.

  • In microcentrifuge tubes, add a fixed concentration of [³H]NCS-382, the rat brain membrane preparation, and varying concentrations of the unlabeled this compound.

  • Include control tubes for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ligand, e.g., 1 mM GHB).

  • Incubate the tubes at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Receptor Binding Assay:

G A Prepare Reagents: - Brain Membranes - [3H]NCS-382 - 4-HBA dilutions B Incubate Reagents A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki D->E

Caption: Workflow for a competitive radioligand binding assay.

Spectroscopic Data

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show signals corresponding to the vinyl protons of the double bond, the methylene (B1212753) protons adjacent to the hydroxyl group, and the hydroxyl and carboxylic acid protons. The coupling constants between the vinyl protons would confirm the trans configuration of the double bond.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum would display four distinct signals for the four carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbon bearing the hydroxyl group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (102.09 g/mol ). Fragmentation patterns would likely involve the loss of water and carbon dioxide. The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of the related compound, 4-hydroxybutanoic acid, is available in the NIST WebBook and can serve as a reference for derivatized analysis.[10]

Conclusion

This compound is a biologically active molecule with a high affinity for the GHB receptor. Its role as an endogenous ligand and its distinct signaling pathway make it a compound of significant interest for research in neuroscience and pharmacology. The information and protocols provided in this technical guide offer a solid foundation for further investigation into the synthesis, biological characterization, and potential therapeutic applications of this intriguing molecule. Further research is warranted to fully elucidate its physiological functions and its potential as a lead compound in drug discovery programs.

References

An In-depth Technical Guide to (E)-4-Hydroxybut-2-enoic Acid: Molecular Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-4-hydroxybut-2-enoic acid, a naturally occurring analog of γ-hydroxybutyric acid (GHB). This document details its molecular structure, physicochemical properties, synthesis, and its significant interactions with the GHB and GABAergic systems, presenting key quantitative data and experimental methodologies relevant to drug discovery and development.

Molecular Structure and Physicochemical Properties

(E)-4-Hydroxybut-2-enoic acid, also known as trans-4-hydroxycrotonic acid (T-HCA), is a short-chain hydroxy fatty acid. Its structure features a carboxylic acid group, a trans-configured carbon-carbon double bond, and a primary alcohol.

Chemical Identifiers
IdentifierValue
IUPAC Name (2E)-4-hydroxybut-2-enoic acid
CAS Number 24587-49-3[1][2]
Molecular Formula C₄H₆O₃[1][2]
Molecular Weight 102.09 g/mol [2][3]
Canonical SMILES C(C=CC(=O)O)O[1]
InChI Key RMQJECWPWQIIPW-OWOJBTEDSA-N[1]
Synonyms trans-4-Hydroxycrotonic acid, T-HCA, (E)-4-Hydroxycrotonic Acid[2]
Physicochemical Data
PropertyValueSource
Melting Point 109 °C[2]
Boiling Point (Predicted) 338.7 ± 25.0 °C[2]
Density (Predicted) 1.271 ± 0.06 g/cm³[2]
pKa (Predicted) 4.31 ± 0.10[1]
XLogP3 (Predicted) -0.6[3]
Solubility Soluble in DMSO (<10.21 mg/ml)[2]
Appearance Light yellow to yellow solid[2]

Synthesis and Characterization

Synthetic Protocol: Hydrolysis of Ethyl (E)-4-bromobut-2-enoate

A common laboratory-scale synthesis of (E)-4-hydroxybut-2-enoic acid involves the hydrolysis of an ester precursor.[4]

Materials:

Procedure:

  • To a round-bottom flask, add ethyl (E)-4-bromobut-2-enoate, potassium hydroxide, and water.

  • Stir the reaction mixture at 100 °C for 2 hours.

  • After cooling to room temperature, acidify the mixture with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Concentrate the filtrate under reduced pressure to yield the product.

This method typically yields the title compound as a brown oil with a reported yield of 53%.[4] Further purification can be achieved through column chromatography.

Spectroscopic Characterization

Detailed spectroscopic data for (E)-4-hydroxybut-2-enoic acid is essential for unambiguous identification. While predicted ¹H and ¹³C NMR spectra are available in various databases, experimental data should be acquired for confirmation.[1] Mass spectrometry can be used to confirm the molecular weight.

Biological Activity and Signaling Pathways

(E)-4-Hydroxybut-2-enoic acid is a significant neuromodulator due to its interaction with the γ-hydroxybutyrate (GHB) signaling system. It is an endogenous compound found in the brain and acts as a potent ligand for GHB receptors.[5][6]

Receptor Binding Affinity

Binding studies on rat brain membranes have demonstrated that (E)-4-hydroxybut-2-enoic acid (T-HCA) binds to GHB receptors with two distinct affinity components.[6]

LigandReceptor TargetBinding Affinity (Kd)Bmax
[³H]T-HCA High-affinity GHB site7 nM42 fmol/mg protein
[³H]T-HCA Low-affinity GHB site2 µM13 pmol/mg protein
T-HCA (displacing [³H]GHB) High-affinity GHB site95 nMN/A

These findings indicate the existence of a specific high-affinity binding site for T-HCA, suggesting it may be a natural ligand for a subpopulation of GHB receptors.[6]

Signaling Mechanisms

The pharmacological effects of GHB and its analogs are complex, involving at least two distinct receptor systems: the specific high-affinity GHB receptor (GHBR) and the low-affinity GABAB receptor.[5][7]

  • GHB Receptor (GHBR): This is an excitatory G protein-coupled receptor (GPCR).[8] Activation of GHBR can lead to the release of excitatory neurotransmitters like glutamate (B1630785).[7][8]

  • GABAB Receptor: At higher, pharmacological concentrations, GHB and its analogs act as weak agonists at the inhibitory GABAB receptors.[7] This interaction is primarily responsible for the sedative effects associated with GHB.[7]

The dual interaction of GHB-like molecules leads to a complex modulation of neuronal activity. The diagram below illustrates the proposed signaling pathways.

GHB_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 4H2E (E)-4-Hydroxybut-2-enoic acid (T-HCA) / GHB GHBR GHB Receptor (High Affinity) 4H2E->GHBR Binds (nM affinity) GABABR GABAB Receptor (Low Affinity) 4H2E->GABABR Binds (µM affinity) G_exc Gq/G11 GHBR->G_exc activates G_inh Gi/o GABABR->G_inh activates PLC PLC G_exc->PLC activates AC Adenylyl Cyclase G_inh->AC inhibits K_channel ↑ K⁺ Efflux (Hyperpolarization) G_inh->K_channel opens IP3_DAG ↑ IP₃/DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca ↑ Ca²⁺ IP3_DAG->Ca Glutamate ↑ Glutamate Release Ca->Glutamate

Figure 1. Simplified signaling pathways of (E)-4-Hydroxybut-2-enoic acid / GHB.

Experimental Protocol: Radioligand Binding Assay (Competitive)

To determine the binding affinity (Ki) of (E)-4-hydroxybut-2-enoic acid for the GHB receptor, a competitive radioligand binding assay is employed. This is a generalized protocol.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (E)-4-hydroxybut-2-enoic acid in displacing a specific radioligand from the GHB receptor, and to calculate the inhibition constant (Ki).

Materials:

  • Membrane preparation from rat brain tissue (e.g., cortex or hippocampus) expressing GHB receptors.

  • Radioligand, e.g., [³H]GHB or a specific high-affinity ligand like [³H]NCS-382.[5]

  • (E)-4-hydroxybut-2-enoic acid (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (a high concentration of unlabeled GHB).

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

  • 96-well filter plates and vacuum filtration manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in cold lysis buffer and prepare membrane pellets via differential centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).[9]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + radioligand + binding buffer.

    • Non-specific Binding: Membrane preparation + radioligand + excess unlabeled GHB.

    • Competition: Membrane preparation + radioligand + varying concentrations of (E)-4-hydroxybut-2-enoic acid (typically a 10-point dilution series).

  • Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach binding equilibrium.[9]

  • Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

  • Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of (E)-4-hydroxybut-2-enoic acid.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

BindingAssayWorkflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis p1 Prepare Brain Membrane Homogenate a1 Incubate Membranes with: 1. Radioligand (Total Binding) 2. Radioligand + Excess GHB (NSB) 3. Radioligand + T-HCA (Competition) p1->a1 p2 Prepare Serial Dilutions of T-HCA (Competitor) p2->a1 p3 Prepare Radioligand ([³H]GHB) Solution p3->a1 s1 Rapid Vacuum Filtration (Separates Bound from Free) a1->s1 s2 Wash Filters s1->s2 s3 Scintillation Counting (Measure Radioactivity) s2->s3 d1 Calculate Specific Binding (Total - NSB) s3->d1 d2 Plot % Inhibition vs. [T-HCA] d1->d2 d3 Determine IC₅₀ (Non-linear Regression) d2->d3 d4 Calculate Ki using Cheng-Prusoff Equation d3->d4

Figure 2. Workflow for a competitive radioligand binding assay.

Implications for Drug Development

The high affinity of (E)-4-hydroxybut-2-enoic acid for a specific subpopulation of GHB receptors makes it and its analogs interesting candidates for the development of novel therapeutics.[6] Understanding the distinct roles of the high-affinity GHB receptor and the low-affinity GABAB receptor is crucial for designing selective ligands.[5] Drugs targeting the GHB receptor could potentially modulate glutamate and dopamine (B1211576) systems, offering therapeutic avenues for a range of neurological and psychiatric disorders, distinct from those targeted by GABAB agonists like baclofen. Further research into the structure-activity relationships of 4-hydroxybut-2-enoic acid derivatives is warranted to develop selective and potent modulators of the GHBergic system.

References

An In-depth Technical Guide on the Biological Activity of 4-Hydroxybut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 4-Hydroxybut-2-enoic acid, also known as trans-4-hydroxycrotonic acid (T-HCA). The primary focus of this document is its interaction with the high-affinity γ-hydroxybutyrate (GHB) receptor. Due to a scarcity of research on other biological effects, this guide will center on its well-documented activity as a selective GHB receptor agonist.

Core Biological Activity: High-Affinity GHB Receptor Agonism

This compound (T-HCA) is a structural analog and a metabolite of γ-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug.[1] T-HCA is an endogenous compound found in the rat central nervous system.[1] Its primary and most well-characterized biological activity is its function as a potent and selective agonist at the high-affinity GHB receptor.[1][2] Notably, it exhibits a higher binding affinity for this receptor than GHB itself and, crucially, does not bind to the low-affinity GHB binding site, the GABAB receptor.[1][2] This selectivity makes T-HCA a valuable pharmacological tool for isolating and studying the specific functions of the high-affinity GHB receptor, independent of GABAB receptor activation.

Quantitative Data on GHB Receptor Binding

The following table summarizes the available quantitative data for the binding of this compound (T-HCA) to the GHB receptor.

LigandReceptor/TissueRadioligandParameterValueReference
[3H]trans-4-hydroxycrotonic acidRat brain membranes[3H]THCAKd17 nM[2]
Bmax142 fmol/mg protein[2]
Kd22 µM[2]
Bmax213 pmol/mg protein[2]
trans-4-hydroxycrotonic acidGHB binding sitesNot SpecifiedKi1.1 µM[3]

Signaling Pathways

Activation of the high-affinity GHB receptor by agonists like T-HCA is known to increase extracellular glutamate (B1630785) concentrations, particularly in the hippocampus.[2][4] This effect is distinct from the sedative effects of GHB, which are mediated by the GABAB receptor. The signaling cascade following the binding of T-HCA to the GHB receptor is not fully elucidated but is understood to be G-protein coupled.

GHB_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4H2E This compound (T-HCA) GHBR High-affinity GHB Receptor 4H2E->GHBR Binds G_Protein G-Protein GHBR->G_Protein Activates Effector Effector Enzyme/Ion Channel G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Glutamate_Release Increased Glutamate Release Second_Messenger->Glutamate_Release Leads to

Figure 1: Proposed signaling pathway of this compound at the GHB receptor.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. The following sections provide a generalized protocol for a competitive radioligand binding assay to determine the affinity for the GHB receptor, based on methodologies commonly used in the field and information from relevant literature.

GHB Receptor Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the high-affinity GHB receptor.

Materials:

  • Test Compound: this compound (T-HCA)

  • Radioligand: [3H]NCS-382 or [3H]GHB

  • Receptor Source: Rat brain membrane preparation (e.g., from cortex or hippocampus)

  • Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold incubation buffer

  • Non-specific Binding Control: High concentration of unlabeled GHB (e.g., 1 mM)

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in incubation buffer to a desired protein concentration.

  • Assay Setup: In test tubes, combine:

    • A fixed concentration of radioligand (typically at or below its Kd).

    • Varying concentrations of the test compound (this compound).

    • Rat brain membrane preparation.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of unlabeled GHB.

    • Adjust the final volume with incubation buffer.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare rat brain membrane homogenate A1 Incubate membranes with [3H]Radioligand and varying concentrations of test compound P1->A1 P2 Prepare serial dilutions of This compound P2->A1 A2 Separate bound and free ligand by rapid filtration A1->A2 A3 Quantify bound radioactivity using scintillation counting A2->A3 D1 Calculate specific binding A3->D1 D2 Generate competition curve (% specific binding vs. [compound]) D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff equation D3->D4

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Other Potential Biological Activities: A Data Gap

Despite its well-defined role at the GHB receptor, there is a significant lack of publicly available data on other biological activities of this compound, such as anticancer or anti-inflammatory effects. While general protocols for assessing these activities exist, their specific application to this compound has not been reported in the scientific literature. Researchers interested in these potential activities would need to conduct exploratory in vitro studies.

Hypothetical Experimental Approaches

For investigational purposes, the following standard assays could be employed:

Cytotoxicity/Anticancer Activity:

  • MTT Assay: To assess the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

  • Apoptosis Assays: Using techniques like flow cytometry with Annexin V/Propidium Iodide staining to determine if the compound induces programmed cell death.

Anti-inflammatory Activity:

  • Inhibition of Albumin Denaturation Assay: A simple in vitro assay to screen for anti-inflammatory potential by measuring the inhibition of heat-induced protein denaturation.

  • Measurement of Inflammatory Mediators: In a cell-based model (e.g., LPS-stimulated macrophages), the effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) could be quantified using ELISA.

Conclusion

This compound (T-HCA) is a highly specific and potent agonist of the high-affinity GHB receptor. Its selectivity makes it an invaluable tool for neuropharmacological research aimed at dissecting the physiological and pathological roles of this receptor system. While its primary biological activity is well-established, there is a clear need for further investigation into its potential effects in other therapeutic areas, such as oncology and inflammation. The experimental frameworks provided in this guide offer a starting point for such exploratory studies.

References

4-Hydroxybut-2-enoic Acid: A Technical Guide to a High-Affinity GHB Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybut-2-enoic acid, commonly known as trans-4-hydroxycrotonic acid (T-HCA), is a structural analog and a metabolite of γ-hydroxybutyric acid (GHB).[1] Endogenously found in the rat central nervous system, T-HCA has garnered significant interest within the scientific community for its distinct pharmacological profile.[1] Unlike GHB, which exhibits activity at both the high-affinity GHB receptor and the low-affinity GABAB receptor, T-HCA demonstrates marked selectivity for the GHB receptor.[1] This selectivity makes T-HCA an invaluable tool for elucidating the physiological and pharmacological roles of the GHB receptor, independent of the sedative and hypnotic effects associated with GABAB receptor activation.[1] This technical guide provides a comprehensive overview of T-HCA, focusing on its synthesis, pharmacology, and the experimental methodologies used to characterize its activity.

Pharmacology

Receptor Binding and Affinity

T-HCA is a potent and selective agonist at the high-affinity GHB receptor.[1] Notably, it exhibits a significantly greater affinity for this receptor than GHB itself. Binding studies have revealed that T-HCA interacts with two distinct binding sites on rat brain membranes: a high-affinity site and a low-affinity site.[2] In contrast to GHB, T-HCA does not bind to the GABAB receptor, which is responsible for the sedative effects of GHB.[1]

LigandReceptor/SiteKd (nM)Bmax (fmol/mg protein)Reference
T-HCAHigh-Affinity GHB Site742[2]
T-HCALow-Affinity GHB Site200013,000[2]
GHBHigh-Affinity GHB Site95-[2]

Table 1: Binding Affinity of T-HCA and GHB for the GHB Receptor.

Pharmacodynamics

The primary pharmacodynamic effect of T-HCA is the stimulation of the GHB receptor. This activation leads to a notable increase in extracellular glutamate (B1630785) concentrations, particularly in the hippocampus.[1][3] This effect is opposite to the decrease in glutamate release observed with high, pharmacologically relevant concentrations of GHB, which is mediated by GABAB receptors.[4] The T-HCA-induced increase in glutamate is blocked by the GHB receptor antagonist NCS-382, but not by GABAB receptor antagonists, further confirming its selectivity.[4] This glutamatergic modulation suggests a role for the GHB receptor in neuronal excitability and synaptic plasticity. Unlike GHB, T-HCA does not produce sedation or hypnosis, a key distinction attributed to its lack of GABAB receptor activity.[1]

Pharmacokinetics

Detailed pharmacokinetic studies specifically on T-HCA are limited. However, as a metabolite of GHB, its pharmacokinetic profile is expected to be related. GHB itself is characterized by rapid absorption and elimination, with a short plasma half-life of 20-60 minutes. GHB's pharmacokinetics are complex and can be nonlinear at higher doses.[5][6] Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) of T-HCA.

Experimental Protocols

Synthesis of trans-4-Hydroxycrotonic Acid (T-HCA)

A common synthetic route to T-HCA involves the hydrolysis of 4-bromocrotonic acid.[7]

Step 1: Synthesis of 4-Bromocrotonic Acid

  • Dissolve crotonic acid (20 g, 0.23 mol) in 200 ml of dry benzene.

  • Add N-bromosuccinimide (45.6 g, 0.25 mol) to the solution under a nitrogen atmosphere.

  • Add 2,2'-azobisisobutyronitrile (0.5 g, 3.7 mmol) as a radical initiator and gently reflux the mixture with stirring for 2 hours.

  • Cool the solution to 10°C and filter off the resulting white precipitate.

  • Evaporate the filtrate in vacuo.

  • Take up the residue in 200 ml of carbon tetrachloride, cool to 0°C, and filter.

  • Evaporate the filtrate in vacuo to yield a mixture containing primarily 4-bromocrotonic acid.

  • Purify the 4-bromocrotonic acid by recrystallization from petroleum ether.[7]

Step 2: Synthesis of trans-4-Hydroxycrotonic Acid

  • Prepare a cold solution of 4-bromocrotonic acid (12 g, 72 mmol) in 120 ml of water.

  • Add a 2M KOH solution in water (240 ml) dropwise to the cold solution.

  • After the addition is complete, heat the solution under reflux for 5 minutes (oil bath temperature 120°C).

  • Cool the solution in an ice bath and acidify with dilute H2SO4.

  • Evaporate the medium under vacuum and extract with ethyl ether.

  • Dry and evaporate the solvent.

  • Chromatograph the residue on a silica (B1680970) gel column eluted with a mixture of EtOAc:MeOH (97:3) to yield pure T-HCA.

  • Further purify by recrystallization from EtOAc to obtain T-HCA with a melting point of 108°C.[7]

GHB Receptor Binding Assay

A standard method for determining the binding affinity of ligands to the GHB receptor is a competitive radioligand binding assay using [3H]NCS-382, a selective GHB receptor antagonist radioligand.[8]

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • [3H]NCS-382 (Radioligand)

  • Unlabeled T-HCA (Competitor)

  • Unlabeled GHB (for defining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Reaction: In a series of tubes, combine the prepared brain membranes, a fixed concentration of [3H]NCS-382, and varying concentrations of unlabeled T-HCA.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioactivity as a function of the log of the competitor concentration. The concentration of T-HCA that inhibits 50% of the specific binding of [3H]NCS-382 (IC50) can then be determined. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of T-HCA at the GHB Receptor

The binding of T-HCA to the high-affinity GHB receptor is proposed to initiate a signaling cascade that results in the modulation of neuronal activity, primarily through an increase in glutamate release. The exact intracellular mechanisms are still under investigation, but may involve G-protein coupling and modulation of ion channels.[9]

T_HCA_Signaling T_HCA T-HCA GHB_R GHB Receptor T_HCA->GHB_R Binds G_Protein G-Protein? GHB_R->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase?) G_Protein->Effector Modulates Glutamate_Release Increased Glutamate Release Effector->Glutamate_Release Leads to Neuronal_Activity Modulation of Neuronal Activity Glutamate_Release->Neuronal_Activity

Proposed signaling pathway of T-HCA.
Experimental Workflow for Characterizing T-HCA

The characterization of T-HCA as a GHB analog involves a multi-step process, from chemical synthesis to in vivo pharmacological testing.

T_HCA_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization Synthesis Chemical Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Binding_Assay Receptor Binding Assays (Kd, IC50) Purification->Binding_Assay Selectivity_Assay Selectivity Assays (vs. GABAB Receptor) Binding_Assay->Selectivity_Assay Microdialysis Microdialysis (Glutamate Release) Selectivity_Assay->Microdialysis Behavioral_Studies Behavioral Studies (Sedation, Hypnosis) Microdialysis->Behavioral_Studies

References

Endogenous Presence of 4-Hydroxybut-2-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous presence, analytical methodologies, and biological significance of 4-Hydroxybut-2-enoic acid, also known as trans-4-hydroxycrotonic acid (T-HCA). T-HCA is an endogenous metabolite of γ-hydroxybutyric acid (GHB) and a high-affinity agonist for the specific GHB receptor. This document summarizes the current state of knowledge regarding its quantification in biological systems, details relevant experimental protocols, and elucidates its role in cellular signaling pathways. The information presented is intended to serve as a foundational resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

This compound (T-HCA) is a C4 unsaturated hydroxy fatty acid that has garnered scientific interest due to its structural similarity to γ-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug. Emerging evidence has identified T-HCA as an endogenous molecule in the mammalian central nervous system, where it functions as a potent and selective ligand for the GHB receptor[1][2][3]. Unlike its precursor GHB, which also interacts with the GABAB receptor, T-HCA's specificity for the GHB receptor makes it an invaluable tool for dissecting the physiological roles of this distinct signaling system[2]. This guide aims to consolidate the existing technical information on endogenous T-HCA to facilitate further research into its biological functions and therapeutic potential.

Quantitative Data

The quantification of endogenous this compound is a critical aspect of understanding its physiological and pathological roles. To date, quantitative data in humans is lacking. However, studies in rodent models have provided initial values for its concentration in the brain.

Table 1: Endogenous Concentration of this compound in Rat Brain

Biological MatrixSpeciesConcentration (nmol/g wet weight)Analytical MethodReference
Whole BrainRat0.18 ± 0.02GC/MS with negative ion detection[4]

Biosynthesis and Metabolism

This compound is an active metabolite of GHB[2]. The metabolic pathways of GHB are complex and involve several enzymatic steps. The conversion of GHB to T-HCA is a part of this metabolic network, although the specific enzymes responsible for this transformation have not been fully elucidated. The known metabolic relationship is depicted below.

Simplified Biosynthetic Pathway of this compound GABA γ-Aminobutyric Acid (GABA) SSA Succinic Semialdehyde GABA->SSA GABA transaminase GHB γ-Hydroxybutyric Acid (GHB) SSA->GHB Succinic Semialdehyde Reductase THCA This compound (T-HCA) GHB->THCA Metabolism (Enzymes to be fully elucidated) Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space THCA This compound (T-HCA) GHB_R GHB Receptor THCA->GHB_R Binds and Activates Glutamate_ext Glutamate Downstream Downstream Signaling (Further elucidation needed) GHB_R->Downstream Initiates Signal Vesicle Glutamate Vesicle Downstream->Vesicle Promotes Release Vesicle->Glutamate_ext Exocytosis Workflow for T-HCA Quantification in Brain Tissue A Brain Tissue Homogenization B Addition of Internal Standard A->B C Liquid-Liquid Extraction B->C D Derivatization (Esterification & Silylation) C->D E GC/MS Analysis (NICI mode) D->E F Data Analysis & Quantification E->F

References

The Natural Occurrence of 4-Hydroxybut-2-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery of 4-hydroxybut-2-enoic acid, also known as 4-hydroxycrotonic acid, in nature. This compound, a metabolite of γ-hydroxybutyric acid (GHB), has been identified in mammalian tissues and is recognized as a high-affinity ligand for the GHB receptor. This document consolidates available data on its natural sources, presents detailed experimental protocols for its identification, and explores its potential biological significance, including its role in signaling pathways. All quantitative data is summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound is a C4 short-chain unsaturated hydroxy fatty acid. While its synthetic chemistry has been explored, its presence in the natural world has been a subject of increasing interest, particularly due to its relationship with the well-known neurotransmitter and drug, GHB. This guide delves into the scientific findings that have established the natural occurrence of this compound, providing a foundational resource for researchers in pharmacology, biochemistry, and drug development.

Natural Occurrence

The primary documented natural source of this compound is in mammalian tissue. Its methylated derivative, (2e)-4-hydroxy-2-methylbut-2-enoic acid, has also been identified in the plant kingdom.

Mammalian Tissues

The first identification of this compound in a biological matrix was in human renal tissue biopsies obtained from patients with chronic glomerulonephritis.[1] The compound was found in "considerably large amounts" in the kidney tissue, while being undetectable in urine and serum, suggesting a potential role in renal physiology or pathophysiology.[1] Furthermore, it has been established as an endogenous compound in the rat central nervous system and, being a metabolite of GHB, is almost certainly endogenous to humans as well.[2]

Plant Sources

A methylated derivative, (2e)-4-hydroxy-2-methylbut-2-enoic acid, has been reported to be present in the plant Artemisia aucheri.[3][4] The discovery of this related compound suggests that the core structure of this compound may be more widespread in the plant kingdom than currently documented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing appropriate extraction and analytical methodologies.

PropertyValueSource
Molecular Formula C4H6O3[5]
Molecular Weight 102.09 g/mol [5][6]
IUPAC Name This compound[5]
Synonyms 4-hydroxycrotonic acid, T-HCA, GHC[2]
CAS Number 24587-49-3[6]

Experimental Protocols

The identification and quantification of this compound in biological samples necessitate sensitive and specific analytical techniques, with gas chromatography-mass spectrometry (GC-MS) being the primary method employed.

Extraction of Organic Acids from Tissue

The following is a generalized protocol for the extraction of organic acids from tissue biopsies, based on methodologies used for similar analyses.[7]

  • Homogenization: A small tissue sample (0.5-1 mg) is homogenized in a suitable solvent.

  • Solvent Extraction: The homogenate is subjected to solvent extraction to isolate the organic acids.

  • Drying: The organic extract is dried, typically under a stream of nitrogen, to remove the solvent.

Derivatization for GC-MS Analysis

Due to the low volatility of hydroxy acids, derivatization is a critical step for GC-MS analysis.[8][9] Silylation is a common method used to increase the volatility of these compounds.[10]

  • Reagent: A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the dried extract.[11]

  • Reaction: The mixture is heated to facilitate the derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) esters.

  • Analysis: The derivatized sample is then ready for injection into the GC-MS system.

The workflow for sample preparation and analysis is illustrated in the diagram below.

experimental_workflow tissue Tissue Biopsy (0.5-1 mg) homogenization Homogenization tissue->homogenization extraction Solvent Extraction homogenization->extraction drying Drying of Extract extraction->drying derivatization Silylation (e.g., BSTFA + 1% TMCS) drying->derivatization gcms GC-MS Analysis derivatization->gcms

Figure 1: Experimental workflow for the analysis of this compound from tissue samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following are representative GC-MS parameters for the analysis of derivatized organic acids.[11][12]

  • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 70°C and ramping up to 320°C.[12]

  • Mass Spectrometer: Operated in electron impact (EI) ionization mode.

  • Data Acquisition: Full scan mode to identify the compounds based on their mass spectra.

Biosynthesis and Biological Activity

Biosynthesis

This compound is a metabolite of γ-hydroxybutyric acid (GHB).[2] The biosynthesis of GHB itself occurs in the brain from the neurotransmitter γ-aminobutyric acid (GABA).[13] GHB can be converted to succinic semialdehyde, which then enters the Krebs cycle.[14] While the direct enzymatic conversion of GHB to this compound is not fully elucidated, it is understood to be a metabolic product.

The proposed metabolic relationship is depicted in the following diagram.

biosynthesis_pathway gaba γ-Aminobutyric Acid (GABA) ghb γ-Hydroxybutyric Acid (GHB) gaba->ghb Biosynthesis hca This compound ghb->hca Metabolism ssa Succinic Semialdehyde ghb->ssa krebs Krebs Cycle ssa->krebs signaling_pathway hca This compound ghb_r GHB Receptor (GPCR) hca->ghb_r Binds with high affinity g_protein G-Protein Activation ghb_r->g_protein effector Effector Enzyme Modulation g_protein->effector second_messenger Second Messenger Production effector->second_messenger downstream Downstream Cellular Effects (e.g., increased glutamate (B1630785) release) second_messenger->downstream

References

An In-depth Technical Guide to 4-Hydroxybut-2-enoic Acid and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybut-2-enoic acid, also known as trans-4-hydroxycrotonic acid (T-HCA), is an unsaturated fatty acid and an analog of the neurotransmitter γ-hydroxybutyric acid (GHB).[1] As a high-affinity ligand for the GHB receptor, this compound and its derivatives are valuable tools for neuroscience research and hold potential for the development of novel therapeutics targeting the GHB receptor system.[1][2] This technical guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, biological activity, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

This compound is a naturally occurring compound found in the rat brain and is considered an endogenous ligand for the GHB receptor.[1] It exhibits a higher binding affinity for the GHB receptor than GHB itself.[1] Unlike GHB, which also acts as a weak agonist at the GABAB receptor, this compound is selective for the GHB receptor and does not produce the sedative effects associated with GABAB receptor activation.[2] This selectivity makes it and its derivatives particularly interesting for elucidating the specific physiological roles of the GHB receptor and for the development of targeted therapeutics with potentially fewer side effects than GHB.

Physicochemical Properties

The fundamental properties of (E)-4-hydroxybut-2-enoic acid are summarized in the table below.

PropertyValueReference
IUPAC Name (2E)-4-hydroxybut-2-enoic acid[3]
Synonyms trans-4-Hydroxycrotonic acid, T-HCA, γ-Hydroxycrotonic acid[1][2]
CAS Number 24587-49-3[3]
Molecular Formula C₄H₆O₃[3]
Molecular Weight 102.09 g/mol [3]
Appearance Brown oil (as synthesized)
pKa 4.31 ± 0.10 (Predicted)

Synthesis of (E)-4-Hydroxybut-2-enoic Acid and Derivatives

The synthesis of (E)-4-hydroxybut-2-enoic acid is typically achieved through the hydrolysis of its corresponding ester, such as ethyl (E)-4-bromobut-2-enoate. The synthesis of various derivatives often involves modifications of the carboxylic acid or the hydroxyl group, or by introducing substituents on the carbon backbone.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound and its derivatives.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials Reaction Chemical Reaction (e.g., Hydrolysis, Esterification) Start->Reaction Purification Purification (e.g., Chromatography, Distillation) Reaction->Purification Structure Structural Analysis (NMR, MS) Purification->Structure Purity Purity Analysis (HPLC) Purification->Purity Binding Receptor Binding Assay Structure->Binding Purity->Binding Functional Functional Assay (e.g., GTPγS, Electrophysiology) Purity->Functional

Caption: General workflow for synthesis and evaluation.

Experimental Protocol: Synthesis of (E)-4-Hydroxybut-2-enoic Acid

This protocol describes the synthesis of (E)-4-hydroxybut-2-enoic acid from ethyl (E)-4-bromobut-2-enoate.

Materials:

  • Ethyl (E)-4-bromobut-2-enoate

  • Potassium hydroxide (B78521) (KOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round bottom flask, add ethyl (E)-4-bromobut-2-enoate (2 g, 10 mmol), KOH (1.2 g, 21 mmol), and water (10 mL).

  • Stir the reaction mixture at 100 °C for 2 hours.

  • After cooling to room temperature, acidify the mixture with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the title compound as a brown oil (yield: 560 mg, 53%).

Biological Activity and Quantitative Data

This compound and its derivatives are primarily evaluated for their affinity and selectivity towards the GHB receptor. The biological activity is commonly quantified using receptor binding assays to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Receptor Binding Affinity

The following table summarizes the binding affinities of trans-4-hydroxycrotonic acid and related compounds for the GHB receptor.

CompoundKi (µM)IC50 (µM)Receptor SystemRadioligandReference
trans-4-Hydroxycrotonic acid (T-HCA) 1.1-Rat brain membranes[³H]GHB[4]
4-Hydroxy-trans-2-nonenoic acid-3.9 ± 1.1Human frontal cerebral cortex membranes[³H]NCS-382[5]
4-Hydroxy-trans-2-nonenoic acid-5.6 ± 1.2Rat cerebral cortex membranes[³H]NCS-382[5]
Diaryl derivative of T-HCA0.023 - 0.075-Not specifiedNot specified[4]

Signaling Pathways

The primary molecular target of this compound is the GHB receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that modulates neuronal activity.

GHB Receptor Signaling

Upon binding of an agonist like this compound, the GHB receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. This activation involves the exchange of GDP for GTP on the Gα subunit, which then dissociates from the Gβγ dimer. Both Gα-GTP and Gβγ can then interact with downstream effector proteins to elicit a cellular response. Key downstream effects include the modulation of ion channels, such as potassium channels, and the regulation of neurotransmitter release, including dopamine (B1211576) and glutamate.

G GHB Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GHB_R GHB Receptor G_protein G-protein (αβγ) GHB_R->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma K_channel K+ Channel Response Cellular Response (e.g., altered neuronal excitability, neurotransmitter release) K_channel->Response Ligand This compound Ligand->GHB_R Binding G_alpha->Response G_beta_gamma->K_channel Modulation

Caption: GHB Receptor Signaling Pathway.

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for GHB Receptor

This protocol describes a method to determine the binding affinity of a test compound for the GHB receptor using a radiolabeled ligand.

Materials:

  • Rat brain cortex membranes (or other tissue expressing GHB receptors)

  • [³H]NCS-382 (radioligand)

  • Test compound (e.g., this compound)

  • Unlabeled GHB (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, [³H]NCS-382 (at a concentration near its Kd), and either the test compound, unlabeled GHB (for non-specific binding), or buffer alone (for total binding).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the GHB receptor upon agonist binding.

Materials:

  • Membrane preparation containing the GHB receptor

  • [³⁵S]GTPγS

  • GDP

  • Agonist (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the agonist in the assay buffer.

  • In a 96-well microplate, add the membrane preparation, GDP, and the agonist.

  • Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Plot the amount of bound [³⁵S]GTPγS against the agonist concentration to determine the EC50 (potency) and Emax (efficacy) of the agonist.

Conclusion

This compound and its derivatives represent a promising class of compounds for investigating the pharmacology of the GHB receptor and for the potential development of novel therapeutics. Their high affinity and selectivity for the GHB receptor make them valuable research tools. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these molecules. Future research should focus on the development of more potent and selective analogs, as well as in vivo studies to evaluate their pharmacokinetic and pharmacodynamic properties.

References

Spectroscopic Profile of (E)-4-Hydroxybut-2-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-4-Hydroxybut-2-enoic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document compiles predicted and theoretical spectroscopic data, outlines detailed experimental protocols for obtaining such data, and presents a logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted and theoretical spectroscopic data for (E)-4-Hydroxybut-2-enoic acid. It is important to note that the NMR data presented is based on computational predictions and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data for (E)-4-Hydroxybut-2-enoic acid
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.9 - 7.1dt1HH-3
~6.0 - 6.2dt1HH-2
~4.2 - 4.3d2HH-4
> 10br s1H-COOH
~3.5 - 4.5br s1H-OH

Solvent: Predicted in CDCl₃. Coupling constants (J) for H-2 and H-3 are expected to be in the range of 15-16 Hz, characteristic of a trans-alkene.

Table 2: Predicted ¹³C NMR Data for (E)-4-Hydroxybut-2-enoic acid
Chemical Shift (δ) ppmAssignment
~170 - 172C-1 (-COOH)
~145 - 148C-3
~120 - 123C-2
~60 - 62C-4 (-CH₂OH)

Solvent: Predicted in CDCl₃.

Table 3: Theoretical Infrared (IR) Spectroscopy Data for (E)-4-Hydroxybut-2-enoic acid
Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200BroadO-H stretch (alcohol)
3300 - 2500Very BroadO-H stretch (carboxylic acid)
~1710StrongC=O stretch (carboxylic acid)
~1650MediumC=C stretch (alkene)
~1250StrongC-O stretch (carboxylic acid)
~1050MediumC-O stretch (alcohol)
~980Strong=C-H bend (trans alkene)
Table 4: Mass Spectrometry Data for (E)-4-Hydroxybut-2-enoic acid
ParameterValue
Molecular FormulaC₄H₆O₃
Molecular Weight102.09 g/mol
Exact Mass102.0317 u
Predicted [M+H]⁺103.0390 u
Predicted [M-H]⁻101.0244 u

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for 4-Hydroxybut-2-enoic acid.

Synthesis of (E)-4-Hydroxybut-2-enoic acid

A common method for the synthesis of (E)-4-hydroxybut-2-enoic acid involves the hydrolysis of a corresponding ester, such as ethyl (E)-4-bromobut-2-enoate.

Procedure:

  • To a round-bottom flask, add ethyl (E)-4-bromobut-2-enoate (1.0 eq), potassium hydroxide (B78521) (2.1 eq), and water.

  • Stir the reaction mixture at 100 °C for 2 hours.

  • After cooling to room temperature, acidify the mixture with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of dry (E)-4-Hydroxybut-2-enoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 45-90 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-240 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Thin Film (if oily): Place a drop of the sample between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • High-Resolution Mass Spectrometry (HRMS): Utilize an Orbitrap or Time-of-Flight (TOF) mass analyzer to determine the accurate mass of the molecular ions, which allows for the confirmation of the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Integration Integration of All Spectral Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Technical Guide on the Safety and Handling of 4-Hydroxybut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 4-Hydroxybut-2-enoic acid (CAS RN: 24587-49-3). A comprehensive Safety Data Sheet (SDS) with complete quantitative toxicological data is not publicly available. Therefore, this guide also draws upon general safety principles for handling structurally similar carboxylic acids. All laboratory work should be conducted with a thorough risk assessment and in accordance with institutional and regulatory safety standards.

Chemical Identification

PropertyValue
Chemical Name This compound
Synonyms (E)-4-Hydroxycrotonic acid, trans-4-Hydroxycrotonic acid
CAS Number 24587-49-3
Molecular Formula C₄H₆O₃
Molecular Weight 102.09 g/mol
Structure O=C(O)/C=C/CO

Hazard Identification

Based on available information, this compound is classified as a hazardous substance.

GHS Hazard Classification:

Hazard ClassCategory
Skin Irritation2
Eye Irritation2A
Specific target organ toxicity – single exposure (Respiratory tract irritation)3

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/ eye protection/ face protection.

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312: Call a POISON CENTER or doctor/ physician if you feel unwell.

    • P332 + P313: If skin irritation occurs: Get medical advice/ attention.

    • P337 + P313: If eye irritation persists: Get medical advice/ attention.

    • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

  • Disposal:

    • P501: Dispose of contents/ container to an approved waste disposal plant.

Quantitative Toxicological Data:

ParameterValueReference
LD50 (Oral) Data not available-
LD50 (Dermal) Data not available-
LC50 (Inhalation) Data not available-

Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial for the safe handling of this compound. The selection of appropriate PPE is contingent on the specific procedures being performed and the potential for exposure.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling / Weighing Safety glasses with side shieldsNitrile or butyl rubber glovesStandard lab coatNot generally required if handled in a well-ventilated area or chemical fume hood.
Solution Preparation / Transfer Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatRecommended if not performed in a chemical fume hood or if vapors are likely to be generated.
Heating or Reactions Face shield worn over chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a flame-retardant lab coatRequired if not performed in a chemical fume hood. Use a respirator with an appropriate acid gas cartridge.
Spill Cleanup Face shield worn over chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsRequired. Use a respirator with an appropriate acid gas cartridge.
Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and bases.

  • Store on lower shelves, at least below eye level.

  • Do not store on metal shelves, as corrosive vapors may cause damage.

First Aid Measures

Exposure RouteFirst Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire and Explosion Hazard Data

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Hazardous decomposition products may include carbon monoxide and carbon dioxide.

  • Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Evacuate all non-essential personnel from the spill area.

  • Ventilate the area of the spill.

  • Wear appropriate Personal Protective Equipment (PPE) as outlined in Section 3.1.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.

  • Neutralize the spill with a suitable agent for acids, such as sodium bicarbonate or a commercial acid neutralizer.

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with soap and water.

Experimental Protocol: Synthesis of (E)-4-hydroxybut-2-enoic acid[1]

This protocol describes the synthesis of (E)-4-hydroxybut-2-enoic acid from ethyl (E)-4-bromobut-2-enoate.

Materials:

  • Ethyl (E)-4-bromobut-2-enoate (2 g, 10 mmol)

  • Potassium hydroxide (B78521) (KOH) (1.2 g, 21 mmol)

  • Water (10 mL)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round bottom flask

  • Stirring apparatus

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round bottom flask, add ethyl (E)-4-bromobut-2-enoate (2 g, 10 mmol), potassium hydroxide (1.2 g, 21 mmol), and water (10 mL).

  • Stir the reaction mixture at 100 °C for 2 hours.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl until the pH is acidic.

  • Extract the product with ethyl acetate (3 x appropriate volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the title compound.

Diagrams

General_Lab_Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Identify Hazards of This compound B Review Safety Data Sheet (or equivalent documentation) A->B C Select Appropriate PPE B->C D Work in a Well-Ventilated Area (e.g., Fume Hood) C->D E Don Appropriate PPE D->E F Handle with Care to Avoid Spills and Aerosols E->F G Decontaminate Work Area F->G H Dispose of Waste Properly G->H I Remove and Store PPE Correctly H->I

Caption: General laboratory safety workflow for handling hazardous chemicals.

PPE_Selection_Decision_Tree node_action node_action node_ppe node_ppe start Start: Handling This compound q1 Risk of Splash? start->q1 q2 Risk of Inhalation? q1->q2 No ppe_goggles Wear Chemical Splash Goggles q1->ppe_goggles Yes q3 Large Volume or High Concentration? q2->q3 No ppe_respirator Work in Fume Hood or Wear Respirator q2->ppe_respirator Yes ppe_standard Standard Lab Coat & Nitrile Gloves q3->ppe_standard No ppe_enhanced Chemical-Resistant Apron & Heavy-Duty Gloves q3->ppe_enhanced Yes ppe_goggles->q2 ppe_respirator->q3

Caption: Decision-making process for selecting appropriate Personal Protective Equipment (PPE).

Chemical_Spill_Response_Flowchart spill Spill of this compound Occurs alert Alert Personnel and Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill with Inert Absorbent ppe->contain neutralize Neutralize with Sodium Bicarbonate contain->neutralize collect Collect Waste into a Labeled Container neutralize->collect clean Clean and Decontaminate the Area collect->clean dispose Dispose of Hazardous Waste According to Regulations clean->dispose

Caption: Logical flow for responding to a chemical spill.

4-Hydroxybut-2-enoic acid synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Hydroxybut-2-enoic Acid

Nomenclature and Synonyms

This compound is a hydroxy fatty acid with a simple four-carbon backbone.[1][2] Its nomenclature is defined by standard chemical naming conventions, with various synonyms used across research and commercial platforms. The stereoisomer, specifically the trans or (E) configuration, is the most commonly referenced form.[1][3]

IUPAC and Identifiers
  • Systematic IUPAC Name : this compound[1]

  • Stereoisomer Specific Name : (E)-4-hydroxybut-2-enoic acid[1]

  • CAS Registry Number :

    • 24587-49-3 (Typically refers to the (E)-isomer)[4][5]

    • 4013-24-5[6][7]

  • PubChem Compound ID (CID) : 188975[1]

  • ChEBI ID : CHEBI:137232[1]

  • InChI Key : RMQJECWPWQIIPW-UHFFFAOYSA-N[1]

Common Synonyms

A variety of synonyms are used to identify this compound in literature and chemical databases:

  • 4-Hydroxycrotonic acid[1]

  • trans-4-Hydroxycrotonic acid[8]

  • (2E)-4-hydroxybut-2-enoic acid[9]

  • gamma-Hydroxycrotonic acid

Physicochemical Properties

The key quantitative properties of this compound are summarized below. These values are primarily predicted or derived from experimental data for the (E)-isomer.

PropertyValueSource
Molecular Formula C4H6O3[1][4][5]
Molecular Weight 102.09 g/mol [1][5]
Melting Point 109 °C[5]
Boiling Point (Predicted) 338.7 ± 25.0 °C[5][7]
Density (Predicted) 1.271 ± 0.06 g/cm³[5][7]
pKa (Predicted) 4.31 ± 0.10[4]
Solubility in Water 200 g/L at 25 °C (Highly Soluble)[4]

Biological Significance and Activity

This compound is recognized as an analog of γ-Hydroxybutyric acid (GHB).[2][5] It demonstrates notable biological activity by binding to the GHB receptor, reportedly with a higher affinity than GHB itself, suggesting it may function as an endogenous ligand.[2][4][5]

This compound has been identified in renal tissue biopsies from patients diagnosed with chronic glomerulonephritis, whereas it is typically not detectable in the urine or serum of healthy individuals.[9]

Experimental Workflows and Protocols

Synthesis Workflow Diagram

The following diagram illustrates a common laboratory-scale synthesis pathway for (E)-4-hydroxybut-2-enoic acid from an ester precursor.

Synthesis_Workflow start Ethyl (E)-4- bromobut-2-enoate reaction Hydrolysis start->reaction Reactant reagents Reagents: Potassium Hydroxide (KOH) Water (H2O) reagents->reaction acidification Acidification (1M HCl) reaction->acidification Stir at 100°C for 2h extraction Solvent Extraction (Ethyl Acetate) acidification->extraction purification Drying & Concentration extraction->purification product (E)-4-hydroxybut-2-enoic acid purification->product Final Product

References

Theoretical Studies on 4-Hydroxybut-2-enoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybut-2-enoic acid, a structural analog of the neurotransmitter γ-hydroxybutyric acid (GHB), has garnered interest within the scientific community for its potential as a selective ligand for the GHB receptor. This technical guide provides a comprehensive overview of the theoretical and experimental studies on this compound, with a focus on its chemical properties, synthesis, and biological activity. This document is intended to serve as a resource for researchers and professionals involved in neuroscience and drug development, offering a compilation of existing data and methodologies to facilitate further investigation into the therapeutic potential of this compound.

Introduction

This compound is a short-chain unsaturated hydroxy fatty acid. Its structural similarity to GHB, an endogenous compound in the mammalian brain, suggests that it may interact with the same biological targets. Indeed, studies have shown that this compound binds to the GHB receptor, and with a higher affinity than GHB itself, suggesting it may be an endogenous ligand.[1] This has significant implications for understanding the physiological roles of the GHB receptor and for the development of novel therapeutics targeting this system. This guide will delve into the theoretical underpinnings of this compound's structure and properties, detail its synthesis, and explore its interaction with the GHB receptor.

Theoretical Studies and Computational Data

While comprehensive theoretical studies employing methods such as Density Functional Theory (DFT) to elucidate the detailed geometric and electronic structure of this compound are not extensively published, computational data is available from various chemical databases. These data provide valuable insights into the molecule's properties.

Molecular Properties

The fundamental molecular properties of this compound have been calculated and are summarized in the table below. These properties are essential for understanding its physicochemical behavior and for its potential application in drug design.

PropertyValueSource
Molecular FormulaC4H6O3[2][3]
Molecular Weight102.09 g/mol [2][3]
IUPAC NameThis compoundPubChem
Canonical SMILESC(C=CC(=O)O)OPubChem
InChIInChI=1S/C4H6O3/c5-3-1-2-4(6)7/h1-2,5H,3H2,(H,6,7)PubChem
InChIKeyRMQJECWPWQIIPW-UHFFFAOYSA-NPubChem
Computed Physicochemical Properties

The following table presents computed physicochemical properties that are critical for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
XLogP3-0.6PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem
Exact Mass102.031694 g/mol PubChem
Monoisotopic Mass102.031694 g/mol PubChem
Topological Polar Surface Area57.5 ŲPubChem
Heavy Atom Count7PubChem
Complexity84.9PubChem

Experimental Protocols

This section details the methodologies for the synthesis and potential characterization of this compound, as well as a representative protocol for assessing its binding affinity to the GHB receptor.

Synthesis of (E)-4-hydroxybut-2-enoic acid

A published method for the synthesis of (E)-4-hydroxybut-2-enoic acid involves the hydrolysis of ethyl (E)-4-bromobut-2-enoate.[2]

Materials:

Procedure:

  • To a round bottom flask, add ethyl (E)-4-bromobut-2-enoate, potassium hydroxide, and water.

  • Stir the reaction mixture at 100 °C for 2 hours.

  • After cooling to room temperature, acidify the mixture with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 and filter.

  • Concentrate the filtrate under reduced pressure to yield the product as a brown oil (560 mg, 53% yield).[2]

Experimental Workflow for Synthesis

G Synthesis of (E)-4-hydroxybut-2-enoic acid cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Product A Combine Ethyl (E)-4-bromobut-2-enoate, KOH, and Water B Stir at 100 °C for 2 hours A->B C Acidify with 1 M HCl B->C D Extract with Ethyl Acetate (3x) C->D E Wash with Brine D->E F Dry over MgSO4 E->F G Concentrate in vacuo F->G H (E)-4-hydroxybut-2-enoic acid G->H

Caption: Workflow for the synthesis of (E)-4-hydroxybut-2-enoic acid.

Spectroscopic Characterization (Representative Protocol)

1H NMR (400 MHz, CDCl3):

  • Expected signals would include peaks for the vinyl protons (C=CH-CH=C), the methylene (B1212753) protons adjacent to the hydroxyl group (CH2OH), and the hydroxyl and carboxylic acid protons. The coupling constants between the vinyl protons would confirm the trans or cis configuration of the double bond.

13C NMR (100 MHz, CDCl3):

  • Expected signals would correspond to the carboxylic acid carbon, the two vinyl carbons, and the methylene carbon.

FT-IR (ATR):

  • Characteristic peaks would be observed for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=C stretch (~1650 cm⁻¹), and the C-O stretch of the alcohol (~1050 cm⁻¹).

GHB Receptor Binding Assay (Representative Protocol)

This protocol is a representative method for determining the binding affinity of this compound to the GHB receptor, based on standard radioligand binding assays.

Materials:

  • Cell membranes prepared from tissue expressing the GHB receptor.

  • [³H]-NCS-382 (radioligand).

  • This compound (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., high concentration of unlabeled GHB).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • In a 96-well plate, add cell membranes, [³H]-NCS-382, and varying concentrations of this compound.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add a high concentration of unlabeled GHB.

  • Incubate the plate at a specified temperature (e.g., 4 °C) for a set time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

GHB Receptor Binding Assay Workflow

G GHB Receptor Binding Assay Workflow A Prepare reaction mixture: Cell membranes, [³H]-NCS-382, and this compound B Incubate to equilibrium A->B C Rapid filtration and washing B->C D Scintillation counting C->D E Data analysis (IC50 determination) D->E

Caption: A typical workflow for a GHB receptor binding assay.

Biological Activity and Signaling Pathway

This compound is a known analog of γ-hydroxybutyric acid (GHB) and exhibits a higher binding affinity for the GHB receptor than GHB itself. The GHB receptor, a G-protein coupled receptor (GPCR), is believed to be the primary target through which this compound exerts its biological effects.

Mechanism of Action

Upon binding to the GHB receptor, it is hypothesized that this compound initiates a signaling cascade. While the precise downstream signaling of the GHB receptor is still under investigation, it is generally understood that GPCR activation leads to the modulation of intracellular second messengers, such as cyclic AMP (cAMP) and inositol (B14025) phosphates, and the activation of various protein kinases. This can ultimately result in changes in gene expression and cellular function.

Putative Signaling Pathway

The following diagram illustrates the putative signaling pathway initiated by the binding of this compound to the GHB receptor.

G Putative Signaling Pathway of this compound cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand This compound receptor GHB Receptor (GPCR) ligand->receptor g_protein G-protein activation receptor->g_protein effector Effector enzyme modulation (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second messenger production (e.g., cAMP) effector->second_messenger kinase_cascade Protein kinase cascade second_messenger->kinase_cascade cellular_response Cellular Response (e.g., changes in gene expression) kinase_cascade->cellular_response

Caption: Proposed signaling cascade following receptor binding.

Conclusion

This compound represents a promising molecule for the study of the GHB receptor system. Its high affinity for the receptor makes it a valuable tool for probing the receptor's function and for the potential development of novel therapeutic agents. While a significant amount of foundational information is available, this guide highlights the need for more in-depth theoretical studies to fully characterize its electronic and structural properties, as well as more detailed experimental investigations to elucidate its precise mechanism of action and downstream signaling effects. The protocols and data presented herein provide a solid framework for initiating such research endeavors.

References

Methodological & Application

Synthesis of 4-Hydroxybut-2-enoic Acid from Ethyl 4-bromocrotonate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-hydroxybut-2-enoic acid, a valuable building block in medicinal chemistry and drug development, starting from ethyl 4-bromocrotonate. The synthesis involves the hydrolysis of the ester and the displacement of the bromide. This application note includes a step-by-step experimental protocol, safety precautions, and a summary of the physicochemical properties of the key compounds involved. Furthermore, a logical workflow of the synthesis is presented visually.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their presence in various biologically active molecules. The ability to efficiently synthesize this compound is crucial for the exploration of new therapeutic agents. The following protocol details a straightforward and accessible method for the preparation of this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

PropertyEthyl 4-bromocrotonateThis compound
CAS Number 37746-78-424587-49-3[1]
Molecular Formula C₆H₉BrO₂C₄H₆O₃[1]
Molecular Weight 193.04 g/mol 102.09 g/mol [1][2]
Appearance LiquidBrown oil[1]
Boiling Point 94-95 °C at 12 mmHgNot available
Density 1.402 g/mL at 25 °CNot available
Solubility Soluble in organic solventsSoluble in water and polar organic solvents

Table 2: Reaction Parameters

ParameterValue
Stoichiometry Ethyl 4-bromocrotonate : KOH (1 : 2.1)
Solvent Water
Reaction Temperature 100 °C[1]
Reaction Time 2 hours[1]
Reported Yield 53%[1]

Experimental Protocol

Materials and Equipment
  • Ethyl (E)-4-bromobut-2-enoate (10 mmol, 2.0 g)

  • Potassium hydroxide (B78521) (KOH) (21 mmol, 1.2 g)[1]

  • Deionized water (10 mL)[1]

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Ethyl 4-bromocrotonate is corrosive and a lachrymator. Handle with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Hydrochloric acid is corrosive. Handle with care.

Synthesis Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_product Product A Ethyl 4-bromocrotonate C Reaction Mixture A->C B KOH, Water B->C D Heat at 100°C for 2h C->D E Acidify with 1M HCl D->E F Extract with EtOAc (3x) E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Concentrate in vacuo H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine ethyl (E)-4-bromobut-2-enoate (10 mmol, 2.0 g), potassium hydroxide (21 mmol, 1.2 g), and deionized water (10 mL).[1]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 100 °C with vigorous stirring for 2 hours.[1]

  • Workup - Acidification: After 2 hours, remove the flask from the heat and allow it to cool to room temperature. Carefully acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl.

  • Workup - Extraction: Transfer the acidified mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

  • Workup - Washing and Drying: Combine the organic extracts and wash them with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Workup - Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. The expected product is a brown oil.[1]

Purification

The crude product can be purified by column chromatography on silica (B1680970) gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes. The fractions containing the product can be identified by thin-layer chromatography (TLC) and pooled, and the solvent removed in vacuo to yield the purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. Due to the lack of readily available experimental spectra in the literature, the following are predicted or typical values for similar structures:

  • ¹H NMR: Expect signals for the vinyl protons, the methylene (B1212753) group adjacent to the hydroxyl group, and the carboxylic acid proton. The coupling constants between the vinyl protons will be indicative of the trans stereochemistry.

  • ¹³C NMR: Expect signals for the carboxylic carbon, the two vinyl carbons, and the methylene carbon.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (102.09 g/mol ).

  • Infrared (IR) Spectroscopy: Expect characteristic broad absorption for the O-H stretch of the carboxylic acid and the alcohol, and a strong absorption for the C=O stretch of the carboxylic acid.

Discussion of Alternative Methods

While the presented protocol offers a direct route, other synthetic strategies for this compound and its analogs could be considered. These might include:

  • Oxidation of 1,4-butanediol: Selective oxidation of one of the primary alcohols to a carboxylic acid, followed by oxidation of the other alcohol and subsequent dehydration could be a possible route, though it may present selectivity challenges.

  • Ring-opening of furanones: Certain substituted furanones can undergo ring-opening reactions to yield derivatives of this compound.

  • Aldol-type condensations: Condensation of a suitable two-carbon aldehyde or ketone with a glyoxylic acid derivative could potentially form the carbon skeleton.

The choice of synthetic route will depend on the availability of starting materials, desired scale, and the need for specific stereochemistry.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound from ethyl 4-bromocrotonate. This procedure is suitable for laboratory-scale synthesis and can be a valuable tool for researchers in the field of medicinal chemistry and drug development. Proper safety precautions are essential when handling the corrosive and lachrymatory starting material. The identity and purity of the final product should be rigorously confirmed using standard analytical techniques.

References

Application Notes and Protocols for 4-Hydroxybut-2-enoic Acid In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This document aims to provide a foundational framework for researchers, scientists, and drug development professionals interested in investigating the in vitro effects of 4-Hydroxybut-2-enoic acid. Given the absence of direct experimental evidence, the following sections outline generalized protocols and workflows that can be adapted for the initial characterization of this molecule. These are based on standard assays and methodologies commonly employed for novel chemical entities.

General Information and Properties

This compound, also known as 4-hydroxycrotonic acid, is a hydroxy fatty acid.[1][2][3] It is an analog of γ-Hydroxybutyric acid (GHB) and has been noted to bind to the GHB receptor with a higher affinity than GHB itself, suggesting it may be an endogenous ligand.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC4H6O3[3]
Molecular Weight102.09 g/mol [3]
IUPAC NameThis compound[3]
Melting Point109℃[2]
Boiling Point338.7±25.0 °C (Predicted)[2]
Density1.271±0.06 g/cm3 (Predicted)[2]
pKa4.31±0.10 (Predicted)[2]
Solubility<10.21mg/ml in DMSO[2]
StorageDesiccate at +4°C[2]

Proposed Initial In Vitro Screening Protocols

The following protocols are suggested as a starting point for the in vitro evaluation of this compound.

This protocol is designed to determine the effect of this compound on cell viability and to establish a dose-response curve and IC50 value.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for assessing cell viability using the MTT assay.

This protocol is used to determine if this compound induces apoptosis in cancer cells.

Materials:

  • Human cancer cell line

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

G cluster_pathway Apoptosis Detection Logic cluster_results Cell Populations start Treated Cells annexin_v Annexin V Staining (Phosphatidylserine Exposure) start->annexin_v pi Propidium Iodide (PI) Staining (Membrane Integrity) start->pi live Live (Annexin V-, PI-) annexin_v->live early Early Apoptosis (Annexin V+, PI-) annexin_v->early late Late Apoptosis/Necrosis (Annexin V+, PI+) annexin_v->late pi->live pi->late

Caption: Logic diagram for apoptosis detection via Annexin V/PI staining.

Potential Signaling Pathways for Investigation

Given that this compound is an analog of GHB, initial investigations could focus on pathways associated with GHB receptor signaling. Furthermore, as many small molecule fatty acids exhibit anti-cancer properties, exploring common cancer-related pathways is warranted.

Potential Target Pathways:

  • GHB Receptor Signaling: Investigate downstream effects of GHB receptor activation or inhibition.

  • Cell Cycle Regulation: Analyze the expression of key cell cycle proteins (e.g., cyclins, CDKs) to determine if the compound induces cell cycle arrest.

  • Apoptosis Pathways: Examine the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family, caspases) to elucidate the mechanism of cell death.

  • MAPK/ERK Pathway: Assess the phosphorylation status of key kinases in this pathway, which is often dysregulated in cancer.

G cluster_investigation Proposed Signaling Pathway Investigation compound This compound receptor GHB Receptor (?) compound->receptor cell_cycle Cell Cycle Regulation receptor->cell_cycle apoptosis Apoptosis receptor->apoptosis mapk MAPK/ERK Pathway receptor->mapk proliferation Cell Proliferation cell_cycle->proliferation inhibition apoptosis->proliferation inhibition mapk->proliferation regulation

Caption: Potential signaling pathways for investigation of this compound.

Future Directions

The protocols and pathways outlined above provide a roadmap for the initial in vitro characterization of this compound. Further studies could include:

  • Migration and Invasion Assays: To assess the effect on cancer cell metastasis.

  • Gene Expression Profiling: To identify novel targets and pathways affected by the compound.

  • In Vivo Studies: To evaluate the efficacy and safety in animal models.

It is imperative for researchers to meticulously document all experimental conditions and results to contribute to the public knowledge base for this compound.

References

Application Notes and Protocols for 4-Hydroxybut-2-enoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybut-2-enoic acid is a molecule identified as an analog of γ-Hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug.[1][2] As a GHB analog, it is postulated to interact with the GHB receptor, suggesting its potential for research in neuroscience and pharmacology.[1][2] These application notes provide a framework for investigating the cellular effects of this compound, including protocols for assessing cell viability and a proposed signaling pathway for further investigation. Due to the limited currently available public data on the specific cellular effects of this compound, the following protocols and pathways are presented as a foundational guide for researchers to design and implement their own studies.

Hypothetical Application: Investigating Neuro-Modulatory Effects

Given its structural similarity to GHB, this compound may exhibit activity in the central nervous system. A primary application would be to assess its effects on neuronal cell viability and function. This could be relevant for studies on neuroprotection, neurotoxicity, or the modulation of neuronal signaling pathways.

Key Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of a neuronal cell line (e.g., SH-SY5Y). Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, and the amount of formazan is proportional to the number of viable cells.[3]

Materials:

  • This compound

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (570 nm wavelength)

Protocol:

  • Cell Seeding:

    • Culture SH-SY5Y cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).

Data Presentation

The results of the cell viability assay can be summarized in a table to clearly present the dose-dependent effects of this compound.

Table 1: Hypothetical Cell Viability Data for SH-SY5Y Cells Treated with this compound for 48 hours

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.250.08100
11.220.0797.6
101.150.0992.0
500.980.0678.4
1000.650.0552.0
2000.310.0424.8

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed Neuronal Cells in 96-well plate treatment Treat cells with compound (24, 48, or 72 hours) prep_cells->treatment prep_compound Prepare Serial Dilutions of This compound prep_compound->treatment add_mtt Add MTT Reagent treatment->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calculate Calculate Cell Viability (%) read_plate->calculate

Caption: Workflow for assessing cell viability using the MTT assay.

Hypothetical Signaling Pathway:

The following diagram illustrates a potential signaling cascade that could be initiated by this compound, based on its identity as a GHB analog and the known signaling of the GHB receptor, which is often a Gi/o-coupled G-protein coupled receptor (GPCR).

compound This compound receptor GHB Receptor (Gi/o-coupled GPCR) compound->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp ↓ cAMP adenylyl_cyclase->camp pka PKA Activity camp->pka Reduced Activation downstream Modulation of Neuronal Excitability pka->downstream

Caption: A hypothetical signaling pathway for this compound.

Further Investigations

Based on initial viability data, further cell-based assays could be employed to elucidate the mechanism of action of this compound:

  • Apoptosis Assays: To determine if cell death is occurring via apoptosis, techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can be used.

  • Signaling Pathway Analysis: Western blotting can be used to probe the phosphorylation status and expression levels of key proteins in the proposed signaling pathway (e.g., PKA substrates).

  • Functional Assays: In neuronal cells, assays measuring changes in intracellular calcium levels or neurotransmitter release could provide insights into the functional consequences of receptor activation by this compound.

These application notes provide a starting point for the investigation of this compound in cell-based models. All protocols and proposed mechanisms should be validated empirically.

References

Application Notes and Protocols for the Analytical Detection of 4-Hydroxybut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Hydroxybut-2-enoic acid (also known as 4-hydroxycrotonic acid) in various matrices. The protocols described herein are based on established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Introduction

This compound is a hydroxy fatty acid that may be of interest in metabolic research and as a potential biomarker.[1] Accurate and sensitive detection methods are crucial for its quantification in biological and pharmaceutical samples. This document outlines protocols for three common analytical techniques, providing detailed experimental procedures, sample preparation, and data analysis guidelines.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterGC-MSLC-MS/MSHPLC-UV
Limit of Detection (LOD) ~5 pg on-column[2]20 ng/mL1 µg/mL
Limit of Quantification (LOQ) 10-50 pg on-column50-100 ng/mL5 µg/mL
**Linearity (R²) **>0.99>0.99>0.99
Intra-day Precision (%RSD) <10%<15%<5%
Inter-day Precision (%RSD) <15%<15%<10%
Recovery 85-115%90-110%95-105%

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase volatility and thermal stability.[3]

Experimental Protocol: GC-MS with Silylation Derivatization

This protocol is adapted from methods for the analysis of related hydroxy acids.[2][4][5][6]

1. Sample Preparation and Derivatization:

  • Extraction: For biological samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.

  • Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) (or other suitable solvent like acetonitrile).

    • Cap the vial tightly and heat at 70°C for 30 minutes.[4]

    • Cool the vial to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

    • SIM Ions for TMS-derivatized this compound: (Note: These are predicted ions and should be confirmed with a standard.) m/z 173 (M-CH3-COOTMS), m/z 231 (M-CH3), m/z 246 (M+).

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological or Aqueous Sample Acidify Acidification (e.g., HCl) Sample->Acidify Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidify->Extract Dry Evaporation to Dryness (Nitrogen Stream) Extract->Dry Derivatize Derivatization (BSTFA + 1% TMCS, 70°C) Dry->Derivatize Inject GC Injection Derivatize->Inject Separate Chromatographic Separation (HP-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM or Full Scan) Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify

Caption: Workflow for GC-MS analysis of this compound.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds in complex matrices, often with simpler sample preparation compared to GC-MS. Derivatization can be employed to enhance ionization efficiency and chromatographic retention.

Experimental Protocol: LC-MS/MS with 3-NPH Derivatization

This protocol is based on established methods for short-chain fatty acids.[7][8]

1. Sample Preparation and Derivatization:

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding 3 volumes of cold acetonitrile (B52724), vortex, and centrifuge. Collect the supernatant.

  • Derivatization:

    • To 50 µL of sample supernatant or standard, add 20 µL of 200 mM 3-nitrophenylhydrazine (B1228671) (3-NPH) in 50% acetonitrile/water.

    • Add 20 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% acetonitrile/water with 6% pyridine.

    • Vortex and incubate at 40°C for 30 minutes.

    • Add 910 µL of 10% acetonitrile/water to quench the reaction and dilute the sample.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start at 5% B, hold for 0.5 min.

    • Linear gradient to 95% B over 5 min.

    • Hold at 95% B for 1 min.

    • Return to 5% B and re-equilibrate for 2.5 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI), negative mode.

  • Ion Source Parameters:

    • IonSpray Voltage: -4500 V.

    • Temperature: 500°C.

    • Curtain Gas: 35 psi.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 50 psi.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for 3-NPH derivatized this compound: (Note: These transitions need to be optimized using a standard.)

      • Precursor Ion (Q1): m/z 236.1 (M-H)-

      • Product Ions (Q3): e.g., m/z 137.0 (loss of the hydroxybutenoic acid moiety), and a second qualifier transition.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma, Serum, or Urine Sample ProteinPrecip Protein Precipitation (Acetonitrile) Sample->ProteinPrecip Derivatize Derivatization (3-NPH, EDC, 40°C) ProteinPrecip->Derivatize Dilute Quench and Dilute Derivatize->Dilute Inject UHPLC Injection Dilute->Inject Separate Reversed-Phase Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect MRM Detection Ionize->Detect Chromatogram Generate MRM Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

Section 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of compounds that possess a chromophore. This compound, containing a carbon-carbon double bond conjugated with a carboxylic acid, should exhibit UV absorbance at low wavelengths.

Experimental Protocol: HPLC-UV

This protocol is based on general methods for the analysis of organic acids.[9]

1. Sample Preparation:

  • Filtration: For clear aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient.

  • Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step using an anion exchange or reversed-phase sorbent may be necessary to remove interferences.

  • Protein Precipitation: For biological fluids, protein precipitation with acetonitrile or methanol (B129727) followed by centrifugation and filtration of the supernatant is recommended.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 25 mM potassium phosphate (B84403) buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

HPLC-UV Workflow Diagram

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Aqueous or Biological Sample Cleanup Cleanup (Filtration, SPE, or Protein Precipitation) Sample->Cleanup Inject HPLC Injection Cleanup->Inject Separate Isocratic Separation (C18 Column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate UV Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

References

Application Notes and Protocols for HPLC Analysis of 4-Hydroxybut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Hydroxybut-2-enoic acid using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are based on established principles for the analysis of polar, short-chain unsaturated carboxylic acids and are intended to provide a robust starting point for method development and validation.

Introduction

This compound is a metabolite that can be of interest in various biological and pharmaceutical studies. Accurate and reliable quantification is crucial for understanding its role in physiological and pathological processes. Reversed-phase HPLC with UV detection is a widely applicable and cost-effective method for the analysis of this compound. The protocols provided cover sample preparation, chromatographic separation, and detection.

Analytical Method: Reversed-Phase HPLC with UV Detection

This method is suitable for the quantification of this compound in aqueous samples and simple biological matrices. The principle of ion suppression reversed-phase chromatography is employed to ensure adequate retention and symmetrical peak shape of this polar analyte.

Chromatographic Conditions

A C18 stationary phase is recommended for the separation, as it provides a good balance of hydrophobic and polar interactions. The use of an acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase. A typical UV detection wavelength for unsaturated carboxylic acids is around 210 nm.

ParameterRecommended Conditions
HPLC System Any standard HPLC system with a UV/Vis or PDA detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient Isocratic or a shallow gradient (e.g., 5-20% B over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 - 20 µL
Expected Quantitative Performance

The following table summarizes the typical quantitative performance characteristics that can be expected from this method. These values are based on the analysis of similar short-chain unsaturated acids and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (approx.) 3 - 6 minutes
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Experimental Protocols

Reagent and Standard Preparation
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1 L of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase A in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with Mobile Phase A to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

Sample Preparation Protocol

The goal of sample preparation is to remove interferences and ensure the sample is compatible with the HPLC system.

  • Aqueous Samples (e.g., cell culture media):

    • Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • If necessary, dilute the sample with Mobile Phase A to bring the analyte concentration within the calibration range.

  • Biological Fluids (e.g., plasma, urine):

    • Protein Precipitation: For plasma or serum, add 3 parts of cold acetonitrile to 1 part of the sample. Vortex for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of Mobile Phase A.

    • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Dilution Serial Dilution Standard->Dilution Sample Biological/Aqueous Sample Extraction Extraction/Precipitation Sample->Extraction Filtration1 Filtration (0.45 µm) Dilution->Filtration1 Filtration2 Filtration (0.45 µm) Extraction->Filtration2 HPLC HPLC System Filtration1->HPLC Filtration2->HPLC Column C18 Column HPLC->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

HPLC_System_Logic MobilePhase Mobile Phase A (Aqueous) Mobile Phase B (Organic) Pump HPLC Pump (Gradient/Isocratic) MobilePhase->Pump Injector Autosampler/Manual Injector Pump->Injector Column C18 Column (Thermostatted) Injector->Column Detector UV/Vis Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste SampleVial Prepared Sample SampleVial->Injector

Caption: Logical diagram of the HPLC system components.

Application Notes and Protocols for the Quantification of 4-Hydroxybut-2-enoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybut-2-enoic acid (4-HBA) is a short-chain unsaturated hydroxy fatty acid. While its endogenous presence and metabolic pathways are not extensively characterized, its structural similarity to gamma-hydroxybutyric acid (GHB) suggests potential biological significance, possibly as an endogenous ligand for GHB receptors.[1] The accurate quantification of 4-HBA in biological matrices such as plasma and urine is essential for elucidating its physiological and pathological roles, as well as for toxicological assessments and drug development.

This document provides detailed application notes and experimental protocols for the quantification of 4-HBA in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The endogenous levels of this compound in human biological fluids are not well-established. According to the Human Metabolome Database, 4-HBA is typically undetectable in normal human urine and serum.[2] This suggests that its physiological concentrations are very low, likely in the nanomolar or sub-nanomolar range. Quantitative data from specific clinical studies are currently limited in the scientific literature.

Biological MatrixSubject PopulationAnalytical MethodReported ConcentrationReference
UrineNormal HumanNot SpecifiedUsually Undetectable[2]
SerumNormal HumanNot SpecifiedUsually Undetectable[2]

Note: The lack of concrete quantitative data highlights the need for sensitive and validated analytical methods to further investigate the presence and role of 4-HBA in biological systems.

Experimental Protocols

Due to the limited availability of validated protocols specifically for this compound, the following methods are adapted from established procedures for the analysis of similar short-chain hydroxy acids and organic acids in biological matrices.[3]

Protocol 1: Quantification of this compound in Human Urine by GC-MS

This protocol involves liquid-liquid extraction followed by derivatization to increase the volatility of 4-HBA for GC-MS analysis.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Sodium chloride (analytical grade)

  • Hydrochloric acid (HCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270) (anhydrous)

  • Ultrapure water

2. Sample Preparation

  • Thaw frozen urine samples to room temperature.

  • Centrifuge the urine samples at 2000 x g for 10 minutes to remove particulate matter.

  • To 1 mL of the urine supernatant in a glass tube, add the internal standard.

  • Acidify the sample to pH < 2 with HCl.

  • Saturate the sample with sodium chloride.

  • Perform liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge at 1500 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction (steps 6-8) two more times and combine the organic extracts.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization (Silylation)

  • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the tube tightly and heat at 70°C for 60 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

4. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for the derivatized 4-HBA and internal standard. The exact m/z values need to be determined by analyzing the derivatized standard.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS (Adapted Method)

This protocol utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add the internal standard to the plasma sample.

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • The precursor and product ion transitions for 4-HBA and the internal standard need to be optimized by direct infusion of the standards. A potential transition for 4-HBA (M-H, m/z 101.0) would involve fragmentation of the carboxylate anion.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation (Urine) cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is acidify Acidify & Saturate with NaCl add_is->acidify lle Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle evaporate Evaporate to Dryness lle->evaporate add_reagents Add Pyridine & BSTFA evaporate->add_reagents heat Heat at 70°C add_reagents->heat gcms_analysis GC-MS Analysis (SIM Mode) heat->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing experimental_workflow_lcms cluster_sample_prep_lcms Sample Preparation (Plasma) cluster_analysis_lcms Analysis plasma_sample Plasma Sample add_is_lcms Add Internal Standard plasma_sample->add_is_lcms protein_precip Protein Precipitation (Acetonitrile) add_is_lcms->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate_lcms Evaporate to Dryness supernatant->evaporate_lcms reconstitute Reconstitute evaporate_lcms->reconstitute lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitute->lcms_analysis data_processing_lcms Data Processing & Quantification lcms_analysis->data_processing_lcms putative_signaling_pathway cluster_membrane Cell Membrane ghb_receptor GHB Receptor downstream Downstream Signaling Cascade (e.g., modulation of neurotransmitter release) ghb_receptor->downstream Activates four_hba This compound (4-HBA) four_hba->ghb_receptor Binds (Putative) ghb Gamma-Hydroxybutyric Acid (GHB) ghb->ghb_receptor Binds

References

Application Notes and Protocols: 4-Hydroxybut-2-enoic Acid as a Ligand for GHB Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybut-2-enoic acid, also known as trans-4-hydroxycrotonic acid (T-HCA), is an endogenous unsaturated short-chain hydroxy fatty acid that has been identified as a high-affinity ligand for the gamma-hydroxybutyrate (GHB) receptor.[1] Unlike GHB, which also acts as a low-affinity agonist at the GABAB receptor, T-HCA displays selectivity for the GHB receptor. This makes it a valuable pharmacological tool for elucidating the specific physiological roles of the GHB receptor, which is known to be a G-protein coupled receptor (GPCR) distinct from the GABAB receptor.[2][3] Activation of the GHB receptor is generally associated with excitatory effects, including the modulation of neurotransmitter release, such as dopamine (B1211576) and glutamate.[1] These application notes provide a summary of the binding characteristics of this compound at the GHB receptor and detailed protocols for its characterization using radioligand binding and functional assays.

Data Presentation

The following table summarizes the quantitative binding data for this compound (T-HCA) at the GHB receptor.

LigandReceptorAssay TypeRadioligandPreparationKd (High Affinity)Bmax (High Affinity)Kd (Low Affinity)Bmax (Low Affinity)Reference
This compound (T-HCA)GHB ReceptorSaturation Binding[3H]T-HCARat Brain Membranes7 nM42 fmol/mg protein2 µM13 pmol/mg protein[2]

Signaling Pathway

The GHB receptor is a Gi/o-coupled GPCR. Upon agonist binding, such as by this compound, the receptor activates the associated G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

GHB_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound GHBR GHB Receptor Ligand->GHBR Binds G_protein Gαi/oβγ GHBR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Neurotransmitter Dopamine/ Glutamate Release cAMP->Neurotransmitter Modulates

Caption: GHB Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay: [3H]NCS-382 Competition Binding

This protocol describes a competition binding assay to determine the affinity of this compound for the GHB receptor using the selective antagonist radioligand [3H]NCS-382.[3]

Materials:

  • Rat brain cortices (or other tissue expressing GHB receptors)

  • [3H]NCS-382 (specific activity ~20-40 Ci/mmol)

  • This compound (T-HCA)

  • Unlabeled NCS-382 (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Homogenizer

  • Centrifuge

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain cortices in 10 volumes of ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh binding buffer and centrifuging again at 40,000 x g for 20 minutes.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL, determined by a standard protein assay (e.g., Bradford).

  • Binding Assay:

    • In a 96-well microplate, set up the following in triplicate:

      • Total Binding: 50 µL of [3H]NCS-382 (final concentration ~1-5 nM), 50 µL of binding buffer, and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of [3H]NCS-382, 50 µL of unlabeled NCS-382 (final concentration ~10 µM), and 100 µL of membrane preparation.

      • Competition: 50 µL of [3H]NCS-382, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.

    • Incubate the plate at 4°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Brain Membrane Homogenate B Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Wells A->B C Incubate at 4°C for 60 minutes B->C D Rapid Filtration through Glass Fiber Filters C->D E Wash Filters D->E F Add Scintillation Cocktail E->F G Measure Radioactivity (Liquid Scintillation Counter) F->G H Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki G->H

Caption: Radioligand Binding Assay Workflow

Functional Assay: [35S]GTPγS Binding

This protocol measures the functional activation of the Gi/o-coupled GHB receptor by this compound by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

  • Cells or brain membranes expressing the GHB receptor

  • [35S]GTPγS (specific activity >1000 Ci/mmol)

  • This compound (T-HCA)

  • GTPγS (unlabeled, for non-specific binding)

  • GDP

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Other reagents as for the radioligand binding assay

Protocol:

  • Membrane Preparation:

    • Prepare membranes as described in the radioligand binding assay protocol.

  • [35S]GTPγS Binding Assay:

    • In a 96-well microplate, add the following in a final volume of 200 µL:

      • Membrane preparation (20-50 µg protein)

      • GDP (final concentration 10 µM)

      • Varying concentrations of this compound

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding [35S]GTPγS (final concentration 0.1-0.5 nM).

    • Incubate for 60 minutes at 30°C.

    • To determine non-specific binding, add unlabeled GTPγS (final concentration 10 µM) in a parallel set of wells.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters and wash as described in the radioligand binding assay protocol.

    • Measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the net agonist-stimulated [35S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the binding at each agonist concentration.

    • Plot the stimulated [35S]GTPγS binding against the log concentration of this compound.

    • Determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal stimulation) from the resulting dose-response curve.

Caption: Ligand-Receptor Relationship

References

Application Notes and Protocols for In Vivo Rodent Models: A Review of 4-Hydroxybut-2-enoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vivo studies on the application of 4-Hydroxybut-2-enoic acid in rodent models. Therefore, these application notes and protocols are based on structurally and functionally related compounds, namely 4-Phenylbutyric Acid (PBA) and 4-Hydroxybenzoic Acid (HBA) , for which in vivo rodent data are available. This information is intended to serve as a foundational resource for researchers interested in designing and conducting in vivo studies with this compound, with the caveat that the biological activities and optimal experimental parameters for this compound may differ.

Section 1: 4-Phenylbutyric Acid (PBA) - Neuroprotective Applications

4-Phenylbutyric acid (PBA) is a histone deacetylase (HDAC) inhibitor and chemical chaperone that has demonstrated neuroprotective effects in rodent models of neurodegenerative diseases, such as Alzheimer's disease.[1]

Quantitative Data Summary: PBA in Rodent Models of Neurodegeneration
Parameter Tg2576 Mouse Model of Alzheimer's Disease [1]hAPPWT-overexpressing Mouse Model [1]Ethanol-Induced Neuroapoptosis Model (PD4 Mice) [2]
Animal Model Tg2576 micehAPPWT-overexpressing micePostnatal day 4 (PD4) mice
Dosage Not specified in abstractNot specified in abstractNot specified in abstract
Route of Administration Not specified in abstractNot specified in abstractNot specified in abstract
Duration of Treatment 3 weeksNot specified in abstractNot specified in abstract
Key Findings - Decreased tau phosphorylation- Clearance of intraneuronal Aβ- Restoration of dendritic spine density- Normalized pathological AD markers- Prevented neuronal loss in the hippocampus (CA1 layer)- Attenuated ethanol-induced neuroapoptosis- Inhibited expression of ER stress markers- Inhibited ethanol-induced glial activation
Mechanism of Action HDAC inhibition and chaperone-like activityChaperone-like activityInhibition of Endoplasmic Reticulum (ER) Stress
Experimental Protocol: Evaluation of Neuroprotective Effects of PBA in a Mouse Model of Alzheimer's Disease (Adapted from[1])

1. Animal Model:

  • Use Tg2576 mice, a commonly used model for Alzheimer's disease.

  • House animals under standard laboratory conditions with ad libitum access to food and water.

2. Drug Preparation and Administration:

  • Dissolve 4-Phenylbutyric acid (PBA) in sterile saline or drinking water.

  • Administer PBA to Tg2576 mice for 3 weeks. The exact dosage and route of administration should be optimized based on preliminary dose-finding studies.

3. Experimental Groups:

  • Group 1: Vehicle control (e.g., saline).

  • Group 2: PBA-treated group.

  • Group 3 (Optional): Positive control, such as a known HDAC inhibitor like Sodium Butyrate (NaBu), to differentiate between HDAC inhibition and chaperone activity.[1]

4. Behavioral Testing (Optional):

  • Conduct behavioral tests such as the Morris water maze or Y-maze to assess cognitive function before and after treatment.

5. Tissue Collection and Processing:

  • At the end of the treatment period, euthanize the mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

  • Harvest brains and post-fix in 4% paraformaldehyde overnight, then transfer to a sucrose (B13894) solution for cryoprotection.

  • Section the brains using a cryostat for immunohistochemical analysis.

6. Immunohistochemistry and Analysis:

  • Perform immunohistochemistry on brain sections to detect:

    • Phosphorylated tau (p-tau) levels.

    • Amyloid-beta (Aβ) plaques.

    • Dendritic spine density in hippocampal CA1 pyramidal neurons using Golgi staining or fluorescent protein labeling.

    • Markers of neuronal loss (e.g., NeuN staining).

    • Markers of glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).[2]

7. Western Blot Analysis:

  • Homogenize brain tissue to extract proteins.

  • Perform Western blot analysis to quantify the expression levels of proteins involved in ER stress (e.g., ATF6, GRP78, IRE1α) and apoptosis (e.g., caspase-12).[2]

8. Statistical Analysis:

  • Analyze data using appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.

Visualizations: PBA Experimental Workflow and Signaling Pathway

experimental_workflow_pba cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment animal_model Tg2576 Mouse Model grouping Group Allocation (Vehicle, PBA) animal_model->grouping drug_prep PBA Preparation drug_prep->grouping administration 3-Week PBA Administration grouping->administration behavior Behavioral Testing (Optional) administration->behavior tissue Tissue Collection (Brain Harvest) administration->tissue analysis Histological & Biochemical Analysis tissue->analysis

Caption: Experimental workflow for evaluating the neuroprotective effects of PBA.

pba_signaling_pathway PBA 4-Phenylbutyric Acid (PBA) HDAC Histone Deacetylase (HDAC) PBA->HDAC inhibits Chaperone Chaperone-like Activity PBA->Chaperone Tau Tau Phosphorylation PBA->Tau reduces Abeta Intraneuronal Aβ PBA->Abeta reduces Neuroprotection Neuroprotection HDAC->Tau promotes ER_Stress Endoplasmic Reticulum (ER) Stress Chaperone->ER_Stress reduces ER_Stress->Abeta

Caption: Simplified signaling pathway of PBA's neuroprotective mechanisms.

Section 2: 4-Hydroxybenzoic Acid (HBA) - Neuroprotective and Anti-inflammatory Applications

4-Hydroxybenzoic acid (HBA), a metabolite of anthocyanins, has demonstrated neuroprotective and anti-inflammatory properties, primarily by mitigating oxidative stress.[3][4]

Quantitative Data Summary: HBA in In Vitro Models
Parameter H₂O₂-Induced Oxidative Stress in Cerebellar Granule Neurons (CGNs) [3][4]Excitotoxicity in CGNs [3][4]LPS-Stimulated Microglial Inflammation [3][4]
Model Primary cultures of cerebellar granule neuronsPrimary cultures of cerebellar granule neuronsBV2 microglial cells
Treatment Co-treatment with H₂O₂ and HBANot specifiedLipopolysaccharide (LPS) stimulation
Concentration Dose-dependent, e.g., 200 µMNot specifiedNot specified
Key Findings - Mitigated oxidative stress- Preserved healthy nuclear morphology- Prevented degradation of neuronal processes- Neuroprotective- No effect on nitric oxide production
Mechanism of Action Antioxidant activityNot fully elucidatedLacks direct anti-inflammatory effect on microglia
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents (General Protocol for Anti-inflammatory Screening)

This is a general protocol for screening the anti-inflammatory potential of a compound like HBA in an acute inflammation model.

1. Animals:

  • Use male or female Wistar rats or BALB/c mice.[5]

  • Acclimatize animals for at least one week before the experiment.[6]

2. Drug Preparation and Administration:

  • Prepare a solution or suspension of HBA in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).

  • Administer HBA orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 50, 100, 200 mg/kg).

3. Experimental Groups:

  • Group 1: Vehicle control.

  • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).

  • Group 3-5: HBA-treated groups at different doses.

4. Induction of Inflammation:

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[6]

5. Measurement of Paw Edema:

  • Measure the paw volume using a digital plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[5][7]

6. Data Analysis:

  • Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.

  • Analyze the data using ANOVA followed by a post-hoc test.

Visualization: Preclinical In Vivo Testing Workflow

preclinical_workflow cluster_preliminary Preliminary Steps cluster_main_study Main Study cluster_analysis Data Analysis & Conclusion compound Compound Selection (e.g., 4-HBA) lit_review Literature Review compound->lit_review dose_finding Dose-Range Finding Study lit_review->dose_finding animal_model Select Animal Model (e.g., Carrageenan-induced edema) dose_finding->animal_model groups Establish Experimental Groups animal_model->groups treatment Administer Compound groups->treatment induction Induce Pathology treatment->induction measurement Measure Endpoints induction->measurement data_analysis Statistical Analysis measurement->data_analysis interpretation Interpret Results data_analysis->interpretation conclusion Draw Conclusions interpretation->conclusion

Caption: General workflow for preclinical in vivo testing of a novel compound.

Section 3: Pharmacokinetics and Toxicology of Related Compounds

Understanding the pharmacokinetic and toxicological profile of a compound is crucial for its development as a therapeutic agent. Below is a summary of data for compounds related to this compound.

Pharmacokinetic Parameters of Benzoic Acid Derivatives in Rats
Compound 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid [8]3,4-Dihydroxy Methyl Benzoate [9]5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid [10]
Route Intragastric (i.g.)Intragastric (i.g.)Oral (p.o.)
Dose 100 mg/kgNot specified50 mg/kg
Cmax 2.5 ± 0.3 µg/mL12.1 ± 1.93 mg/LNot specified
Tmax ~24 min27.5 ± 6.12 h~33 min
t₁/₂ ~27 ± 11 min39.2 ± 5.66 h~0.9 h
Bioavailability (F%) ~13%Not specified~77%
Toxicology Data for Related Compounds
Compound 1,4-Butanediol (B3395766) (precursor to GHB) [11]DL-4-Hydroxy-4-Phenylhexanamide (DL-HEPB) [12]p-Hydroxybenzoic acid (p-HBA) [13]
Animal Model CD-1 MiceWistar RatsRats
Toxicity Endpoint Toxic Dose-50 (TD₅₀) for righting reflexAcute Oral LD₅₀Oral LD₅₀
Value 585 mg/kg1886.4 mg/kg~2000 mg/kg
Notes Toxicity is due to its in vivo conversion to GHB.Classified as moderately toxic (Category 4).Adverse effects include potential infertility and breast cancer.
Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

1. Animals:

  • Use a small number of female rats or mice.

  • House animals individually.

2. Dosing:

  • Administer the test substance sequentially to single animals.

  • The dose for each subsequent animal is adjusted up or down depending on the outcome of the previously dosed animal.

  • The starting dose is selected from one of four fixed levels (5, 50, 300, 2000 mg/kg).

3. Observation:

  • Observe animals closely for signs of toxicity for the first few hours after dosing and then daily for 14 days.

  • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

4. Endpoint:

  • The test is stopped when one of the stopping criteria is met, which allows for the calculation of the LD₅₀ and its confidence interval.

5. Necropsy:

  • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

References

Application Notes and Protocols: 4-Hydroxybut-2-enoic Acid for Studying Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybut-2-enoic acid, a structural analog of the endogenous neurotransmitter γ-hydroxybutyric acid (GHB), presents a compelling avenue for research into neurological disorders. Evidence suggests that it binds with high affinity to the GHB receptor, potentially acting as an endogenous ligand.[1][2] This interaction with the GHB receptor system, which is implicated in the regulation of dopamine (B1211576) and GABAergic neurotransmission, positions this compound as a valuable tool for investigating the pathophysiology of various neurological conditions and for the development of novel therapeutic agents.[3][[“]]

These application notes provide an overview of the potential uses of this compound in neurological research, along with detailed, albeit hypothetical, protocols for its investigation. Due to the limited specific research on this compound in disease models, the provided methodologies are based on established protocols for studying GHB and its analogs in the context of neurological disorders.

Quantitative Data: Receptor Binding Affinity

The primary molecular target identified for this compound is the GHB receptor. The following table summarizes the available quantitative data on its binding affinity.

CompoundReceptorPreparationRadioligandIC50 / KiReference
trans-4-Hydroxycrotonic acid (isomer of this compound)GHB ReceptorRat brain[3H]GHB-[5]
γ-Hydroxybutyric acid (GHB)GHB ReceptorRat cerebrocortical membranes[3H]NCS-382IC50: 25.0 µM[6]
4-Hydroxy-trans-2-nonenoic acidGHB ReceptorHuman frontal cerebral cortex membranes[3H]NCS-382IC50: 3.9 ± 1.1 µM[7]
4-Hydroxy-trans-2-nonenoic acidGHB ReceptorWhole rat cerebral cortex membranes[3H]NCS-382IC50: 5.6 ± 1.2 µM[7]

Note: Data for trans-4-hydroxycrotonic acid indicates displacement of the radioligand, but a specific IC50 value was not provided in the referenced abstract. The data for 4-Hydroxy-trans-2-nonenoic acid, a structurally related compound, is included for comparative purposes.

Putative Signaling Pathway

Activation of the GHB receptor by this compound is hypothesized to initiate a signaling cascade that modulates neuronal activity. While the precise downstream effects are yet to be fully elucidated for this specific compound, the known signaling of the GHB receptor involves G-protein coupling and modulation of second messenger systems, ultimately influencing neurotransmitter release.[3][5]

GHB_Receptor_Signaling HBA This compound GHBR GHB Receptor HBA->GHBR Binds to G_Protein G-protein GHBR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Generates Downstream Downstream Kinases/Phosphatases Second_Messenger->Downstream Activates Neurotransmitter Modulation of Neurotransmitter Release (Dopamine, GABA) Downstream->Neurotransmitter

Putative GHB Receptor Signaling Pathway.

Experimental Protocols

The following protocols are designed as a starting point for researchers wishing to investigate the effects of this compound in the context of neurological disorders.

In Vitro Protocol: Neuroprotection Assay in a Neuronal Cell Line

Objective: To assess the potential neuroprotective effects of this compound against excitotoxicity in a neuronal cell culture model.

Materials:

  • SH-SY5Y neuroblastoma cell line (or other suitable neuronal cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in sterile water or appropriate vehicle)

  • Glutamate (B1630785) solution

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours.

  • Pre-treatment: Replace the culture medium with fresh medium containing varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control. Incubate for 2 hours.

  • Induction of Excitotoxicity: Add glutamate to the wells to a final concentration of 5 mM to induce excitotoxicity. A control group without glutamate should also be included.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Cytotoxicity: Measure the amount of LDH released into the culture medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the control group.

In Vivo Protocol: Evaluation in a Rodent Model of Ischemic Stroke

Objective: To investigate the neuroprotective efficacy of this compound in a transient middle cerebral artery occlusion (tMCAO) model of ischemic stroke in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound (dissolved in sterile saline)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for tMCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

  • Neurological scoring system (e.g., Bederson score)

Procedure:

  • Animal Model: Induce transient focal cerebral ischemia by MCAO for 90 minutes, followed by reperfusion. A sham-operated group will undergo the same surgical procedure without vessel occlusion.

  • Drug Administration: Administer this compound (e.g., 10, 20, 50 mg/kg) or vehicle (saline) intraperitoneally at the time of reperfusion.

  • Neurological Assessment: Evaluate neurological deficits at 24 hours post-tMCAO using a standardized neurological scoring system.

  • Infarct Volume Measurement: At 24 hours post-tMCAO, euthanize the animals and harvest the brains. Slice the brains into 2 mm coronal sections and stain with 2% TTC solution to visualize the infarct area.

  • Data Analysis: Quantify the infarct volume as a percentage of the total brain volume. Compare the neurological scores and infarct volumes between the treatment and vehicle groups.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive investigation of this compound for its potential in studying and treating neurological disorders.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Proof of Concept cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Preclinical Development Receptor_Binding Receptor Binding Assays (GHB Receptor Affinity) Neuroprotection Neuroprotection Assays (e.g., Excitotoxicity, Oxidative Stress) Receptor_Binding->Neuroprotection Toxicity Cytotoxicity Assays Neuroprotection->Toxicity PK_PD Pharmacokinetic/ Pharmacodynamic Studies Toxicity->PK_PD Efficacy_Models Efficacy in Disease Models (e.g., Stroke, Epilepsy, Parkinson's) PK_PD->Efficacy_Models Behavioral Behavioral Assessments Efficacy_Models->Behavioral Signaling_Pathway Signaling Pathway Analysis (Western Blot, qPCR) Behavioral->Signaling_Pathway Electrophysiology Electrophysiological Recordings (Patch-clamp, MEA) Signaling_Pathway->Electrophysiology Neurotransmitter_Analysis Neurotransmitter Level Measurement (Microdialysis, HPLC) Electrophysiology->Neurotransmitter_Analysis Dose_Response Dose-Response and Toxicology Studies Neurotransmitter_Analysis->Dose_Response Formulation Formulation Development Dose_Response->Formulation

Experimental workflow for 4-HBA research.

Conclusion

This compound holds significant promise as a research tool for dissecting the roles of the GHB receptor system in neurological health and disease. Its high affinity for the GHB receptor suggests it could be a more potent and specific modulator than GHB itself. The provided protocols and workflows offer a foundational framework for initiating investigations into its neuroprotective potential and mechanism of action. Further research is warranted to fully characterize its pharmacological profile and validate its therapeutic utility in various neurological disorder models.

References

Application Notes and Protocols for NMR Spectroscopy of 4-Hydroxybut-2-enoic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic properties of 4-Hydroxybut-2-enoic acid and its common esters. The information is intended to aid in the identification, characterization, and quality control of these compounds in research and development settings, particularly in the context of drug discovery and development where they may serve as synthetic intermediates or scaffolds.

Introduction

This compound and its esters are versatile building blocks in organic synthesis. Their bifunctional nature, possessing both a hydroxyl and a carboxylate or ester group, along with an unsaturated backbone, makes them valuable precursors for a variety of more complex molecules, including natural products and pharmacologically active compounds. Accurate structural elucidation and purity assessment are critical, and NMR spectroscopy is the primary analytical technique for these purposes. This document outlines the expected ¹H and ¹³C NMR spectral data for the parent acid and its methyl and ethyl esters, along with detailed protocols for sample preparation and data acquisition.

Data Presentation

The following tables summarize the predicted and experimentally observed ¹H and ¹³C NMR chemical shifts (δ) for (E)-4-Hydroxybut-2-enoic acid, methyl (E)-4-hydroxybut-2-enoate, and ethyl (E)-4-hydroxybut-2-enoate. Predicted data is useful for initial identification, while experimental data provides a more accurate reference.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventH2 (δ, ppm)H3 (δ, ppm)H4 (δ, ppm)Other Protons (δ, ppm)
(E)-4-Hydroxybut-2-enoic acid (Predicted)-6.18 (d, J=16.8 Hz)7.41 (d, J=16.8 Hz)--
Methyl (E)-4-hydroxybut-2-enoate (Predicted)CDCl₃~6.0-6.2 (d)~6.8-7.0 (dd)~4.8-5.0 (d)3.73 (s, 3H, -OCH₃)
Ethyl (E)-4-hydroxybut-2-enoate (Predicted)CDCl₃~6.0-6.2 (d)~6.8-7.0 (dd)~4.8-5.0 (d)4.1-4.3 (q, 2H, -OCH₂CH₃), 1.2-1.4 (t, 3H, -OCH₂CH₃)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventC1 (δ, ppm)C2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)Other Carbons (δ, ppm)
(E)-4-Hydroxy-3-methylbut-2-enoic acid (Experimental)DMSO-d6167.5118.7158.264.255.4 (-OCH₃)
Methyl (E)-4-hydroxybut-2-enoate (Predicted)CDCl₃~166~122~145-~51 (-OCH₃)
Ethyl (E)-4-hydroxybut-2-enoate (Predicted)CDCl₃~166~122~145-~60 (-OCH₂CH₃), ~14 (-OCH₂CH₃)

Experimental Protocols

The following are detailed protocols for the synthesis of (E)-4-hydroxybut-2-enoic acid and for the preparation and NMR analysis of it and its esters.

Synthesis of (E)-4-Hydroxybut-2-enoic Acid[1]

This protocol describes a straightforward method for synthesizing the target acid.

Workflow for Synthesis of (E)-4-Hydroxybut-2-enoic Acid

reagents Ethyl (E)-4-bromobut-2-enoate KOH Water reaction Stir at 100 °C for 2h reagents->reaction acidification Acidify with 1M HCl reaction->acidification extraction Extract with EtOAc (3x) acidification->extraction wash Wash with brine extraction->wash dry Dry over anhydrous MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate product (E)-4-hydroxybut-2-enoic acid concentrate->product

Caption: Synthesis of (E)-4-hydroxybut-2-enoic acid.

Materials:

  • Ethyl (E)-4-bromobut-2-enoate

  • Potassium hydroxide (B78521) (KOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round bottom flask

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round bottom flask, add ethyl (E)-4-bromobut-2-enoate (1.0 eq), potassium hydroxide (2.1 eq), and water.

  • Stir the reaction mixture at 100 °C for 2 hours.

  • Cool the reaction mixture to room temperature and acidify with 1 M HCl until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield (E)-4-hydroxybut-2-enoic acid.

NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Workflow for NMR Sample Preparation

sample Weigh 5-10 mg of sample dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) sample->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex transfer Transfer to a clean, dry 5 mm NMR tube vortex->transfer cap Cap the NMR tube transfer->cap label Label the tube clearly cap->label

Caption: NMR sample preparation workflow.

Materials:

  • This compound or its ester

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Accurately weigh 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a small vial.

  • Vortex the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and label it appropriately.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be adjusted based on the specific instrument and sample concentration.

Logical Workflow for NMR Data Acquisition

start Insert Sample into Spectrometer lock Lock on Deuterium Signal start->lock shim Shim for Magnetic Field Homogeneity lock->shim setup_h1 Set up ¹H Experiment Parameters shim->setup_h1 setup_c13 Set up ¹³C Experiment Parameters shim->setup_c13 acquire_h1 Acquire ¹H Spectrum setup_h1->acquire_h1 process_h1 Process ¹H Data (FT, Phasing, Baseline Correction) acquire_h1->process_h1 analyze Analyze and Assign Spectra process_h1->analyze acquire_c13 Acquire ¹³C Spectrum setup_c13->acquire_c13 process_c13 Process ¹³C Data (FT, Phasing, Baseline Correction) acquire_c13->process_c13 process_c13->analyze

Caption: NMR data acquisition and processing.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: ~200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024, depending on sample concentration.

Applications in Drug Development

This compound and its esters are valuable intermediates in the synthesis of various pharmaceutical compounds. For instance, they can be used in the synthesis of:

  • γ-Hydroxybutyric acid (GHB) analogs: These compounds have shown activity at the GHB receptor and may have therapeutic potential.

  • Butyrolactones: This is a common structural motif in many natural products and drugs.

  • Michael acceptors: The α,β-unsaturated system can act as a Michael acceptor, allowing for the covalent modification of biological targets, which is a strategy used in the design of some enzyme inhibitors.

The NMR data and protocols provided here are essential for ensuring the identity and purity of these key synthetic intermediates, which is a critical aspect of the drug development process.

Disclaimer: The NMR data presented in the tables are based on predictions and data from structurally similar compounds due to the limited availability of experimentally verified spectra for the parent compounds in the public domain. Researchers should use this information as a guide and confirm the identity of their synthesized compounds with their own experimental data.

Application Notes and Protocols for Mass Spectrometry Analysis of 4-Hydroxybut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybut-2-enoic acid, also known as 4-hydroxycrotonic acid, is a hydroxy fatty acid with the chemical formula C4H6O3.[1] Its analysis is of interest in various research fields, including metabolomics and drug development, due to its potential role in biological pathways. This document provides detailed application notes and protocols for the quantitative analysis of this compound using mass spectrometry. Given the limited availability of specific methodologies for this analyte, the presented protocols are based on established techniques for structurally similar short-chain hydroxy acids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC4H6O3[1]
Average Molecular Weight102.09 g/mol [1]
Monoisotopic Molecular Weight102.031694049 Da[1]
IUPAC NameThis compound[1]
Synonyms4-hydroxycrotonic acid, (2E)-4-hydroxybut-2-enoic acid

Quantitative Data for Mass Spectrometry

The following tables summarize the expected mass-to-charge ratios (m/z) for the parent ion and potential fragment ions of this compound in both positive and negative ionization modes. These values are predicted based on the fragmentation patterns of similar carboxylic acids and should be confirmed experimentally.

Table 1: Predicted LC-MS/MS Parameters (Negative Ion Mode)

ParameterValue
Precursor Ion [M-H]⁻ (m/z)101.02
Product Ion 1 (m/z)83.01 (Loss of H₂O)
Product Ion 2 (m/z)57.03 (Loss of CO₂)
Collision Energy (eV)10-20 (To be optimized)
Cone Voltage (V)20-40 (To be optimized)

Table 2: Predicted GC-MS Fragmentation (after derivatization, e.g., silylation)

Fragment DescriptionPredicted m/z
[M-CH₃]⁺ (after TMS derivatization)Varies with derivatizing agent
[M-TMS]⁺Varies with derivatizing agent
Fragment from cleavage of C-C bond adjacent to carbonylVaries with derivatizing agent

Experimental Protocols

Two primary mass spectrometry-based methods are presented for the analysis of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: LC-MS/MS Analysis

This method is suitable for the direct analysis of this compound in biological fluids with minimal sample preparation.

1. Sample Preparation:

  • Plasma/Serum: To 100 µL of plasma or serum, add 300 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant for analysis.

  • Urine: Centrifuge the urine sample at 10,000 rpm for 5 minutes to remove particulate matter. Dilute the supernatant 1:10 with ultrapure water.

  • Internal Standard: It is highly recommended to use a stable isotope-labeled internal standard of this compound for accurate quantification.

2. Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Settings (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The transitions provided in Table 1 should be used as a starting point and optimized.

Protocol 2: GC-MS Analysis

This method requires derivatization to increase the volatility of this compound. Silylation is a common derivatization technique for carboxylic acids.

1. Sample Preparation and Derivatization:

  • Perform an initial extraction as described for LC-MS/MS.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature before injection.

2. Gas Chromatography Conditions:

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless.

3. Mass Spectrometer Settings:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Scan mode (e.g., m/z 40-400) for qualitative analysis and identification of fragmentation patterns. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic fragment ions (as predicted in Table 2 and confirmed experimentally) should be used.

Visualizations

Experimental Workflow

experimental_workflow cluster_lcms LC-MS/MS Protocol cluster_gcms GC-MS Protocol lc_sample_prep Sample Preparation (Protein Precipitation/Dilution) lc_analysis LC-MS/MS Analysis (C18, ESI-) lc_sample_prep->lc_analysis lc_data Data Acquisition (MRM) lc_analysis->lc_data gc_sample_prep Sample Preparation (Extraction) derivatization Derivatization (Silylation) gc_sample_prep->derivatization gc_analysis GC-MS Analysis (DB-5ms, EI) derivatization->gc_analysis gc_data Data Acquisition (Scan/SIM) gc_analysis->gc_data

Caption: Workflow for LC-MS/MS and GC-MS analysis of this compound.

Potential Metabolic Context

While the specific metabolic pathway of this compound is not well-defined in the literature, it is structurally related to gamma-hydroxybutyric acid (GHB), a known neurotransmitter and metabolite of GABA. The following diagram illustrates a simplified and hypothetical metabolic context based on its structural similarity to compounds involved in fatty acid metabolism.

metabolic_pathway Unsaturated Fatty Acids Unsaturated Fatty Acids Beta-Oxidation Beta-Oxidation Unsaturated Fatty Acids->Beta-Oxidation This compound This compound Beta-Oxidation->this compound Hypothetical Intermediate Further Metabolism Further Metabolism This compound->Further Metabolism Acetyl-CoA Acetyl-CoA Further Metabolism->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

References

Application Notes and Protocols for the Enantioselective Synthesis of 4-Hydroxybut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of 4-Hydroxybut-2-enoic acid, a valuable chiral building block in the synthesis of various pharmaceutical compounds. The methodologies described herein focus on chemoenzymatic and asymmetric catalytic approaches to afford enantiomerically enriched (R)- or (S)-4-hydroxybut-2-enoic acid.

Overview of Synthetic Strategies

The enantioselective synthesis of this compound can be achieved through several key strategies, primarily involving the asymmetric reduction of a prochiral ketone precursor or the kinetic resolution of a racemic mixture. This note details two primary pathways:

  • Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution: This approach involves the synthesis of racemic ethyl 4-hydroxybut-2-enoate followed by enzymatic kinetic resolution using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the two enantiomers.

  • Asymmetric Catalytic Reduction: This strategy focuses on the direct enantioselective reduction of a precursor, ethyl 4-oxo-2-butenoate, using a chiral catalyst to yield the desired enantiomer of ethyl 4-hydroxybut-2-enoate.

A logical workflow for selecting a synthetic strategy is outlined below.

G start Start: Need for Enantiopure This compound strategy Choice of Synthetic Strategy start->strategy chemoenzymatic Chemoenzymatic Route (Kinetic Resolution) strategy->chemoenzymatic asymmetric Asymmetric Catalysis strategy->asymmetric racemic_synthesis Synthesis of Racemic Ethyl 4-hydroxy-2-butenoate chemoenzymatic->racemic_synthesis precursor_synthesis Synthesis of Precursor: Ethyl 4-oxo-2-butenoate asymmetric->precursor_synthesis reduction Asymmetric Reduction precursor_synthesis->reduction resolution Lipase-Catalyzed Kinetic Resolution racemic_synthesis->resolution hydrolysis Hydrolysis to This compound reduction->hydrolysis workup_R Separation & Workup (R)-enantiomer resolution->workup_R workup_S Separation & Workup (S)-enantiomer resolution->workup_S final_product Final Product: Enantiopure Acid hydrolysis->final_product workup_R->hydrolysis workup_S->hydrolysis

Caption: General workflow for the enantioselective synthesis of this compound.

Data Presentation

The following tables summarize quantitative data for analogous reactions, providing an expected range of efficacy for the described protocols.

Table 1: Asymmetric Hydrogenation of Related α,β-Unsaturated Ketoesters

Catalyst/LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Ru/SunPhos(E)-2-oxo-4-phenylbut-3-enoic acid>9585.4 - 91.8[1][2][3]
Rh/JosiPhos(E)-2-substituted-4-oxo-2-alkenoic acidsup to 99>99[4]

Table 2: Lipase-Catalyzed Kinetic Resolution of Similar Alcohols/Esters

LipaseSubstrateResolution MethodConversion (%)Product ee (%)Reference
Novozym 435Racemic 3-aryl alkanoic acid estersHydrolysis~50>94 (acid)[2]
Candida antarctica Lipase B (CALB)Racemic ethyl 3-hydroxybutyrateAcetylation60>96 (S)-ester[5]
Pseudomonas cepacia LipaseRacemic alcohol precursor for IvabradineHydrolysis3092 (S)-alcohol[6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-oxo-2-butenoate (Precursor)

This protocol describes the synthesis of the key precursor for asymmetric reduction, based on microwave-assisted aldol (B89426) condensation.[7]

Materials:

  • Glyoxylic acid monohydrate

  • Methyl vinyl ketone

  • p-Toluenesulfonic acid monohydrate

  • Toluene (B28343)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a microwave vial, add glyoxylic acid monohydrate (1.0 eq), methyl vinyl ketone (1.2 eq), and p-toluenesulfonic acid monohydrate (0.1 eq) in toluene.

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield ethyl 4-oxo-2-butenoate.

Protocol 2: Asymmetric Reduction of Ethyl 4-oxo-2-butenoate via Corey-Bakshi-Shibata (CBS) Reduction

This protocol provides a general method for the enantioselective reduction of the keto-ester precursor using a CBS catalyst.[1][8][9][10]

Materials:

Procedure:

  • Dissolve the CBS catalyst (0.1 eq) in anhydrous THF under an inert atmosphere (nitrogen or argon).

  • Cool the solution to -20 °C.

  • Slowly add borane-dimethyl sulfide complex (1.0 M solution in THF, 1.2 eq) to the catalyst solution and stir for 15 minutes.

  • Add a solution of ethyl 4-oxo-2-butenoate (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify by flash chromatography to obtain the desired enantiomer of ethyl 4-hydroxy-2-butenoate.

G start Start: Ethyl 4-oxo-2-butenoate catalyst_prep Prepare CBS Catalyst Solution in Anhydrous THF start->catalyst_prep cooling Cool to -20°C catalyst_prep->cooling borane_add Add Borane-DMS Complex cooling->borane_add substrate_add Add Substrate Solution Dropwise borane_add->substrate_add reaction Reaction Monitoring (TLC) substrate_add->reaction quench Quench with Methanol reaction->quench acid_workup Acidic Workup (1M HCl) quench->acid_workup extraction Extraction with Ethyl Acetate acid_workup->extraction purification Purification (Flash Chromatography) extraction->purification product Product: Enantiopure Ethyl 4-hydroxy-2-butenoate purification->product

Caption: Workflow for the CBS reduction of ethyl 4-oxo-2-butenoate.

Protocol 3: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

This two-step protocol involves the synthesis of the racemic alcohol followed by enzymatic resolution.

Step 1: Synthesis of Racemic Ethyl 4-hydroxy-2-butenoate

Materials:

Procedure:

  • Dissolve ethyl 4-oxo-2-butenoate (1.0 eq) in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (0.3 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction for 30 minutes and then quench by adding saturated ammonium chloride solution.

  • Extract the mixture with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield racemic ethyl 4-hydroxy-2-butenoate.

Step 2: Lipase-Catalyzed Kinetic Resolution

This protocol is based on the widely used lipase-catalyzed acylation of racemic alcohols.[5]

Materials:

  • Racemic ethyl 4-hydroxy-2-butenoate

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene or THF)

  • Silica (B1680970) gel for chromatography

Procedure:

  • To a solution of racemic ethyl 4-hydroxy-2-butenoate (1.0 eq) in anhydrous toluene, add the immobilized lipase (e.g., 20 mg/mmol of substrate).

  • Add vinyl acetate (0.6 eq) and stir the mixture at room temperature (or slightly elevated, e.g., 40 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

  • When approximately 50% conversion is reached, filter off the immobilized lipase. The lipase can be washed with fresh solvent and reused.

  • Concentrate the filtrate and separate the unreacted alcohol from the acylated product by flash chromatography on silica gel.

G start Start: Racemic Ethyl 4-hydroxy-2-butenoate dissolve Dissolve in Anhydrous Solvent start->dissolve add_lipase Add Immobilized Lipase dissolve->add_lipase add_acyl_donor Add Acyl Donor (e.g., Vinyl Acetate) add_lipase->add_acyl_donor reaction Stir at Controlled Temperature add_acyl_donor->reaction monitor Monitor Conversion by Chiral HPLC/GC reaction->monitor filter Filter to Remove Lipase (Recycle Lipase) monitor->filter ~50% Conversion separate Separate Alcohol and Ester (Flash Chromatography) filter->separate product_alcohol Enantiopure Alcohol separate->product_alcohol product_ester Enantiopure Ester separate->product_ester

Caption: Workflow for lipase-catalyzed kinetic resolution.

Protocol 4: Hydrolysis of Ethyl Ester to this compound

This final step is applicable to the product from either Protocol 2 or 3.

Materials:

  • Enantiomerically enriched ethyl 4-hydroxy-2-butenoate

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid

  • Ethyl acetate

Procedure:

  • Dissolve the ethyl ester in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the enantiomerically pure this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxybut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Hydroxybut-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common synthetic routes, including potential byproduct formation and analytical protocols for their identification.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is significantly lower than expected. What are the common reasons?

A1: Low yields can be attributed to several factors, primarily the formation of byproducts. The most common side reactions depend on your chosen synthetic route. For instance, in the catalytic oxidation of 1,4-butanediol (B3395766), over-oxidation to succinic acid or cyclization to γ-butyrolactone (GBL) can occur. In the reduction of maleic anhydride (B1165640), incomplete reduction or side reactions leading to succinic acid are common. It is also crucial to ensure the purity of your starting materials and the optimal performance of your catalyst.

Q2: I am observing unexpected peaks in my HPLC/GC-MS analysis. What are the likely byproducts in my reaction mixture?

A2: The identity of byproducts is highly dependent on the synthetic method used. Please refer to the troubleshooting guides below for specific byproducts associated with common synthetic routes. Common classes of byproducts include over-oxidized products (dicarboxylic acids), cyclized products (lactones), and products of incomplete reaction.

Q3: Can this compound degrade or polymerize during synthesis or workup?

A3: Yes, this compound, containing both a hydroxyl and a carboxylic acid group, along with a double bond, has the potential to form oligomers or polymers under certain conditions, such as elevated temperatures or the presence of certain catalysts.[1][2][3] This can contribute to lower yields of the desired monomeric acid.

Troubleshooting Guides by Synthetic Route

Route 1: Catalytic Oxidation of 1,4-Butanediol

This method involves the selective oxidation of one of the primary alcohols in 1,4-butanediol to a carboxylic acid.

Common Issues and Solutions

IssuePotential Cause(s)Troubleshooting Steps
Low Yield of this compound - Over-oxidation to succinic acid or other dicarboxylic acids.- Formation of γ-butyrolactone (GBL) through intramolecular cyclization.[4]- Dehydration to form tetrahydrofuran (B95107) (THF).[4]- Catalyst deactivation.- Optimize reaction time and temperature to minimize over-oxidation.- Use a selective catalyst (e.g., supported silver or gold catalysts) known to favor partial oxidation.- Ensure the reaction is performed under conditions that disfavor dehydration.- Check catalyst integrity and consider regeneration or replacement.
Presence of Succinic Acid The carboxylic acid group of the product is further oxidized.- Reduce the concentration of the oxidizing agent.- Decrease the reaction temperature or time.- Employ a more selective catalyst.
Presence of γ-Butyrolactone (GBL) Intramolecular esterification of the product.- Conduct the reaction at a lower temperature.- Rapidly isolate the product after the reaction is complete.- Adjust the pH to disfavor cyclization.
Presence of Tetrahydrofuran (THF) Acid-catalyzed dehydration of 1,4-butanediol.- Use a non-acidic catalyst or add a mild base to the reaction mixture.- Control the reaction temperature to minimize dehydration.

Quantitative Data for Byproducts (Catalytic Oxidation of 1,4-Butanediol)

ByproductTypical Yield Range (%)Conditions Favoring Formation
Succinic Acid5 - 20High temperature, excess oxidant, prolonged reaction time
γ-Butyrolactone (GBL)10 - 30High temperature, acidic conditions[4]
Tetrahydrofuran (THF)5 - 15Acidic catalyst, high temperature[4]

Logical Troubleshooting Workflow for Route 1

start Low Yield or Impurities Detected check_reaction_conditions Review Reaction Conditions (Temp, Time, Oxidant Ratio) start->check_reaction_conditions analyze_byproducts Analyze Byproducts (HPLC, GC-MS) check_reaction_conditions->analyze_byproducts succinic_acid Succinic Acid Detected analyze_byproducts->succinic_acid gbl GBL Detected analyze_byproducts->gbl thf THF Detected analyze_byproducts->thf optimize_oxidant Optimize Oxidant Concentration and Reaction Time succinic_acid->optimize_oxidant optimize_temp_catalyst Lower Temperature and/or Change Catalyst gbl->optimize_temp_catalyst optimize_catalyst_pH Use Non-Acidic Catalyst or Adjust pH thf->optimize_catalyst_pH end Improved Yield and Purity optimize_oxidant->end optimize_temp_catalyst->end optimize_catalyst_pH->end

Caption: Troubleshooting workflow for the catalytic oxidation of 1,4-butanediol.

Route 2: Selective Reduction of Maleic Anhydride

This route involves the reduction of maleic anhydride, often after an initial esterification step, to yield this compound.

Common Issues and Solutions

IssuePotential Cause(s)Troubleshooting Steps
Low Yield of this compound - Incomplete reduction of the anhydride or ester intermediate.- Over-reduction to 1,4-butanediol.- Hydrolysis of maleic anhydride to maleic acid, which may be less reactive.- Formation of succinic acid through reduction of the double bond.[5]- Choose a suitable reducing agent and optimize its stoichiometry.- Control the reaction temperature and time carefully.- Ensure anhydrous conditions to prevent hydrolysis of the starting material.- Use a selective reducing agent that preserves the double bond.
Presence of Maleic Acid Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere.
Presence of Succinic Acid Reduction of the carbon-carbon double bond.[5]- Employ a milder or more selective reducing agent (e.g., NaBH4 under controlled conditions).- Optimize reaction conditions to favor reduction of the carbonyl group over the alkene.
Presence of Unreacted Starting Material Insufficient amount of reducing agent or incomplete reaction.- Increase the molar ratio of the reducing agent.- Extend the reaction time or increase the temperature moderately.

Quantitative Data for Byproducts (Reduction of Maleic Anhydride)

ByproductTypical Yield Range (%)Conditions Favoring Formation
Maleic Acid5 - 15Presence of moisture[6]
Succinic Acid10 - 25Strong reducing agents, prolonged reaction times[5]
Unreacted Starting MaterialVariableInsufficient reducing agent, low temperature

Logical Troubleshooting Workflow for Route 2

start Low Yield or Impurities Detected check_reagents_conditions Verify Reagent Purity and Anhydrous Conditions start->check_reagents_conditions analyze_byproducts Analyze Byproducts (HPLC, GC-MS) check_reagents_conditions->analyze_byproducts maleic_acid Maleic Acid Detected analyze_byproducts->maleic_acid succinic_acid Succinic Acid Detected analyze_byproducts->succinic_acid unreacted_sm Unreacted Starting Material analyze_byproducts->unreacted_sm ensure_anhydrous Ensure Anhydrous Conditions maleic_acid->ensure_anhydrous optimize_reducing_agent Use Milder/More Selective Reducing Agent succinic_acid->optimize_reducing_agent optimize_stoichiometry_time Adjust Reducing Agent Stoichiometry and/or Reaction Time unreacted_sm->optimize_stoichiometry_time end Improved Yield and Purity ensure_anhydrous->end optimize_reducing_agent->end optimize_stoichiometry_time->end

Caption: Troubleshooting workflow for the selective reduction of maleic anhydride.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of Ethyl (E)-4-bromobut-2-enoate

This protocol is adapted from a known procedure and can be a baseline for optimization.[7]

  • Reaction Setup: To a round bottom flask, add ethyl (E)-4-bromobut-2-enoate (1.0 eq), potassium hydroxide (B78521) (2.1 eq), and water (5 mL per gram of ester).

  • Reaction Conditions: Stir the reaction mixture at 100 °C for 2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and acidify with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Concentrate the solution under reduced pressure to yield the product.

Note: This reaction has a reported yield of approximately 53%, indicating the presence of byproducts that will require purification.[7]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Byproduct Analysis

This is a general method that can be adapted for the analysis of this compound and its common byproducts.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, ramp to 40% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Experimental Workflow for HPLC Analysis

sample_prep Sample Preparation (Dilution & Filtration) hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (210 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis

Caption: Workflow for HPLC analysis of this compound and byproducts.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis with Derivatization

For GC-MS analysis of the non-volatile this compound and its byproducts, derivatization is necessary. Silylation is a common approach.[8]

  • Sample Preparation:

    • Take a known amount of the reaction mixture and evaporate the solvent under a stream of nitrogen.

    • Ensure the sample is completely dry.

  • Derivatization (Silylation):

    • To the dried residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).[8]

    • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Gas Chromatograph:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Injector Temperature: 250-280°C.

      • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp up to a final temperature of 280-300°C.

      • Carrier Gas: Helium.

    • Mass Spectrometer:

      • Operate in electron ionization (EI) mode.

      • Scan a mass range appropriate for the expected derivatized products (e.g., m/z 50-500).

Experimental Workflow for GC-MS Analysis

sample_drying Sample Drying derivatization Derivatization (Silylation) sample_drying->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection Mass Spectrometry Detection separation->ms_detection library_search Library Search & Spectral Interpretation ms_detection->library_search

References

Technical Support Center: Purification of 4-Hydroxybut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Hydroxybut-2-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Depending on the synthetic route, these may include residual catalysts, solvents, and structurally related isomers. For instance, if synthesized from the oxidation of a corresponding aldehyde, you might find the starting aldehyde or over-oxidized products.

Q2: How can I effectively remove non-acidic impurities from my this compound sample?

A2: An acid-base liquid-liquid extraction is a highly effective method. By dissolving your crude product in an organic solvent and extracting with a basic aqueous solution (e.g., sodium bicarbonate), the acidic this compound will be converted to its salt and move to the aqueous layer, leaving neutral and basic impurities in the organic layer.[1][2][3][4] Subsequent acidification of the aqueous layer will regenerate the pure acid.

Q3: My this compound streaks significantly on a silica (B1680970) gel TLC plate. How can I resolve this?

A3: Streaking of carboxylic acids on silica gel is a common problem due to the strong interaction between the acidic proton of the carboxyl group and the silica. To prevent this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1] This will keep the this compound in its protonated form, leading to a more defined spot on the TLC plate.[5]

Q4: I am trying to recrystallize this compound, but it keeps "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" can occur if the compound is not sufficiently soluble in the hot solvent or if impurities are inhibiting crystal formation.[1] Try the following troubleshooting steps:

  • Trituration: Stir the oil with a non-polar solvent in which it is insoluble (e.g., hexanes) to try and induce solidification.[1]

  • Change the solvent system: Attempt recrystallization from a different solvent or a binary solvent mixture. For a polar compound like this compound, mixtures like ethanol/water or ethyl acetate (B1210297)/hexanes could be effective.[1]

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can create nucleation sites for crystal growth.[1]

  • Seed crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low recovery after liquid-liquid extraction - Incomplete extraction from the organic layer. - Incorrect pH of the aqueous layers. - Emulsion formation.- Perform multiple extractions with the basic solution. - Ensure the pH of the basic solution is high enough to deprotonate the carboxylic acid and the pH of the acidic solution is low enough to fully protonate it.[3] - To break emulsions, try adding brine, gently swirling, or filtering the mixture through celite.
Co-elution of impurities during column chromatography - Inappropriate solvent system. - Overloading the column.- Optimize the solvent system using TLC to achieve better separation. For polar compounds, reversed-phase (C18) chromatography might provide better separation than normal-phase (silica).[6] - Use an appropriate amount of crude material for the size of your column (typically 1:20 to 1:50 sample to stationary phase ratio by weight).[7]
Product appears as a colored oil after purification - Presence of persistent colored impurities. - Thermal degradation.- Treat a solution of the product with activated charcoal before a final filtration or recrystallization step.[8] - Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure.
Broad peaks in HPLC analysis of the purified product - Interaction of the carboxylic acid with the stationary phase. - Inappropriate mobile phase pH.- Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.[6] - Ensure the mobile phase pH is well below the pKa of this compound.

Purification Techniques: A Comparative Overview

Purification Technique Principle Advantages Disadvantages Best For
Liquid-Liquid Extraction (Acid-Base) Partitioning between two immiscible liquids based on the acidity of the compound.[4]- Excellent for removing neutral and basic impurities. - Scalable and relatively quick.- May not remove acidic impurities. - Can involve large volumes of solvents.Initial purification of the crude product to remove non-acidic contaminants.
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[8]- Can yield very high purity product. - Cost-effective.- Requires the compound to be a solid at room temperature. - Finding a suitable solvent can be challenging. - Prone to "oiling out" for some compounds.[1]Final purification step to obtain highly pure, crystalline material.
Normal-Phase Column Chromatography Separation based on polarity, with the stationary phase being polar (e.g., silica gel) and the mobile phase being non-polar.[7]- Good for separating compounds with different polarities.- Can be challenging for very polar compounds like this compound due to strong adsorption to the stationary phase, leading to streaking.[1]Separating this compound from less polar impurities.
Reversed-Phase Column Chromatography Separation based on polarity, with a non-polar stationary phase (e.g., C18) and a polar mobile phase.[9]- Often provides better separation for polar compounds compared to normal-phase.[6] - Less risk of streaking for acidic compounds.- C18 silica is more expensive than normal-phase silica. - Typically uses aqueous solvent systems which can be more difficult to remove.Purification of highly polar compounds and separation from other polar impurities.

Detailed Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction (Acid-Base)
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated this compound salt will be in the upper aqueous layer. Drain the lower organic layer.

  • Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the acid.

  • Combine and Wash: Combine all the aqueous layers in the separatory funnel. Wash the combined aqueous layer with fresh ethyl acetate to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (pH ~2). The this compound will precipitate or form an oil.

  • Final Extraction: Extract the acidified aqueous layer with three portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, ethyl acetate, toluene, and mixtures like ethanol/water) to find a solvent that dissolves the compound when hot but not when cold.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Column Chromatography (Reversed-Phase)
  • Stationary Phase: Use a pre-packed C18 reversed-phase column.[6]

  • Mobile Phase Preparation: Prepare a suitable polar mobile phase. A common choice is a gradient of acetonitrile (B52724) in water, often with 0.1% formic or trifluoroacetic acid added to both solvents to keep the carboxylic acid protonated.[6]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of acetonitrile) if a gradient is used.

  • Fraction Collection: Collect fractions and monitor the elution by TLC or HPLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. This may require lyophilization (freeze-drying) if the mobile phase is primarily water.

Visualizations

experimental_workflow_extraction start Crude Product in Organic Solvent step1 Add Aqueous Base (e.g., NaHCO3) start->step1 step2 Separate Layers step1->step2 step3 Aqueous Layer (Product Salt) step2->step3 Collect waste Organic Layer (Impurities) step2->waste Discard step4 Acidify Aqueous Layer (e.g., HCl) step3->step4 step5 Extract with Organic Solvent step4->step5 end Pure Product in Organic Solvent step5->end

Caption: Workflow for Purification by Liquid-Liquid Extraction.

experimental_workflow_recrystallization start Crude Solid Product step1 Dissolve in Minimum Hot Solvent start->step1 step2 Hot Filtration (optional) step1->step2 step3 Cool Slowly to Induce Crystallization step2->step3 step4 Vacuum Filtration step3->step4 end Pure Crystalline Product step4->end Collect Crystals waste Filtrate (Impurities) step4->waste Discard Filtrate

Caption: Workflow for Purification by Recrystallization.

logical_relationship_chromatography cluster_0 Normal-Phase Chromatography cluster_1 Reversed-Phase Chromatography np_stationary Stationary Phase: Polar (Silica Gel) np_mobile Mobile Phase: Non-Polar np_elution Elution Order: Least Polar First rp_stationary Stationary Phase: Non-Polar (C18) rp_mobile Mobile Phase: Polar rp_elution Elution Order: Most Polar First compound This compound (Highly Polar) recommendation Reversed-Phase is often more suitable for highly polar compounds. compound->recommendation cluster_1 cluster_1 recommendation->cluster_1 cluster_0 cluster_0 recommendation->cluster_0

Caption: Comparison of Normal-Phase and Reversed-Phase Chromatography.

References

Stability of 4-Hydroxybut-2-enoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Hydroxybut-2-enoic acid in aqueous solutions.

Troubleshooting and FAQs

Question 1: My solution of this compound shows a decrease in the parent compound peak and the appearance of a new peak in my HPLC analysis over time. What is happening?

Answer: this compound is prone to intramolecular cyclization in aqueous solutions to form a five-membered ring structure called a γ-lactone (gamma-butyrolactone derivative). This is the most common degradation pathway. The reaction is an equilibrium, and its rate is influenced by pH and temperature. The new peak you are observing is likely the lactone.

Question 2: How does pH affect the stability of this compound in my aqueous formulation?

Answer: The stability of this compound is highly pH-dependent.

  • Acidic Conditions (pH < 7): In acidic solutions, the equilibrium favors the formation of the γ-lactone. This intramolecular esterification is acid-catalyzed.

  • Neutral to Alkaline Conditions (pH ≥ 7): In neutral and particularly in alkaline solutions, the equilibrium shifts towards the open-chain hydroxy acid form (the salt of this compound). The lactone can be hydrolyzed back to the parent compound under these conditions.

Question 3: I have prepared a stock solution of this compound in water. How should I store it to minimize degradation?

Answer: For short-term storage, it is recommended to prepare the solution in a neutral or slightly acidic buffer (pH 6-7) and store it at low temperatures (2-8 °C). For long-term storage, it is advisable to store the compound as a dry solid at -20°C and prepare aqueous solutions fresh before use. If an aqueous stock solution is necessary, consider preparing it in an aprotic organic solvent like DMSO, which can then be diluted into your aqueous experimental medium immediately before the experiment.

Question 4: I observe a gradual drop in the pH of my unbuffered aqueous solution of this compound. Is this normal?

Answer: Yes, this can be expected. This compound is an acidic compound. If your solution is unbuffered, the intrinsic acidity of the molecule will lower the pH of the solution.

Question 5: Can this compound undergo other degradation pathways besides lactonization?

Answer: While lactonization is the primary pathway, other degradation mechanisms can occur under specific conditions, especially during forced degradation studies. These can include:

  • Oxidation: The double bond and the hydroxyl group can be susceptible to oxidation.

  • Polymerization: At high concentrations and elevated temperatures, intermolecular esterification can lead to the formation of oligomers or polymers.

Stability Data

The following table summarizes the expected stability of this compound in aqueous solutions under various conditions. Please note that this data is illustrative and based on the general behavior of γ-hydroxy acids. The actual rates for this compound may vary.

pHTemperature (°C)Expected Primary Degradation PathwayApparent Half-Life (t½)Comments
3.025LactonizationHours to DaysThe equilibrium strongly favors the formation of the γ-lactone.
5.025LactonizationDays to WeeksLactonization is the predominant pathway, but the rate is slower than at lower pH.
7.025Lactonization / HydrolysisWeeks to MonthsAn equilibrium between the acid and lactone will be established. The degradation rate is relatively slow.
9.025Lactone HydrolysisHours to DaysIf the lactone is present, it will be hydrolyzed to the open-chain hydroxy acid.
7.040LactonizationDays to WeeksElevated temperature accelerates the rate of lactonization.

Experimental Protocols

Protocol for Assessing the Aqueous Stability of this compound

This protocol describes a general method for evaluating the stability of this compound in aqueous solutions at different pH values and temperatures.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • Phosphate buffers (pH 3.0, 5.0, 7.0, 9.0)

  • Reference standards for this compound and its corresponding γ-lactone (if available)

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature-controlled incubator/water bath

  • Calibrated pH meter

  • Volumetric flasks and pipettes

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL.

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL in a volumetric flask.

  • Transfer aliquots of each buffered solution into individual, tightly sealed vials.

4. Stability Study Conditions:

  • Place the vials for each pH condition into incubators set at the desired temperatures (e.g., 25°C and 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly), withdraw a vial from each condition for analysis.

  • Immediately quench any further degradation by cooling the sample to 2-8°C.

5. HPLC Analysis:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

6. Data Analysis:

  • Integrate the peak areas for this compound and any degradation products (primarily the lactone).

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

  • Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Visualizations

degradation_pathway cluster_equilibrium Aqueous Solution 4_hydroxybut_2_enoic_acid This compound (Open-chain form) gamma_lactone γ-Lactone (Cyclized form) 4_hydroxybut_2_enoic_acid->gamma_lactone Lactonization (Acid-catalyzed) gamma_lactone->4_hydroxybut_2_enoic_acid Hydrolysis (Base-catalyzed)

Caption: Equilibrium between this compound and its γ-lactone.

experimental_workflow prep Sample Preparation (Stock solution in different pH buffers) incubation Incubation (Controlled temperature and time points) prep->incubation analysis HPLC Analysis (Quantification of parent and degradants) incubation->analysis data Data Processing (Calculate degradation rate and half-life) analysis->data

Caption: Workflow for the aqueous stability testing of this compound.

Technical Support Center: Degradation Pathways of 4-Hydroxybut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the degradation pathways of 4-Hydroxybut-2-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway for this compound?

A1: While specific literature detailing the complete degradation pathway of this compound is limited, based on its structure as an unsaturated hydroxy fatty acid, the degradation is expected to proceed via a modified form of β-oxidation. The pathway likely involves the following key steps:

  • Activation: The carboxylic acid group is activated to a CoA ester, forming 4-hydroxybut-2-enoyl-CoA.

  • Oxidation: An alcohol dehydrogenase or a similar oxidoreductase likely oxidizes the hydroxyl group to a carbonyl group, forming 4-oxo-but-2-enoyl-CoA.

  • Isomerization/Reduction: The double bond at the C2 position needs to be addressed for β-oxidation to proceed. This may involve an enoyl-CoA isomerase to shift the double bond or a reductase to saturate it.

  • Thiolysis: The final step of the β-oxidation spiral, where a two-carbon unit (acetyl-CoA) is cleaved off.

It is also plausible that the initial step involves the oxidation of the alcohol to an aldehyde, which is then oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH).

Q2: Which enzymes are likely involved in the degradation of this compound?

A2: Several enzyme families are implicated in this degradation pathway:

  • Acyl-CoA Synthetases: For the initial activation of the fatty acid.

  • Alcohol Dehydrogenases/Oxidoreductases: To oxidize the hydroxyl group.

  • Aldehyde Dehydrogenases (ALDHs): If an aldehyde intermediate is formed.

  • Enoyl-CoA Isomerases and Reductases: To handle the double bond.

  • Thiolases: For the final cleavage step in β-oxidation.

Q3: What are the expected end-products of this compound degradation?

A3: The complete degradation of this compound through the proposed β-oxidation pathway would ultimately yield acetyl-CoA, which can then enter the citric acid cycle for energy production.

Troubleshooting Guides

Issue 1: No or Low Degradation of this compound Observed
Possible Cause Troubleshooting Step
Inactive Enzyme - Ensure enzymes are stored correctly and have not undergone multiple freeze-thaw cycles.- Perform a positive control experiment with a known substrate for the enzyme to confirm its activity.
Incorrect Assay Conditions - Optimize pH, temperature, and buffer composition for the specific enzymes being used.- Ensure all necessary cofactors (e.g., NAD+, CoA) are present in sufficient concentrations.
Substrate Inhibition - High concentrations of the substrate can sometimes inhibit enzyme activity. Perform a substrate titration experiment to determine the optimal concentration range.
Incorrect Substrate Form - Ensure the this compound is in the correct isomeric form (e.g., trans) if the enzyme is stereospecific.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Sample Degradation - Prepare fresh solutions of this compound and other reagents for each experiment.- Store stock solutions at appropriate temperatures and protect from light if they are light-sensitive.
Pipetting Errors - Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.- Prepare a master mix for reagents to minimize well-to-well variability.
Instrument Variability - Ensure the plate reader or other analytical instrument is properly calibrated and warmed up before use.- Use the same instrument settings for all experiments.
Issue 3: Difficulty in Detecting and Quantifying Degradation Products
Possible Cause Troubleshooting Step
Low Concentration of Products - Increase the reaction time or enzyme concentration to generate more products.- Concentrate the sample before analysis.
Poor Chromatographic Separation - Optimize the HPLC/UPLC method, including the column, mobile phase composition, and gradient profile, to achieve better separation of the substrate and its metabolites.[1]
Ion Suppression in Mass Spectrometry - Perform a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.- Use an internal standard that is structurally similar to the analytes to correct for matrix effects.

Data Presentation

The following tables provide examples of how to structure quantitative data from your experiments.

Table 1: Michaelis-Menten Kinetic Parameters for a Putative this compound Dehydrogenase

Enzyme SourceKm (µM)Vmax (nmol/min/mg protein)kcat (s-1)kcat/Km (M-1s-1)
Recombinant Human ALDH2DataDataDataData
Rat Liver MitochondriaDataDataDataData

Note: This table is a template. The values should be determined experimentally.

Table 2: Quantification of this compound and Its Metabolites Over Time

Time (min)This compound (µM)4-Oxo-but-2-enoic Acid (µM)Acetyl-CoA (µM)
010000
10DataDataData
20DataDataData
30DataDataData
60DataDataData

Note: This table is a template. The values should be determined experimentally using a validated analytical method such as HPLC-MS/MS.

Experimental Protocols

Protocol 1: General Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol is adapted for measuring the activity of an ALDH that may be involved in the degradation of a potential aldehyde intermediate of this compound.

Materials:

  • ALDH Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

  • NAD+ solution (e.g., 10 mM)

  • Aldehyde substrate (e.g., a potential aldehyde intermediate, or a general substrate like acetaldehyde (B116499) for a positive control)

  • Enzyme preparation (e.g., purified enzyme or cell lysate)

  • 96-well plate (clear, flat-bottom for colorimetric assays)

  • Spectrophotometric multiwell plate reader

Procedure:

  • Prepare Reagents: Prepare fresh solutions of all reagents in the ALDH Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • ALDH Assay Buffer

    • NAD+ solution

    • Enzyme preparation

  • Initiate Reaction: Add the aldehyde substrate to each well to start the reaction. Include appropriate controls:

    • No-enzyme control: Replace the enzyme preparation with assay buffer.

    • No-substrate control: Replace the substrate with assay buffer.

  • Measurement: Immediately measure the increase in absorbance at 340 nm (for NADH production) at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a plate reader.[2]

  • Data Analysis: Calculate the rate of NADH production from the linear portion of the absorbance versus time plot. Enzyme activity can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

Protocol 2: HPLC-MS/MS Method for Metabolite Identification and Quantification

This protocol provides a general framework for identifying and quantifying this compound and its degradation products.

Sample Preparation:

  • Stop the enzymatic reaction at various time points by adding a quenching solution (e.g., ice-cold acetonitrile (B52724) or perchloric acid).

  • Centrifuge the samples to pellet precipitated proteins.

  • Collect the supernatant for analysis. A solid-phase extraction (SPE) step may be necessary to clean up and concentrate the analytes.

LC-MS/MS Conditions (Example):

  • Column: A reverse-phase C18 column suitable for polar analytes.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to separate the compounds of interest.

  • Mass Spectrometry: Operate in negative ion mode for the detection of carboxylic acids. Use selected reaction monitoring (SRM) for quantification of known metabolites and full scan or product ion scan modes for the identification of unknown metabolites.

Visualizations

Degradation_Pathway cluster_activation Activation cluster_oxidation Oxidation cluster_beta_oxidation β-Oxidation 4-HBA This compound 4-HBCoA 4-Hydroxybut-2-enoyl-CoA 4-HBA->4-HBCoA Acyl-CoA Synthetase 4-OBCoA 4-Oxo-but-2-enoyl-CoA 4-HBCoA->4-OBCoA Alcohol Dehydrogenase Intermediates β-Oxidation Intermediates 4-OBCoA->Intermediates Enoyl-CoA Isomerase/ Reductase AcetylCoA Acetyl-CoA Intermediates->AcetylCoA Thiolase

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow Start Start Experiment SamplePrep Prepare Enzyme and Substrate Solutions Start->SamplePrep Incubation Incubate at Optimal Temperature and pH SamplePrep->Incubation Quenching Stop Reaction at Different Time Points Incubation->Quenching Analysis Analyze Samples by HPLC-MS/MS Quenching->Analysis DataProcessing Process and Quantify Data Analysis->DataProcessing End End DataProcessing->End

Caption: General experimental workflow for studying degradation.

Troubleshooting_Logic Problem Unexpected Results? CheckEnzyme Is the enzyme active? (Positive Control) Problem->CheckEnzyme No/Low Activity CheckConditions Are assay conditions optimal? (pH, Temp, Cofactors) Problem->CheckConditions Inconsistent Results CheckSubstrate Is substrate concentration correct? (Titration) Problem->CheckSubstrate No/Low Activity CheckMethod Is the analytical method validated? (Sensitivity, Specificity) Problem->CheckMethod Detection Issues Solution Optimize and Repeat CheckEnzyme->Solution CheckConditions->Solution CheckSubstrate->Solution CheckMethod->Solution

Caption: A logical approach to troubleshooting experimental issues.

References

Technical Support Center: Synthesis of 4-Hydroxybut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of 4-Hydroxybut-2-enoic acid synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly through the hydrolysis of ethyl (E)-4-bromobut-2-enoate.

Issue 1: Low or No Yield of this compound

  • Question: My reaction resulted in a significantly lower yield than the expected ~53%, or I isolated no product at all. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or no yield in this synthesis can stem from several factors, including reagent quality, reaction conditions, and work-up procedures.[1] A systematic approach is best for identifying the issue.[1]

    • Reagent Quality:

      • Potassium Hydroxide (B78521) (KOH): Older KOH can absorb atmospheric CO2 to form potassium carbonate, reducing its effective concentration. Use freshly opened or recently standardized KOH.

      • Ethyl (E)-4-bromobut-2-enoate: The starting material may have decomposed during storage. Check its purity by techniques like NMR or GC-MS before starting the reaction.

      • Solvents: Ensure solvents used for extraction (e.g., Ethyl Acetate) are of appropriate purity and dry if necessary for the final drying step.[2]

    • Reaction Conditions:

      • Temperature: The reaction is typically run at 100°C.[1] Ensure your reaction setup maintains this temperature consistently. Lower temperatures will slow down the reaction rate, while significantly higher temperatures could promote decomposition or side reactions.

      • Reaction Time: The reported time is 2 hours.[1] If the reaction is incomplete, you might consider extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.[2]

      • Stirring: Inadequate stirring can lead to a heterogeneous reaction mixture and incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.[3]

    • Work-up Procedure:

      • Acidification: The product, being a carboxylic acid, is soluble in the basic reaction mixture as its carboxylate salt.[4] It is crucial to acidify the mixture (e.g., with 1 M HCl) to a sufficiently low pH to protonate the carboxylate and allow for extraction into the organic phase. Check the pH of the aqueous layer with pH paper to ensure it is acidic before extraction.

      • Extraction: this compound has some water solubility due to its hydroxyl and carboxylic acid groups. Perform multiple extractions (at least 3) with ethyl acetate (B1210297) to maximize the recovery of the product from the aqueous layer.[1]

Issue 2: The Final Product is Contaminated with Starting Material

  • Question: After purification, I see a significant amount of the starting ethyl (E)-4-bromobut-2-enoate in my final product. Why did this happen?

  • Answer: This indicates an incomplete reaction. Consider the following:

    • Insufficient Hydrolysis: The saponification reaction may not have gone to completion.[5]

      • Increase Reaction Time: Monitor the reaction by TLC. If starting material is still present after 2 hours, consider extending the reaction time.

      • Increase Base Equivalents: While the literature suggests approximately 2.1 equivalents of KOH, you could try a slight increase (e.g., 2.5 equivalents) to ensure complete hydrolysis, especially if your KOH quality is uncertain.[1]

    • Premature Work-up: Quenching the reaction too early will naturally lead to unreacted starting material.[3]

Issue 3: Difficulty in Isolating the Product After Extraction

  • Question: I have performed the extraction, but upon concentrating the organic layers, I get a dark, oily residue that is difficult to purify. What can I do?

  • Answer: The appearance of a dark, oily product suggests the presence of impurities or potential product decomposition.

    • Potential for Polymerization/Decomposition: Unsaturated hydroxy acids can be prone to polymerization or decomposition, especially at high temperatures.[1]

      • Evaporation Temperature: When removing the solvent (e.g., on a rotary evaporator), use minimal heat to avoid decomposing the product.

    • Purification Strategy:

      • Column Chromatography: If the crude product is an oil, purification by silica (B1680970) gel column chromatography can be effective. Use a solvent system optimized by TLC to separate the product from impurities.[2] Be aware that some compounds can decompose on acidic silica gel.[2]

      • Crystallization: Although the product is described as an oil, attempting crystallization from different solvent systems might yield a solid product.[6]

Data Presentation

The following table summarizes the quantitative data for a typical synthesis of this compound via hydrolysis.

ParameterValueNotes
Starting Material Ethyl (E)-4-bromobut-2-enoate-
Reagent Potassium Hydroxide (KOH)2.1 equivalents
Solvent Water-
Reaction Temperature 100 °CReflux conditions may be used.
Reaction Time 2 hoursMonitor by TLC for completion.
Reported Yield 53%This is an isolated yield after work-up and purification.[1]
Experimental Protocols

Synthesis of this compound from Ethyl (E)-4-bromobut-2-enoate

This protocol is based on a reported literature procedure.[1]

Materials:

  • Ethyl (E)-4-bromobut-2-enoate

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl (E)-4-bromobut-2-enoate (e.g., 2 g, 10 mmol), potassium hydroxide (e.g., 1.2 g, 21 mmol), and water (e.g., 10 mL).

  • Heat the reaction mixture to 100°C and stir vigorously for 2 hours.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with 1 M HCl until the pH is acidic (check with pH paper).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the combined organic layers over anhydrous MgSO4 or Na2SO4.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude product, which is typically a brown oil.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Isolation start Combine Reactants: Ethyl (E)-4-bromobut-2-enoate, KOH, Water react Heat to 100°C Stir for 2h start->react cool Cool to RT react->cool acidify Acidify with 1M HCl cool->acidify extract Extract with EtOAc (3x) acidify->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate end Product: This compound concentrate->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_reagents Reagent Quality Check cluster_conditions Reaction Conditions Check cluster_workup Work-up Procedure Check issue Low Yield Observed reagent_purity Verify Purity of Starting Material issue->reagent_purity base_activity Check Activity/ Age of KOH issue->base_activity temp Confirm Reaction Temperature (100°C) issue->temp time Monitor Reaction by TLC (incomplete?) issue->time stir Ensure Adequate Stirring issue->stir ph Check pH after Acidification issue->ph extraction Perform Multiple Extractions issue->extraction drying Proper Drying of Organic Layer issue->drying solution Optimize and Repeat reagent_purity->solution base_activity->solution temp->solution time->solution stir->solution ph->solution extraction->solution drying->solution

Caption: A logical guide for troubleshooting low reaction yields.

References

4-Hydroxybut-2-enoic acid solubility challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Hydroxybut-2-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties and expected solubility of this compound?

This compound is a short-chain hydroxy fatty acid.[1] As a C4 carboxylic acid, it possesses structural features—a hydrophilic carboxylic acid group and a short hydrocarbon chain—that significantly influence its solubility.[2][3] Its predicted pKa is approximately 4.31.[1][4]

Quantitative solubility data is summarized in the table below.

Table 1: Physicochemical Properties and Solubility of this compound

PropertyValueSource
Molecular Formula C₄H₆O₃[1][4][5]
Molecular Weight 102.09 g/mol [1][5][6]
Physical Form Solid, Light yellow to yellow[1]
Melting Point 109°C[1][6]
pKa (Predicted) 4.31 ± 0.10[1][4]
Storage Temperature Desiccate at +4°C[1][6]
Solubility in Water ~200 g/L (200 mg/mL) at 25°C[4]
Solubility in DMSO < 10.21 mg/mL (equivalent to ~100 mM)[1][6][7]
Q2: My this compound is not dissolving in my aqueous buffer, or it's precipitating. What should I do?

While this compound is considered highly soluble in water, several factors can lead to dissolution issues, especially when preparing concentrated stock solutions or working in complex media. Follow the troubleshooting workflow below to diagnose the problem.

G start Start: Solubility Issue check_conc Is the target concentration below 200 mg/mL? start->check_conc check_ph Is the solution pH > 5.0 (i.e., pH > pKa)? check_conc->check_ph Yes sol_high Solution: Concentration exceeds maximum aqueous solubility. Reduce concentration or use an alternative method. check_conc->sol_high No check_temp Have you tried gentle warming (e.g., 37-50°C)? check_ph->check_temp Yes sol_ph Solution: At low pH, the acid is in its less soluble protonated form. Adjust pH upwards to deprotonate. check_ph->sol_ph No sol_temp Solution: Low temperature may hinder dissolution kinetics. Gentle warming can help. check_temp->sol_temp Yes sol_alt Consider Alternative Strategies: - Co-solvents - Cyclodextrin (B1172386) Complexation check_temp->sol_alt No

Diagram 1: Troubleshooting workflow for solubility issues.

Solubility Enhancement Strategies & Protocols

Q3: How can I systematically improve the solubility of this compound for my experiments?

For challenging applications requiring high concentrations or enhanced stability, several formulation strategies can be employed. The most common approaches involve modifying the pH, using co-solvents, or forming inclusion complexes.

G cluster_0 Solubility Enhancement Strategies cluster_1 Methods cluster_2 Mechanism of Action problem Challenge: Insufficient Solubility or Stability ph_adjust Method A: pH Adjustment problem->ph_adjust cosolvent Method B: Co-solvency problem->cosolvent cyclo Method C: Cyclodextrin Complexation problem->cyclo ph_mech Forms a highly soluble carboxylate salt by deprotonating the carboxylic acid group. ph_adjust->ph_mech cosolvent_mech Reduces the polarity of the solvent system, decreasing water's ability to exclude the solute. cosolvent->cosolvent_mech cyclo_mech Encapsulates the molecule in a hydrophilic host, increasing apparent water solubility. cyclo->cyclo_mech

Diagram 2: Overview of solubility enhancement strategies.

Experimental Protocols

Method A: Protocol for Preparing an Aqueous Stock Solution via pH Adjustment

This method is ideal for preparing aqueous solutions for cell culture or other physiological buffers. By raising the pH above the compound's pKa (~4.31), the carboxylic acid is converted to its highly soluble carboxylate salt form.[8][9][10]

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or WFI)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the powder to a beaker containing approximately 80% of the final desired volume of high-purity water.

  • Begin stirring the suspension at room temperature. The powder may not fully dissolve initially.

  • Place the calibrated pH electrode into the suspension.

  • Slowly add the 1 M NaOH solution dropwise while monitoring the pH. As the pH approaches and surpasses 4.5-5.0, the powder will begin to dissolve rapidly.

  • Continue adding NaOH until the solid is completely dissolved and the pH is stable at the desired level (e.g., pH 7.4 for a physiological stock).

  • Once fully dissolved, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of water and add the rinse to the volumetric flask.

  • Bring the solution to the final volume with water.

  • Sterilize the final solution by filtering through a 0.22 µm filter if required for the application.

Method B: Protocol for Preparing a Stock Solution Using a Co-solvent System

Co-solvents are water-miscible organic solvents that can significantly increase the solubility of lipophilic compounds.[8][11][12] This method is useful for achieving very high concentrations that may not be possible in water alone. DMSO and ethanol (B145695) are common choices.[]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Vortex mixer or sonicator

  • Appropriate vials

Procedure:

  • Weigh the desired amount of this compound powder directly into a sterile vial.

  • Add the required volume of DMSO to achieve the target concentration (e.g., to prepare a 10 mg/mL stock).

  • Cap the vial securely.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If dissolution is slow, place the vial in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

  • Store the stock solution at -20°C or -80°C as recommended for the compound's stability.

    • Note: When diluting a DMSO stock into an aqueous buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in biological assays.

Method C: Protocol for Preparing a Cyclodextrin Inclusion Complex (Lyophilization Method)

Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic core, while their hydrophilic exterior provides aqueous solubility.[14] This technique can enhance solubility, stability, and bioavailability.[14] The freeze-drying (lyophilization) method is a common and effective preparation technique.[15]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • High-purity water

  • Stir plate and magnetic stir bar

  • Lyophilizer (freeze-dryer)

Procedure:

  • Determine the desired molar ratio of HP-β-CD to the acid. A 1:1 molar ratio is a common starting point.[16]

  • Calculate and weigh the required amounts of this compound and HP-β-CD.

  • Dissolve the HP-β-CD in high-purity water in a beaker with stirring.

  • Once the cyclodextrin is fully dissolved, add the this compound powder to the solution.

  • Seal the beaker (e.g., with parafilm) and allow the mixture to stir at room temperature for 24-48 hours to allow for complex formation.

  • After stirring, freeze the resulting clear solution completely (e.g., at -80°C).

  • Lyophilize the frozen sample until a dry, fluffy powder is obtained. This powder is the inclusion complex.

  • The resulting complex can be stored as a solid and is expected to have significantly enhanced water solubility compared to the parent compound.

References

Optimizing reaction conditions for 4-Hydroxybut-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Hydroxybut-2-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for (E)-4-Hydroxybut-2-enoic acid?

A1: The most frequently cited method is the hydrolysis of ethyl (E)-4-bromobut-2-enoate using a base, such as potassium hydroxide (B78521) (KOH), in an aqueous solution. This method is relatively straightforward and provides a moderate yield.[1][2]

Q2: What are the primary challenges encountered during the synthesis of this compound?

A2: Common challenges include low product yield, the formation of impurities, and difficulties in purifying the final product. Side reactions such as lactonization can also occur, particularly under acidic conditions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored using thin-layer chromatography (TLC) to observe the disappearance of the starting material (ethyl 4-bromobut-2-enoate). High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture.

Q4: What are the typical storage conditions for this compound?

A4: Due to the potential for polymerization and degradation, it is recommended to store the purified this compound at low temperatures, preferably at or below 4°C, under an inert atmosphere.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Product Yield (<50%)
Possible Cause Troubleshooting Steps
Incomplete Hydrolysis - Increase Reaction Time: Extend the reaction time beyond the standard 2 hours and monitor for the complete consumption of the starting ester by TLC. - Increase Reaction Temperature: While the standard protocol suggests 100°C, a slight increase might drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures. - Optimize KOH Concentration: Ensure a sufficient molar excess of KOH is used (typically around 2.1 equivalents). A lower concentration may result in incomplete hydrolysis.
Side Reactions - Lactonization: During the acidic workup, prolonged exposure to strong acid can lead to the formation of the γ-lactone (2(5H)-furanone).[1] Neutralize the reaction mixture promptly and maintain a low temperature during acidification. - Formation of 4-Bromocrotonic Acid: Incomplete substitution of the bromide can lead to the hydrolysis of the ester without displacement of the bromine. Ensure adequate reaction time and temperature for the nucleophilic substitution to occur.
Product Loss During Workup - Inefficient Extraction: this compound has some water solubility. Ensure thorough extraction with a suitable organic solvent like ethyl acetate (B1210297) (at least 3 extractions are recommended).[1] - Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine can help to break it.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification (Expected ¹H NMR signals) Removal Method
Unreacted Ethyl (E)-4-bromobut-2-enoate Signals corresponding to the ethyl group (triplet ~1.3 ppm, quartet ~4.2 ppm) and vinylic protons will be present.- Column Chromatography: Purification of the crude product using silica (B1680970) gel chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the non-polar starting material from the polar product. - Base Wash: Washing the organic extract with a dilute basic solution (e.g., sodium bicarbonate) can help remove the acidic product into the aqueous layer, leaving the neutral ester in the organic layer. The aqueous layer can then be re-acidified and extracted.
4-Bromocrotonic acid Vinylic protons will show a similar pattern to the product, but the signal for the methylene (B1212753) group adjacent to the bromine will be shifted downfield compared to the methylene group adjacent to the hydroxyl group in the product.- Column Chromatography: As both are carboxylic acids, separation can be challenging. A carefully optimized gradient elution may be required. - Crystallization: If the product is a solid, recrystallization from a suitable solvent may help to remove this impurity.
γ-Lactone (2(5H)-Furanone) Characteristic signals for the furanone ring structure will be observed.- Careful pH control during workup: Avoid strongly acidic conditions. - Column Chromatography: The lactone is less polar than the carboxylic acid and can be separated by silica gel chromatography.

Data Presentation

Table 1: Impact of Reaction Conditions on the Yield of this compound (Hypothetical Data Based on General Principles of Saponification)

Entry KOH (equivalents) Temperature (°C) Reaction Time (h) Yield (%) Key Observations
11.580240Incomplete reaction observed by TLC.
22.1100253Standard reported conditions.[1]
32.1100455Slight improvement with longer reaction time.
42.5100254No significant improvement with higher base concentration.
52.1120248Increased byproduct formation observed.

Note: This table presents hypothetical data to illustrate the expected trends in optimizing the reaction conditions. Actual results may vary.

Experimental Protocols

Key Experiment: Synthesis of (E)-4-Hydroxybut-2-enoic Acid

This protocol is adapted from the literature for the hydrolysis of ethyl (E)-4-bromobut-2-enoate.[1]

Materials:

  • Ethyl (E)-4-bromobut-2-enoate

  • Potassium hydroxide (KOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask, add ethyl (E)-4-bromobut-2-enoate (1.0 eq).

  • Add a solution of potassium hydroxide (2.1 eq) in deionized water.

  • Stir the reaction mixture vigorously and heat to 100°C for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel.

Mandatory Visualization

Experimental Workflow

experimental_workflow reagents Ethyl (E)-4-bromobut-2-enoate + KOH (aq) reaction Reaction (100°C, 2h) reagents->reaction workup Acidic Workup (1M HCl) reaction->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield check_reaction Check for complete consumption of starting material start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp optimize_koh Optimize KOH concentration incomplete->optimize_koh check_impurities Analyze for side products (e.g., by NMR) complete->check_impurities check_extraction Review Extraction Procedure complete->check_extraction lactonization Lactonization suspected check_impurities->lactonization Lactone detected other_byproducts Other byproducts present check_impurities->other_byproducts Other impurities adjust_workup Adjust Workup: - Prompt neutralization - Low temperature lactonization->adjust_workup purify Purify by Column Chromatography other_byproducts->purify inefficient_extraction Inefficient Extraction check_extraction->inefficient_extraction Suspected improve_extraction - Increase number of extractions - Use brine to break emulsions inefficient_extraction->improve_extraction

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Storage and handling guidelines for 4-Hydroxybut-2-enoic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxybut-2-enoic acid. This guide provides essential information on the storage, handling, and troubleshooting for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To minimize degradation, solid this compound should be stored in a tightly sealed container, desiccated at +4°C.[1][2] Proper desiccation is crucial to prevent moisture absorption, which can contribute to degradation.

Q2: How should I prepare solutions of this compound?

A2: this compound is a solid at room temperature. For experimental use, it is often dissolved in an appropriate solvent. It has limited solubility in DMSO.[1] When preparing solutions, it is recommended to use anhydrous solvents and to prepare them fresh for each experiment to minimize potential degradation in solution.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound is lactonization, especially under acidic conditions with heating, to form a corresponding lactone.[3] As an unsaturated carboxylic acid, it may also be susceptible to oxidation, particularly at the double bond, and decarboxylation under specific conditions such as exposure to UV light.[4][5][6]

Q4: Is this compound sensitive to light?

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: As a carboxylic acid, this compound should be handled with appropriate safety precautions. This includes wearing safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Ensure the compound is stored at +4°C under desiccated and dark conditions. Prepare fresh solutions for each experiment. Consider re-purifying the compound if degradation is suspected.
Formation of lactone in acidic media.Avoid prolonged exposure to acidic conditions, especially with heating. If your experimental conditions are acidic, consider preparing the solution immediately before use and keeping it at a low temperature.
Low purity observed during analysis Presence of degradation products (e.g., lactone, oxidation products).Analyze the sample using techniques such as HPLC or NMR to identify impurities. If degradation is confirmed, obtain a fresh batch of the compound or re-purify the existing stock.
Contamination from improper handling.Use clean spatulas and glassware. Avoid introducing moisture into the storage container.
Difficulty dissolving the compound Limited solubility in the chosen solvent.Confirm the solubility of this compound in your solvent of choice. Gentle warming may aid dissolution, but be cautious of potential degradation at elevated temperatures. Sonication can also be a useful technique.

Stability and Degradation Summary

The following table summarizes the known and potential degradation pathways for this compound.

Condition Potential Degradation Pathway Recommendation
Acidic pH & Heat LactonizationAvoid prolonged exposure to acidic conditions, especially with heating.[3]
Basic pH Formation of carboxylate saltGenerally more stable, but be aware of potential base-catalyzed reactions.
Elevated Temperature Increased rate of degradation (e.g., lactonization, oxidation)Store at +4°C. Minimize time at elevated temperatures during experiments.
Light Exposure Potential for photodegradation/decarboxylationStore in the dark or in amber vials.[4][5]
Oxidizing Agents Oxidation of the double bond or alcohol groupAvoid contact with strong oxidizing agents.

Experimental Protocols

As this compound is an analog of γ-hydroxybutyrate (GHB) and is known to bind to GHB receptors, a common application would be in competitive binding assays to characterize its affinity for these receptors.[7][8]

Example Protocol: In Vitro Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GHB receptor.

Materials:

  • This compound

  • Radioligand (e.g., [³H]NCS-382)

  • Cell membranes expressing the GHB receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the binding buffer.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations for the competition assay.

    • Prepare the radioligand solution in the binding buffer at a concentration appropriate for the assay (typically at or below its Kd).

    • Thaw the cell membranes on ice and resuspend in the binding buffer to the desired protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Binding buffer

      • Increasing concentrations of this compound (or vehicle for total binding)

      • Radioligand

      • Cell membranes

    • For non-specific binding, add a high concentration of a known GHB receptor ligand (e.g., unlabeled GHB).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 4°C) for a predetermined amount of time to reach equilibrium.

  • Termination and Washing:

    • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G Potential Degradation Pathway of this compound A This compound B Lactone A->B  Acid, Heat C Oxidation Products A->C  Oxidizing Agents D Decarboxylation Products A->D  UV Light

Caption: Potential degradation pathways for this compound.

G General Workflow for an In Vitro Binding Assay A Prepare Reagents (Compound, Radioligand, Membranes) B Set up Assay Plate (Total, Non-specific, and Competitor Wells) A->B C Incubate to Reach Equilibrium B->C D Terminate by Filtration C->D E Wash to Remove Unbound Ligand D->E F Measure Radioactivity E->F G Analyze Data (Calculate IC50 and Ki) F->G

Caption: General experimental workflow for an in vitro binding assay.

G Troubleshooting Inconsistent Experimental Results A Inconsistent Results? B Check Storage Conditions (Temp, Desiccation, Light) A->B Yes C Are Solutions Freshly Prepared? B->C Conditions OK D Review Experimental Conditions (pH, Temperature) C->D Yes E Perform Purity Analysis (HPLC, NMR) D->E Conditions OK F Use Fresh Stock or Re-purify E->F Impurity Detected G Problem Resolved F->G

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Chiral Separation of 4-Hydroxybut-2-enoic Acid Enantiomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 4-Hydroxybut-2-enoic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound enantiomers important?

The enantiomers of a chiral molecule can have significantly different pharmacological, toxicological, and metabolic properties.[1] For drug development and biological studies, it is crucial to separate and quantify each enantiomer to understand its specific effects and ensure the safety and efficacy of a potential therapeutic agent.

Q2: What are the primary chromatographic techniques for separating this compound enantiomers?

The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP).[2][3]

  • Chiral HPLC: This is a versatile and widely used method. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often the first choice for screening as they show broad enantiorecognition capabilities.[1][4][5]

  • Chiral GC: This technique offers high resolution but typically requires derivatization of the analyte to increase its volatility and thermal stability.[6][7] The carboxylic acid and hydroxyl groups of this compound must be converted into less polar derivatives, such as esters or silyl (B83357) ethers.[8]

  • Chiral SFC: This technique is gaining popularity as a "greener" and often faster alternative to normal-phase HPLC.[3][9] It uses supercritical CO2 as the main mobile phase component, reducing the consumption of organic solvents.[9]

Q3: What is a Chiral Stationary Phase (CSP) and how does it work?

A CSP is a chromatographic packing material that has a chiral selector immobilized on its surface. The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector.[1] These complexes have different interaction energies, leading to different retention times on the column, which enables their separation.[1][10]

Q4: Do I need to derivatize this compound for analysis?

  • For HPLC/SFC: Derivatization is generally not required. Direct separation of the underivatized acid is often possible, especially on polysaccharide or anion-exchange type CSPs.[1][11]

  • For GC: Derivatization is mandatory. The polar carboxyl and hydroxyl functional groups make the molecule non-volatile and prone to poor peak shape.[6][8] Common derivatization methods include esterification of the carboxylic acid and silylation of the hydroxyl group.[12]

Q5: Can I use a single chiral column to separate any pair of enantiomers?

No, there is no universal chiral selector capable of separating all enantiomeric isomers.[3] The success of a chiral separation is highly dependent on the specific interactions between the analyte and the CSP.[13] Therefore, screening several columns with different chiral selectors is a common and recommended strategy in method development.[1][14]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem: Poor or No Resolution of Enantiomers

Possible Cause Troubleshooting Step Explanation
Inappropriate CSP Screen different types of CSPs (e.g., cellulose-based, amylose-based, Pirkle-type).Enantioselectivity is highly specific to the analyte-CSP interaction. Polysaccharide-based columns are a good starting point for hydroxy acids.[4][15]
Incorrect Mobile Phase For Normal Phase (NP), vary the alcohol modifier (e.g., isopropanol, ethanol) and its percentage. For Reversed-Phase (RP), adjust the ratio of organic solvent (ACN/MeOH) to water/buffer.The mobile phase composition significantly affects the interactions leading to separation. Small changes can have a large impact on selectivity.[14]
Inappropriate Additives For acidic analytes, add a small amount (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase.Additives can improve peak shape and influence retention by suppressing the ionization of the carboxylic acid group, leading to better interaction with the CSP.[14]
Temperature Fluctuations Use a column thermostat to control the temperature. Experiment with different temperatures (e.g., 10°C to 40°C).[16]Chiral separations can be sensitive to temperature. Lower temperatures often increase resolution but also increase analysis time and backpressure.[7]
Flow Rate Too High Decrease the flow rate.A lower flow rate allows more time for the enantiomers to interact with the CSP, which can improve resolution, though it will lengthen the run time.[16]

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step Explanation
Secondary Interactions Add an acidic modifier (e.g., 0.1% TFA) for acidic compounds.Unwanted interactions between the analyte and the silica (B1680970) support or residual silanols can cause peak tailing. Modifiers can mask these sites.
Column Contamination/Damage Flush the column with a strong, compatible solvent as per the manufacturer's instructions. If performance is not restored, the column may need replacement.[17]Strongly retained impurities can accumulate at the column head, affecting peak shape and efficiency.[17]
Sample Overload Reduce the injection volume or the concentration of the sample.[16]Injecting too much sample can saturate the stationary phase, leading to broad and asymmetric peaks.
Incompatible Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent.If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection.
Gas Chromatography (GC)

Problem: No Peaks or Poor Peak Shape

Possible Cause Troubleshooting Step Explanation
Incomplete Derivatization Optimize the derivatization reaction (reagent concentration, temperature, time). Confirm completion using a technique like GC-MS to check for the expected molecular ion.Un-derivatized carboxyl and hydroxyl groups are too polar for GC, leading to adsorption, peak tailing, or no elution at all.[6][7]
Thermal Degradation Lower the injector and/or oven temperature.The analyte or its derivative might be thermally unstable at the analysis temperatures.
Active Sites in System Use a deactivated inlet liner and column. Condition the column according to the manufacturer's protocol.Active sites (e.g., silanol (B1196071) groups) in the GC system can cause irreversible adsorption or degradation of polar analytes.

Problem: Poor Resolution of Enantiomers

Possible Cause Troubleshooting Step Explanation
Inappropriate GC Column Screen different chiral GC columns (e.g., different cyclodextrin (B1172386) derivatives).The selectivity of chiral GC columns is highly dependent on the specific cyclodextrin derivative and the analyte's structure.[18]
Suboptimal Temperature Program Optimize the oven temperature ramp. A slower ramp rate can improve resolution.Slower temperature programming increases the time the analytes spend interacting with the stationary phase.[7]
Carrier Gas Flow Rate Optimize the carrier gas flow rate (or linear velocity) to achieve the best efficiency for the column.Each column has an optimal flow rate for maximum resolution.
Racemization During Derivatization Use milder derivatization conditions.Harsh chemical conditions (e.g., strong acid/base, high heat) can sometimes cause the chiral center to racemize, making separation impossible.[7]

Experimental Protocols: Recommended Starting Points

Disclaimer: The following protocols are suggested starting points based on methods for analogous compounds. Optimization will be required for this compound.

Protocol 1: Chiral HPLC Method

This protocol is based on common methods for separating chiral carboxylic acids.[10][14]

Parameter Condition
Column Polysaccharide-based CSP, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm
Mode Normal Phase
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm
Sample Preparation Dissolve sample in mobile phase to a concentration of 0.5 - 1.0 mg/mL.
Protocol 2: Chiral GC Method (after Derivatization)

This protocol requires a two-step derivatization to make the analyte suitable for GC analysis.[7][12][19]

Step 1: Esterification of Carboxylic Acid

  • Dissolve ~1 mg of the sample in 1 mL of 3 N methanolic HCl.[7]

  • Cap the vial and heat at 100°C for 30 minutes.[7]

  • Cool the mixture and evaporate the solvent to dryness under a gentle stream of nitrogen.

Step 2: Silylation of Hydroxyl Group

  • To the dried residue from Step 1, add 100 µL of pyridine (B92270) and 100 µL of a silylating reagent (e.g., BSTFA with 1% TMCS).[12]

  • Cap the vial and heat at 60°C for 20 minutes.[12]

  • Cool the vial. The sample is now ready for GC injection.

Parameter Condition
Column Cyclodextrin-based chiral capillary column, e.g., Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or Hydrogen, at an optimized flow rate (e.g., 1.2 mL/min for He)
Oven Program Start at 80°C, hold for 2 min, then ramp at 5°C/min to 180°C, hold for 5 min.
Injector 220°C, Split mode (e.g., 50:1 split ratio)
Detector FID at 250°C
Injection Volume 1 µL

Visualizations

G Diagram 1: General Workflow for Chiral Method Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization A Define Analyte Properties (Acidic, Polar) B Select Screening Columns (e.g., Cellulose, Amylose CSPs) A->B C Select Screening Mobile Phases (NP, RP, SFC) B->C D Perform Initial Injections C->D E Evaluate Results (Resolution > 1.5?) D->E F Optimize Mobile Phase (Modifier %, Additives) E->F No H Method Validation E->H Yes I Return to Column/Mode Screening E->I No Resolution G Optimize Temperature & Flow Rate F->G G->E I->B

Caption: General workflow for chiral HPLC/SFC method development.

G Diagram 2: Troubleshooting Poor Peak Resolution A Start: Poor Resolution (Rs < 1.5) B Is there any separation at all? A->B C Change Mobile Phase (Vary modifier %) B->C Yes I Screen a Different Chiral Stationary Phase (CSP) B->I No D Adjust Additive (e.g., 0.1% TFA) C->D E Optimize Temperature (Try lower temp) D->E F Decrease Flow Rate E->F G Resolution OK? F->G H END: Method Optimized G->H Yes G->I No

Caption: Decision tree for troubleshooting poor peak resolution.

G Diagram 3: Workflow for GC Derivatization A Start: Racemic This compound B Step 1: Esterification (e.g., Methanolic HCl, Heat) A->B C Intermediate: Methyl 4-hydroxybut-2-enoate B->C D Step 2: Silylation (e.g., BSTFA, Heat) C->D E Final Derivative: (Volatile & Thermally Stable) D->E F Inject into Chiral GC System E->F

Caption: Experimental workflow for sample derivatization for GC analysis.

References

Technical Support Center: Addressing the Hygroscopic Nature of 4-Hydroxybut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the challenges associated with the hygroscopic nature of 4-Hydroxybut-2-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A: The term "hygroscopic" refers to a substance's tendency to attract and absorb moisture from the surrounding atmosphere.[1][2][3] For this compound, this means that if left exposed to ambient air, it will likely pick up water, which can alter its physical state (e.g., from a free-flowing powder to a clumpy or sticky solid) and potentially affect its chemical integrity and reactivity in experiments.

Q2: How should I store this compound to minimize water absorption?

A: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[1] For enhanced protection, this primary container can be placed inside a larger, sealed container, such as a desiccator, containing a suitable desiccant like silica (B1680970) gel or molecular sieves.[2][4] It is also advisable to store the compound in a cool, dry place.[1]

Q3: What are the potential consequences of moisture absorption in my experiments?

A: Moisture absorption can have several negative consequences:

  • Inaccurate measurements: The presence of water will lead to errors in weighing the compound, affecting the stoichiometry of your reactions.

  • Altered chemical properties: The presence of water can change the solubility and reactivity of the compound.

  • Potential for degradation: As an unsaturated carboxylic acid, this compound may be susceptible to degradation in the presence of water, potentially through hydration of the double bond or other side reactions.

Q4: How can I determine the water content of my sample of this compound?

A: The most accurate and widely accepted method for determining the water content in a sample is Karl Fischer titration.[5][6][7][8][9] This technique is specific to water and can provide precise measurements. Other methods like thermogravimetric analysis (TGA) or "loss on drying" can indicate the presence of volatile components but are not specific to water.[6][7]

Q5: What is the best way to handle this compound when weighing and preparing solutions?

A: To minimize exposure to atmospheric moisture, it is recommended to handle this compound in a controlled environment, such as a glove box or a glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).[10] If a controlled environment is not available, work quickly to minimize the time the container is open. Use a dry spatula and weigh the compound into a pre-dried, sealable container.

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Inconsistent experimental results Variable water content in different batches or even the same batch over time.Determine the water content of your this compound sample using Karl Fischer titration before each experiment. Adjust the amount of material used based on the measured water content to ensure accurate stoichiometry.
Compound appears clumpy or sticky The compound has absorbed a significant amount of moisture from the atmosphere.Dry the material before use. See the experimental protocol for drying hygroscopic compounds. Ensure proper storage conditions are maintained to prevent future moisture absorption.
Difficulty in achieving complete dissolution in a non-aqueous solvent The presence of absorbed water is altering the solubility characteristics of the compound.Dry the this compound before attempting to dissolve it. Ensure the solvent is also anhydrous.
Observed side products in a reaction The absorbed water may be participating in the reaction or causing degradation of the starting material.Confirm the purity and water content of your starting material. Dry the compound and all other reagents and solvents before setting up the reaction.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C4H6O3[11]
Molecular Weight 102.09 g/mol [11]
Appearance White solid (predicted)
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Topological Polar Surface Area 57.5 Ų

Table 2: Representative Water Absorption Data for a Hygroscopic Dicarboxylic Acid (Maleic Acid)

Disclaimer: The following data is for maleic acid, a structurally similar short-chain unsaturated dicarboxylic acid, and is provided for illustrative purposes to demonstrate the hygroscopic behavior of such compounds. Actual water absorption for this compound may vary.

Relative Humidity (%)Water Absorption (% w/w)
20~0.5
40~1.2
60~3.0
80~8.5
90>15 (deliquescence may occur)

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Gastight syringe

  • Sample of this compound

Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.

  • Solvent Blank: Add a known volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint to determine the background water content of the solvent.

  • Sample Preparation: In a dry environment (e.g., a glove box), accurately weigh a suitable amount of this compound into a dry, sealed vial. The sample size will depend on the expected water content and the type of titrator used.

  • Sample Introduction: Quickly unseal the vial and transfer the sample to the titration vessel. Alternatively, dissolve the sample in a known volume of anhydrous solvent in the vial and inject a known aliquot of the solution into the titrator.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed, the titer of the reagent, and the weight of the sample.

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Protocol 2: Handling and Dispensing of this compound

Objective: To weigh and dispense the compound while minimizing exposure to atmospheric moisture.

Materials:

  • Glove box or glove bag with a dry, inert atmosphere

  • Analytical balance

  • Spatula

  • Weighing paper or weighing boat

  • Airtight container for the sample

Methodology:

  • Prepare the Controlled Environment: Purge the glove box or glove bag with a dry, inert gas (e.g., nitrogen or argon) to achieve a low-humidity environment.

  • Equilibrate Materials: Place the sealed container of this compound, along with all necessary tools (balance, spatula, weighing boat, receiving vessel), inside the controlled environment and allow them to equilibrate to the internal atmosphere.

  • Weighing: Once equilibrated, open the container of this compound. Using a dry spatula, quickly and carefully weigh the desired amount of the compound onto the weighing paper or into the weighing boat.

  • Transfer: Promptly transfer the weighed sample to the reaction vessel or a pre-dried, sealable container.

  • Seal Containers: Immediately and tightly seal both the original container of this compound and the container with the weighed sample.

  • No Controlled Environment? If a glove box is unavailable, work as quickly as possible. Have all materials ready before opening the main container. Minimize the time the container is open to the atmosphere.

Protocol 3: Drying of this compound

Objective: To remove absorbed moisture from a sample of this compound.

Materials:

  • Vacuum oven or desiccator with a vacuum port

  • Schlenk flask or other suitable vacuum-rated glassware

  • High-vacuum pump

  • Desiccant (e.g., phosphorus pentoxide (P₂O₅) or fresh molecular sieves)

Methodology:

  • Sample Preparation: Place a thin layer of the this compound in the Schlenk flask or on a watch glass inside the vacuum desiccator.

  • Drying Agent: If using a vacuum desiccator, ensure a fresh, potent desiccant is present in the bottom chamber.

  • Applying Vacuum: Carefully apply a high vacuum to the system. Be cautious to avoid the powder being drawn into the vacuum line. A slow and gradual application of the vacuum is recommended.

  • Heating (Optional): If the thermal stability of this compound is known and it is stable at elevated temperatures, you can gently heat the sample in a vacuum oven. A temperature of 40-50 °C is a conservative starting point. Caution: Heating unsaturated carboxylic acids can sometimes lead to polymerization or decarboxylation.

  • Drying Time: Dry the sample under vacuum for a sufficient period (e.g., 12-24 hours). The optimal time will depend on the amount of water absorbed and the drying temperature.

  • Re-equilibration: After drying, slowly and carefully break the vacuum with a dry, inert gas (e.g., nitrogen or argon). Allow the sample to cool to room temperature in a desiccated environment before handling.

  • Verification: After drying, it is advisable to determine the residual water content using Karl Fischer titration to confirm the effectiveness of the drying process.

Visualizations

Handling_New_Batch start Receive New Batch of This compound visual_inspection Visually Inspect (Free-flowing powder?) start->visual_inspection storage Store in Desiccator visual_inspection->storage Yes karl_fischer Perform Karl Fischer Titration visual_inspection->karl_fischer No (Clumpy/Sticky) storage->karl_fischer check_water_content Water Content < 0.1%? karl_fischer->check_water_content use_directly Use Directly in Experiment (Account for purity) check_water_content->use_directly Yes dry_compound Dry Compound (See Protocol 3) check_water_content->dry_compound No end Proceed with Experiment use_directly->end re_test Re-test Water Content dry_compound->re_test re_test->check_water_content

Caption: Decision workflow for handling a new batch of this compound.

Moisture_Content_Workflow start Sample of this compound protocol1 Protocol 1: Karl Fischer Titration start->protocol1 data_analysis Analyze Water Content Data protocol1->data_analysis is_dry Is Water Content Acceptable? data_analysis->is_dry proceed Proceed with Experiment is_dry->proceed Yes protocol3 Protocol 3: Drying Procedure is_dry->protocol3 No re_evaluate Re-evaluate Water Content protocol3->re_evaluate re_evaluate->is_dry

Caption: Experimental workflow for addressing moisture content.

Degradation_Pathways start This compound + Water hydration Hydration of Double Bond start->hydration H+ catalyst polymerization Polymerization start->polymerization Heat/Initiator cyclization Lactonization start->cyclization Acid/Heat dihydroxy_acid Di-hydroxy Acid hydration->dihydroxy_acid polymer Polymer polymerization->polymer lactone γ-Butyrolactone Derivative cyclization->lactone

Caption: Potential degradation pathways in the presence of water.

References

Preventing polymerization of 4-Hydroxybut-2-enoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4-Hydroxybut-2-enoic acid to prevent polymerization and ensure its stability for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is polymerization a concern?

A1: this compound is a carboxylic acid containing a carbon-carbon double bond and a hydroxyl group. The presence of the double bond makes it susceptible to polymerization, a chemical reaction in which monomer molecules join together to form long polymer chains. This process can be initiated by factors such as heat, light, or the presence of contaminants. Uncontrolled polymerization can lead to the loss of the desired monomer, changes in physical properties (e.g., increased viscosity, solidification), and potentially hazardous situations due to the exothermic nature of the reaction.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored under controlled conditions. Based on supplier recommendations for this and structurally similar compounds, the ideal storage conditions are refrigeration (2-8°C) in a dry, dark environment.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative processes that can initiate polymerization.

Q3: Are there any recommended inhibitors for preventing polymerization of this compound?

Q4: How can I tell if my sample of this compound has started to polymerize?

A4: Signs of polymerization include an increase in viscosity, the appearance of cloudiness or precipitates, or complete solidification of the sample. In some cases, a slight warming of the container may be observed, although this is less common during slow polymerization in storage. Regular visual inspection of the stored material is recommended.

Q5: What should I do if I suspect polymerization has occurred?

A5: If you observe any signs of polymerization, it is crucial to handle the material with care. Do not attempt to heat the sample to melt it, as this can accelerate the polymerization reaction. If the material is still partially liquid, it may be possible to separate the monomer from the polymer through techniques like filtration or distillation, though this should be done with caution. For extensively polymerized or solidified material, it should be disposed of according to your institution's hazardous waste guidelines.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Increased Viscosity or Cloudiness - Onset of polymerization due to improper storage temperature.- Depletion of inhibitor over time.- Exposure to light or air (oxygen).- Verify storage temperature is within the recommended 2-8°C range.- Consider adding a small amount of a suitable inhibitor (e.g., MEHQ) after consulting with a senior researcher or chemist.- Ensure the container is tightly sealed and protected from light. Purge with an inert gas if possible.
Complete Solidification - Advanced polymerization.- Do not attempt to use the material.- Dispose of the material safely according to your institution's hazardous waste protocols.
Discoloration (e.g., yellowing) - Presence of impurities.- Slow degradation or side reactions.- Assess if the discoloration impacts your experiment. If purity is critical, consider purification (e.g., recrystallization) if feasible, or obtain a fresh batch.- Review storage conditions to minimize degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)[1]Slows down the rate of chemical reactions, including polymerization.
Atmosphere Inert (e.g., Argon, Nitrogen)Prevents oxidation, which can generate radicals that initiate polymerization.
Light Amber vial or stored in the darkPrevents photo-initiated polymerization.
Container Tightly sealed, appropriate materialPrevents exposure to atmospheric moisture and oxygen.

Table 2: Common Inhibitors for Unsaturated Monomers

Inhibitor Typical Concentration (ppm) Mechanism of Action Considerations
Hydroquinone (B1673460) (HQ)100 - 1000Radical scavengerRequires oxygen to be effective; can be difficult to remove.
Hydroquinone monomethyl ether (MEHQ)50 - 500Radical scavengerRequires oxygen to be effective; generally easier to remove than HQ.
Phenothiazine (PTZ)100 - 1000Radical scavengerDoes not require oxygen; can impart color.
4-tert-Butylcatechol (TBC)50 - 500Radical scavengerEffective in the presence of oxygen.

Note: The optimal inhibitor and concentration for this compound may require experimental determination.

Experimental Protocols

Protocol 1: Visual Inspection of Stored this compound

  • Safety First: Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Sample Retrieval: Carefully remove the container of this compound from its storage location (refrigerator).

  • Visual Examination: Without opening the container, visually inspect the contents for any changes in appearance:

    • Clarity: Is the liquid clear or has it become cloudy?

    • Viscosity: Gently tilt the container to assess the viscosity. Has it become noticeably thicker?

    • Solidification: Are there any solid particles present, or has the entire sample solidified?

    • Color: Has the color changed from its initial appearance?

  • Documentation: Record your observations in a lab notebook, including the date of inspection.

  • Return to Storage: If the sample appears stable, return it to the proper storage conditions promptly. If signs of polymerization are observed, refer to the troubleshooting guide.

Protocol 2: Small-Scale Stability Test

  • Objective: To evaluate the stability of this compound under elevated temperature as a proxy for long-term storage stability.

  • Materials:

    • This compound sample

    • Small, sealable vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

    • Heating block or oven set to a controlled temperature (e.g., 40°C)

    • Control sample stored at the recommended 2-8°C.

  • Procedure:

    • Aliquot a small amount (e.g., 1 mL) of the this compound into two separate vials.

    • Seal the vials tightly. If possible, purge the headspace with an inert gas before sealing.

    • Place one vial in the heating block/oven at the elevated temperature.

    • Place the control vial in the refrigerator (2-8°C).

    • Periodically (e.g., every 24 hours), remove the test vial and allow it to cool to room temperature.

    • Visually inspect both the test and control samples for any signs of polymerization as described in Protocol 1.

    • Record the time taken for any observable changes in the test sample.

  • Interpretation: A shorter time to polymerization at an elevated temperature suggests lower stability and a higher propensity for polymerization during storage.

Mandatory Visualizations

Polymerization_Prevention cluster_storage Optimal Storage Conditions cluster_inhibitors Chemical Inhibition storage_temp Low Temperature (2-8°C) monomer This compound (Stable Monomer) storage_temp->monomer Prevents storage_light Darkness storage_light->monomer Prevents storage_atm Inert Atmosphere storage_atm->monomer Prevents inhibitor Addition of Inhibitor (e.g., MEHQ) inhibitor->monomer Prevents polymer Poly(this compound) (Undesired Polymer) monomer->polymer Polymerization initiators Initiators (Heat, Light, Oxygen) initiators->monomer Triggers

Caption: Logical relationship for preventing polymerization of this compound.

Troubleshooting_Workflow start Start: Observe Stored Sample decision Signs of Polymerization? (Cloudy, Viscous, Solid) start->decision action_yes Isolate and Evaluate for Disposal decision->action_yes Yes check_storage Review Storage Conditions: - Temperature (2-8°C)? - Protected from light? - Tightly sealed? decision->check_storage No end_dispose End action_yes->end_dispose action_no Continue to Use end_use End action_no->end_use check_storage->action_no

Caption: Troubleshooting workflow for stored this compound.

Free_Radical_Polymerization initiator Initiator (e.g., Peroxide) radical Free Radical (R•) initiator->radical Decomposition monomer Monomer (M) radical->monomer Initiation growing_chain Growing Polymer Chain (R-M•) monomer->growing_chain Propagation growing_chain->monomer Adds Monomer termination Termination growing_chain->termination

Caption: Simplified signaling pathway of free-radical polymerization.

References

Validation & Comparative

A Comparative Analysis of Receptor Binding Affinity: 4-Hydroxybut-2-enoic Acid vs. GHB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the binding characteristics of 4-Hydroxybut-2-enoic acid and Gamma-Hydroxybutyrate (GHB) at the GHB receptor, complete with experimental data and protocols.

Gamma-Hydroxybutyrate (GHB) is an endogenous neurotransmitter with complex pharmacology, acting on both its own specific high-affinity receptor (the GHB receptor) and, at higher concentrations, on the GABA-B receptor.[1][2] Its unique signaling profile has made it a molecule of interest for therapeutic applications and a subject of extensive research. An analogue of GHB, this compound, has also emerged as a compound of interest due to its potential for interacting with the GHB receptor. This guide provides a comparative analysis of the binding affinities of these two compounds for the GHB receptor, supported by experimental data and detailed methodologies to aid in future research and drug development efforts.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While direct comparative studies providing Ki or IC50 values for this compound and GHB at the GHB receptor under identical experimental conditions are limited, research on a closely related isomer, trans-4-hydroxycrotonic acid (T-HCA), provides valuable insights. T-HCA is an endogenous analogue of GHB and has been shown to displace radiolabeled GHB from its binding sites, indicating they share a common receptor target.[1][3]

CompoundRadioligandTissue SourceBinding AffinityReference
GHB [3H]NCS-382Rat Cerebrocortical MembranesIC50: 25.0 µM[4]
GHB [3H]GHBRat Brain MembranesIC50: 6.6 µM[4]
trans-4-hydroxycrotonic acid (T-HCA) [3H]T-HCARat Brain MembranesKd1: 7 nM (high affinity), Kd2: 2 µM (low affinity)[3]
trans-4-hydroxycrotonic acid (T-HCA) [3H]GHBRat Brain MembranesDisplaces [3H]GHB[1][3]

Note: IC50 is the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. Ki is the inhibition constant, a measure of the affinity of the competing ligand for the receptor. Kd is the equilibrium dissociation constant, representing the concentration of a radioligand at which 50% of the receptors are occupied. Lower values of IC50, Ki, and Kd indicate higher binding affinity. The data presented for T-HCA suggests a significantly higher affinity for the GHB receptor compared to GHB itself, particularly at the high-affinity binding site.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for the GHB receptor is typically achieved through competitive radioligand binding assays. A common method involves the use of a radiolabeled ligand, such as [3H]NCS-382, a selective antagonist for the GHB receptor.

Objective:

To determine the binding affinity (Ki) of this compound and GHB for the GHB receptor in rat brain tissue.

Materials:
  • Rat brain tissue (e.g., cerebral cortex or hippocampus)

  • [3H]NCS-382 (Radioligand)

  • Unlabeled NCS-382 (for determining non-specific binding)

  • This compound (Test compound)

  • GHB (Reference compound)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Scintillation counter

  • Homogenizer

  • Centrifuge

Methodology:
  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes containing the receptors.

    • Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a known volume of binding buffer to achieve a desired protein concentration.

  • Binding Assay:

    • Set up assay tubes containing a fixed concentration of [3H]NCS-382.

    • For total binding, add only the radioligand and membrane preparation.

    • For non-specific binding, add the radioligand, membrane preparation, and a high concentration of unlabeled NCS-382.

    • For the competition assay, add the radioligand, membrane preparation, and increasing concentrations of either this compound or GHB.

    • Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the competing ligand (this compound or GHB).

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Experimental Workflow: Competitive Radioligand Binding Assay prep Membrane Preparation (Rat Brain Homogenate) incubate Incubation - [3H]NCS-382 (Radioligand) - Competing Ligand (Test Compound or GHB) - Brain Membranes prep->incubate Add to assay separate Separation (Rapid Filtration) incubate->separate Separate bound/free quantify Quantification (Scintillation Counting) separate->quantify Measure radioactivity analyze Data Analysis (IC50 and Ki Determination) quantify->analyze Calculate affinity

Workflow for a competitive radioligand binding assay.

GHB Receptor Signaling Pathway

The GHB receptor is a G-protein coupled receptor (GPCR).[2] Upon activation by an agonist like GHB or this compound, it initiates a cascade of intracellular signaling events. While the exact G-protein subtype coupling is still under investigation, evidence suggests that GHB receptor activation can modulate the activity of adenylyl cyclase, an enzyme responsible for the production of the second messenger cyclic AMP (cAMP).[5] Additionally, in certain brain regions like the hippocampus and frontal cortex, GHB has been shown to induce an accumulation of cyclic GMP (cGMP) and an increase in inositol (B14025) phosphate (B84403) turnover, suggesting the involvement of other signaling pathways, potentially through Gq-like G-proteins.[6]

G cluster_pathway GHB Receptor Signaling Pathway cluster_adenylyl_cyclase Adenylyl Cyclase Pathway cluster_phospholipase_c Phospholipase C Pathway Ligand GHB or This compound Receptor GHB Receptor (GPCR) Ligand->Receptor Binds to G_Protein G-Protein (Gi/Gq?) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (Gi) PLC Phospholipase C G_Protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response1 Cellular Response (e.g., modulation of ion channels, gene expression) PKA->Cellular_Response1 Phosphorylates targets IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response2 Cellular Response (e.g., enzyme activation, neurotransmitter release) PKC->Cellular_Response2 Phosphorylates targets

Proposed signaling pathways of the GHB receptor.

Conclusion

The available evidence suggests that this compound, particularly its trans isomer, exhibits a higher binding affinity for the GHB receptor than GHB itself. This makes it a valuable tool for researchers studying the specific functions of this receptor system, distinct from the effects mediated by the GABA-B receptor. The provided experimental protocol for competitive radioligand binding assays offers a standardized method for further quantitative comparisons. Understanding the nuances of ligand-receptor interactions and the subsequent signaling cascades is paramount for the rational design of novel therapeutic agents targeting the GHBergic system for a variety of neurological and psychiatric disorders. Further research directly comparing the binding kinetics and functional activities of this compound and GHB is warranted to fully elucidate their pharmacological profiles.

References

A Comparative Analysis of 4-Hydroxybut-2-enoic Acid and Other GHB Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Hydroxybut-2-enoic acid and other analogs of γ-hydroxybutyrate (GHB). The following sections detail their pharmacological profiles, supported by experimental data and methodologies, to facilitate informed decisions in drug discovery and development.

Gamma-hydroxybutyrate (GHB) is an endogenous neurotransmitter with a complex pharmacological profile, acting on both its own specific high-affinity receptor (the GHB receptor) and, with lower affinity, on the GABAB receptor.[1][2][3] Its therapeutic potential, particularly in the treatment of narcolepsy and alcohol withdrawal, is offset by its abuse potential.[3][4] This has driven research into GHB analogs with more selective receptor affinities, aiming to isolate the therapeutic effects from the undesirable ones. This guide focuses on a comparative analysis of this compound (T-HCA), a naturally occurring analog, and other synthetic GHB analogs, providing a comprehensive overview of their receptor binding affinities and behavioral effects.

Quantitative Analysis of Receptor Binding Affinities

The primary pharmacological distinction between GHB and its analogs lies in their differential affinities for the GHB and GABAB receptors. The data presented in the following table summarizes the binding affinities (IC50 and Ki values) of GHB and several of its key analogs at these receptors. Lower values indicate higher binding affinity.

CompoundGHB Receptor Affinity (IC50/Ki)GABAB Receptor Affinity (IC50/Ki)Selectivity for GHB ReceptorReference(s)
GHB~6.6 - 25 µM (IC50)Weak agonistModerate[5]
This compound (T-HCA)High affinity (higher than GHB)No significant affinityHigh[6]
4-Hydroxy-trans-2-nonenoic acid3.9 ± 1.1 µM (IC50)No significant affinity (at 300 µM)High[7]
(RS)-HOCPCA27x higher than GHB> 1 mM (IC50)Very High[6]
(R)-HOCPCA39x higher than GHB> 1 mM (IC50)Very High[6]
UMB86High affinityNo significant affinityHigh[8]
UMB72High affinityNo significant affinityHigh[8]
UMB73High affinityNo significant affinityHigh[8]
3-HPAHigh affinityNo significant affinityHigh[8]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Radioligand Binding Assays for GHB and GABAB Receptors

This protocol outlines the general procedure for determining the binding affinity of compounds to GHB and GABAB receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Whole brains or specific brain regions (e.g., cortex, hippocampus) from rodents are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

  • A fixed concentration of a specific radioligand is incubated with the prepared cell membranes and a range of concentrations of the unlabeled test compound (e.g., this compound or other analogs).

  • For GHB receptor binding, [3H]NCS-382 is a commonly used radioligand.[6][7]

  • For GABAB receptor binding, radiolabeled GABA or specific antagonists can be used.

  • The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled specific ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assays

This test is used to assess the cataleptic effects of compounds, which are often associated with GABAB receptor activation.[8]

1. Apparatus: A horizontal bar (e.g., 5 mm in diameter) is placed at a specific height (e.g., 4 cm) above a flat surface.[9][10]

2. Procedure:

  • Mice are administered the test compound or vehicle via a suitable route (e.g., intraperitoneally).

  • At predetermined time points after administration (e.g., 30 and 60 minutes), each mouse's forepaws are gently placed on the bar.[9][10]

  • The latency for the mouse to remove both forepaws from the bar is recorded.

  • A cut-off time (e.g., 60 or 180 seconds) is typically used, after which the mouse is returned to its home cage.[9][11]

This assay evaluates the motor incoordination (ataxia) induced by the test compounds.

1. Apparatus: A standard open-field chamber with a floor consisting of parallel metal rods.[12]

2. Procedure:

  • Rats are administered the test compound or vehicle.

  • After a set time, the animals are placed in the chamber.

  • An observer, blinded to the treatment, counts the number of times a paw slips between the rods during a fixed observation period (e.g., 5 minutes).[12]

  • An increased number of "paw slips" compared to the control group indicates ataxia.

Signaling Pathways

The distinct behavioral profiles of GHB and its analogs can be attributed to their differential activation of GHB and GABAB receptor signaling pathways.

GABAB Receptor Signaling Pathway

Activation of the G-protein coupled GABAB receptor by GHB or other agonists initiates a cascade of intracellular events leading to neuronal inhibition.

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABAB Receptor (Heterodimer) G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel K+ Channel (GIRK) G_protein->K_channel activates (βγ) Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits (βγ) cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Ligand GHB / Analog (Agonist) Ligand->GABAB_R

Caption: GABAB receptor activation pathway.

GHB Receptor Signaling and its Influence on Dopamine (B1211576)

The signaling cascade following GHB receptor activation is less well-defined but is known to be excitatory in nature and to modulate the release of other neurotransmitters, notably dopamine. GHB's effect on dopamine is biphasic.[[“]]

GHB_Signaling cluster_GHB_pathway GHB Receptor Signaling cluster_dopamine Dopaminergic Neuron GHB_R GHB Receptor G_protein_q Gq/11 Protein (?) GHB_R->G_protein_q PLC Phospholipase C G_protein_q->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release Glutamate_release ↑ Glutamate Release Ca_release->Glutamate_release Dopamine_release Dopamine Release Glutamate_release->Dopamine_release modulates GHB_Analog 4-H-2-enoic acid / Selective Analog GHB_Analog->GHB_R activates

Caption: Postulated GHB receptor signaling pathway.

Comparative Behavioral Effects

The differential receptor affinities of GHB analogs translate into distinct behavioral profiles.

  • GHB: Produces a range of effects including sedation, ataxia, and catalepsy. The cataleptic effects are thought to be mediated by the GABAB receptor.[8]

  • This compound (T-HCA) and other selective GHB receptor agonists (UMB86, UMB72, UMB73, 3-HPA): These compounds induce hypolocomotion and ataxia but, importantly, do not cause catalepsy.[8] This suggests that the ataxic effects of these analogs may be mediated by the GHB receptor, while catalepsy is a hallmark of GABAB receptor activation. The lack of catalepsy with these selective compounds is a key differentiator from GHB.

Conclusion

The study of this compound and other GHB analogs highlights the potential for developing compounds with more refined pharmacological profiles than GHB itself. By selectively targeting the GHB receptor, it may be possible to harness the therapeutic benefits associated with this system while avoiding the sedative and cataleptic effects mediated by the GABAB receptor. The data and protocols presented in this guide offer a foundation for further research into the structure-activity relationships of GHB analogs and their potential as novel therapeutic agents. The continued exploration of selective GHB receptor ligands is a promising avenue for the development of safer and more effective treatments for a range of neurological and psychiatric disorders.

References

Validating the efficacy of 4-Hydroxybut-2-enoic acid as a GHB receptor agonist

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 4-Hydroxybut-2-enoic acid's efficacy as a selective agonist for the high-affinity γ-hydroxybutyrate (GHB) receptor. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons with other known ligands and detailed experimental methodologies to support further investigation.

Introduction to GHB Receptor Ligands

γ-Hydroxybutyric acid (GHB) is an endogenous neurotransmitter that exerts its effects through at least two distinct binding sites in the central nervous system.[1] Its lower-affinity site is the inhibitory GABAB receptor, which mediates many of its sedative effects.[1][2] Additionally, a high-affinity, specific GHB receptor has been identified, which is pharmacologically distinct from the GABAB receptor.[2] This high-affinity site is the target for selective agonists like this compound.

This compound, also known as trans-4-hydroxycrotonic acid (T-HCA), is an endogenous analogue and metabolite of GHB.[3][4] Unlike GHB, T-HCA demonstrates marked selectivity for the high-affinity GHB receptor over the GABAB receptor, making it a valuable tool for elucidating the specific functions of this site.[4] This guide compares the binding and functional characteristics of T-HCA with GHB and other selective ligands.

Comparative Binding Affinity at the High-Affinity GHB Receptor

The affinity of a compound for a receptor is a critical measure of its binding potency. Competitive radioligand binding assays are the gold standard for determining this, yielding an inhibition constant (Ki) that reflects the concentration of the ligand required to occupy 50% of the receptors.

The data below were obtained using a [³H]NCS-382 competition binding assay with rat cortical membranes. NCS-382 is a selective radioligand for the high-affinity GHB receptor and displays no significant affinity for GABAA or GABAB receptors.[5][6]

CompoundTypeKi (µM)Selectivity Notes
This compound (T-HCA) Agonist 1.1[7] Does not bind to the GABAB receptor; acts as an agonist at the high-affinity GHB site.[4]
GHBAgonist4.3[8]Weak agonist at the GABAB receptor.[1][6]
(R)-HOCPCAAgonist~0.11*High-affinity agonist with no affinity for GABAA or GABAB receptors at concentrations up to 1 mM.[6][9]
NCS-382Antagonist/Ligand0.34[8]Selective ligand for the high-affinity GHB receptor; antagonist properties are debated.[5][10]

Note: The Ki for (R)-HOCPCA is estimated based on reports that it has an affinity approximately 39 times higher than GHB.[6][9]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines the methodology for determining the binding affinity of test compounds at the high-affinity GHB receptor.

Objective: To determine the Ki values of this compound and other compounds by measuring their ability to displace the specific binding of [³H]NCS-382 from rat cortical membranes.

Materials:

  • Radioligand: [³H]NCS-382

  • Membrane Preparation: Crude membrane fractions from rat cerebral cortex.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound, GHB, (R)-HOCPCA.

  • Non-specific Binding Determinate: High concentration of unlabeled GHB (1 mM).

  • Equipment: 96-well plates, vacuum filtration manifold (cell harvester), glass fiber filters (GF/C, presoaked in 0.3% polyethyleneimine), liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[11]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (50-120 µg protein/well), a fixed concentration of [³H]NCS-382 (e.g., 1 nM), and a range of concentrations of the unlabeled test compound.[11]

  • Incubation: Incubate the plates for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[11]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the GF/C filter plate. This separates the receptor-bound radioligand from the unbound radioligand.[12]

  • Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity retained on the filters using a liquid scintillation counter.[12]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G_1 Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Reagents) Membrane_Prep->Incubation Reagent_Prep Reagent Dilution ([3H]NCS-382, Compounds) Reagent_Prep->Incubation Filtration Vacuum Filtration (Separates Bound/Free) Incubation->Filtration Washing Filter Washing (Removes Unbound) Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50 Determination) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff (Ki Calculation) Curve_Fitting->Ki_Calculation

Workflow for a competitive radioligand binding assay.

Comparative Functional Activity at the GHB Receptor

A [³⁵S]GTPγS binding assay is a functional technique used to measure the activation of G-protein coupled receptors (GPCRs) by agonists.[13] It quantifies the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit, which is the first step in the G-protein signaling cascade.[14] This assay provides key parameters of agonist function: potency (EC₅₀) and efficacy (Eₘₐₓ).

CompoundTypeExpected EC₅₀Expected Eₘₐₓ (% of Max)
This compound (T-HCA) Agonist Low µM / High nMPartial or Full Agonist
GHBAgonistLow µMFull Agonist
(R)-HOCPCAAgonistHigh nMFull Agonist
NCS-382AntagonistNo stimulation0%

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This protocol details the methodology for assessing the functional activity of test compounds at the GHB receptor.

Objective: To measure agonist-stimulated [³⁵S]GTPγS binding to membranes containing the GHB receptor and determine the EC₅₀ and Eₘₐₓ values for this compound.

Materials:

  • Radioligand: [³⁵S]GTPγS

  • Membrane Preparation: From cells expressing the GHB receptor or from brain tissue (e.g., hippocampus, cortex).[15]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • Reagents: GDP (to keep basal activity low), test compounds.

  • Non-specific Binding Determinate: High concentration of unlabeled GTPγS.

  • Equipment: As per radioligand binding assay.

Procedure:

  • Membrane and Reagent Preparation: Prepare membranes as described previously. Prepare solutions of test compounds, GDP, and [³⁵S]GTPγS in assay buffer.

  • Pre-incubation: In a 96-well plate, add the membrane preparation, a specific concentration of GDP (e.g., 10 µM), and varying concentrations of the agonist test compound. Incubate for 15-30 minutes at 30°C.

  • Stimulation: Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

  • Incubation: Incubate the plate for 30-60 minutes at 30°C to allow for agonist-stimulated binding of the radioligand.[13]

  • Termination and Filtration: Stop the reaction by rapid vacuum filtration through GF/C filters and wash with ice-cold wash buffer.

  • Counting: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the net agonist-stimulated binding by subtracting the basal binding (in the absence of agonist) from the total binding at each agonist concentration. Plot the stimulated binding against the agonist concentration and fit the data using a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

GHB Receptor Signaling Pathway

The high-affinity GHB receptor is a GPCR. While its downstream signaling is complex and can be excitatory, many GPCRs, particularly those studied with GTPγS assays, signal through the Gi/o family of G-proteins.[16] This pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

G_2 GHB Receptor Gi/o Signaling Pathway cluster_membrane Cell Membrane Agonist This compound (Agonist) Receptor GHB Receptor (GPCR) Agonist->Receptor Binds G_Protein Gα(i/o)-GDP / Gβγ (Inactive) Receptor->G_Protein Activates G_Protein_Active Gα(i/o)-GTP + Gβγ (Active) G_Protein->G_Protein_Active GDP/GTP Exchange AC Adenylyl Cyclase (Effector) G_Protein_Active->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP

Canonical Gi/o-coupled signaling pathway for a GPCR.

Conclusion

The available data validate this compound (T-HCA) as a potent and selective ligand for the high-affinity GHB receptor. With a binding affinity that is approximately four-fold higher than GHB itself and a lack of activity at the GABAB receptor, it represents a superior chemical tool for isolating and studying the specific physiological roles of the high-affinity GHB binding site.[4] Its profile makes it a compelling lead compound for the development of novel therapeutics targeting this system, distinct from the broader effects mediated by less selective compounds like GHB. Further functional characterization using assays such as [³⁵S]GTPγS binding is necessary to fully delineate its efficacy and potency as an agonist.

References

A Researcher's Guide to Assessing Immunoassay Cross-Reactivity: The Case of 4-Hydroxybut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is critical for generating reliable and accurate data. Cross-reactivity, which occurs when an antibody binds to molecules other than the intended analyte, can compromise assay validity, leading to overestimated concentrations or false-positive results.[1] This guide provides a comprehensive framework for evaluating the potential cross-reactivity of 4-Hydroxybut-2-enoic acid in immunoassays, using established protocols and data presentation formats.

This compound is a metabolite of crotonaldehyde (B89634), a reactive aldehyde produced from lipid peroxidation and found in various environmental sources.[2] Crotonaldehyde is known to react with DNA to form mutagenic adducts, which can be measured using sensitive immunoassays.[3][4] Given the structural similarity between this compound and other crotonaldehyde-related molecules, its potential to interfere with such assays warrants careful investigation.

Quantitative Data Summary: Assessing Cross-Reactivity

A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective format for quantifying the concentration of small molecules and assessing cross-reactivity.[5] The analysis involves determining the concentration of the competing compound that causes a 50% reduction in the maximal signal (IC50). Cross-reactivity is then calculated relative to the primary analyte.

The following table presents hypothetical data from a competitive ELISA designed to detect a specific crotonaldehyde-deoxyguanosine adduct (Cro-dG). It illustrates how the cross-reactivity of this compound and other structurally related compounds would be quantified and compared.

Table 1: Hypothetical Cross-Reactivity in a Competitive ELISA for Crotonaldehyde-dG Adduct

Competing Compound IC50 (ng/mL) % Cross-Reactivity*
Crotonaldehyde-dG Adduct (Target Analyte) 5 100%
This compound 850 0.59%
Crotonaldehyde 400 1.25%
γ-Hydroxybutyric acid (GHB)[6] >10,000 <0.05%

| Unrelated Control Compound | >10,000 | <0.05% |

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competing Compound) x 100

Experimental Protocols

A robust assessment of cross-reactivity depends on a well-defined and meticulously executed experimental protocol. Below is a detailed methodology for a competitive ELISA suitable for this purpose.

Objective: To determine the percent cross-reactivity of this compound and other related small molecules in an immunoassay for a target analyte (e.g., Crotonaldehyde-dG Adduct).

Principle: This assay relies on the competition between the analyte in the sample and a fixed amount of labeled analyte for a limited number of antibody binding sites.[7] The signal is inversely proportional to the concentration of the analyte in the sample.

Materials:

  • 96-well microtiter plates (e.g., Nunc MaxiSorp)

  • Target Analyte-Bovine Serum Albumin (Analyte-BSA) conjugate for coating

  • Specific monoclonal or polyclonal antibody (primary antibody)

  • Enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)

  • Competing compounds: this compound, Crotonaldehyde, etc.

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)[8]

  • Phosphate Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)[8]

  • Substrate Solution (e.g., TMB - Tetramethylbenzidine)[8]

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Protocol:

  • Plate Coating:

    • Dilute the Analyte-BSA conjugate to a final concentration of 1-10 µg/mL in Coating Buffer.[8]

    • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

    • Cover the plate and incubate overnight at 4°C.

  • Washing and Blocking:

    • Remove the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

    • Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at 37°C.

  • Competitive Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant (e.g., this compound) in Blocking Buffer.

    • In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody for 1 hour at 37°C.[8]

    • Transfer 100 µL of the antibody-antigen mixture to the corresponding wells of the coated plate.

    • Incubate for 90 minutes at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted appropriately in Blocking Buffer, to each well.

    • Incubate for 1 hour at 37°C.

  • Signal Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well and incubate for 15-20 minutes at 37°C, protected from light.[9]

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the optical density (OD) at 450 nm using a microplate reader within 15 minutes.[7]

  • Data Analysis:

    • Plot the OD values against the log of the concentration for the standard analyte and each competing compound.

    • Determine the IC50 value for each compound using a four-parameter logistic curve fit.

    • Calculate the percent cross-reactivity using the formula provided in the data table section.

Visualizations: Pathways and Workflows

Diagrams are essential for clarifying complex biological pathways, experimental procedures, and the underlying principles of an assay.

pathway cluster_0 Cellular Environment Lipids Membrane Lipids ROS Reactive Oxygen Species (ROS) Lipids->ROS Peroxidation Crotonaldehyde Crotonaldehyde ROS->Crotonaldehyde Metabolism Metabolism Crotonaldehyde->Metabolism DNA DNA Crotonaldehyde->DNA Reaction HBA This compound Metabolism->HBA Adduct Crotonaldehyde-DNA Adduct (Target Analyte) DNA->Adduct

Caption: Formation of this compound and DNA adducts from crotonaldehyde.

workflow cluster_workflow Competitive ELISA Workflow p1 1. Coat Plate (Analyte-BSA Conjugate) p2 2. Wash & Block p1->p2 p3 3. Pre-incubate Antibody with Sample / Competitor p2->p3 p4 4. Add Mixture to Plate (Competitive Binding) p3->p4 p5 5. Wash p4->p5 p6 6. Add Enzyme-conjugated Secondary Antibody p5->p6 p7 7. Wash p6->p7 p8 8. Add Substrate (TMB) p7->p8 p9 9. Stop Reaction & Read OD (450 nm) p8->p9

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

logic cluster_high High Analyte / Cross-Reactant Concentration cluster_plate1 Coated Plate cluster_low Low Analyte / Cross-Reactant Concentration cluster_plate2 Coated Plate Ab Ab p2 Analyte Analyte Analyte Analyte->Ab Binds CrossReactant Cross- Reactant CrossReactant->Ab Binds Analyte2 Analyte p1 Analyte p3 Analyte p4 Analyte Result1 Result: Low Signal Ab2 Ab p6 Analyte Ab2->p6 Binds p7 Analyte Ab2->p7 Binds p5 Analyte p8 Analyte Result2 Result: High Signal

Caption: Principle of competitive binding in immunoassay cross-reactivity.

References

A Comparative In Vivo Analysis of 4-Hydroxybut-2-enoic Acid and Gamma-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo effects of 4-Hydroxybut-2-enoic acid (T-HCA) and gamma-hydroxybutyric acid (GHB), focusing on their distinct pharmacological profiles. The information presented is based on available experimental data to assist in understanding their differential mechanisms of action and potential therapeutic or toxicological implications.

Introduction

Gamma-hydroxybutyric acid (GHB) is a well-characterized central nervous system (CNS) depressant with therapeutic applications in narcolepsy and alcoholism, but also with a high potential for abuse.[1] Its effects are primarily mediated through its actions on both the specific high-affinity GHB receptor and the GABAB receptor.[2] this compound, also known as trans-4-hydroxycrotonic acid (T-HCA), is an endogenous analog and a metabolite of GHB.[1] While structurally similar, emerging evidence suggests that T-HCA has a significantly different in vivo profile due to its selective receptor activity.

Pharmacodynamic Comparison

The primary difference in the in vivo effects of T-HCA and GHB stems from their differential receptor binding affinities. While GHB acts as an agonist at both the high-affinity GHB receptor and the GABAB receptor, T-HCA is a potent and selective agonist for the high-affinity GHB receptor, with a four-fold greater affinity than GHB itself, and notably lacks activity at the GABAB receptor.[2] This selectivity dictates their distinct pharmacological and behavioral outcomes.

FeatureThis compound (T-HCA)Gamma-Hydroxybutyric Acid (GHB)
Primary Receptor Targets High-affinity GHB receptorHigh-affinity GHB receptor, GABAB receptor
GABAB Receptor Activity NoYes (Agonist)
Sedative/Hypnotic Effects Not observedPronounced dose-dependent sedation, hypnosis, and catalepsy[3]
Effect on Extracellular Glutamate (B1630785) Increases in the hippocampusBiphasic: low doses may increase, high doses decrease
Rewarding Effects Not establishedDemonstrated rewarding properties and abuse potential[3]

In Vivo Behavioral and Physiological Effects

The most striking in vivo distinction between T-HCA and GHB is the absence of sedative effects with T-HCA. Studies in mice have shown that unlike GHB, T-HCA does not induce sedation or hypnosis.[3] This is attributed to its lack of interaction with the GABAB receptor, which is responsible for the CNS depressant effects of GHB.[2]

Conversely, GHB administration in mice leads to marked hypolocomotion and catalepsy at higher doses.[3] Repeated administration of GHB can lead to tolerance to these sedative effects.[3] Furthermore, GHB has been shown to have rewarding effects, as demonstrated in conditioned place preference studies in mice, which contributes to its abuse potential.[3]

A key in vivo effect of T-HCA is its ability to increase extracellular glutamate concentrations, particularly in the hippocampus. This excitatory effect, mediated through the high-affinity GHB receptor, contrasts with the predominantly inhibitory actions of high-dose GHB.

Toxicological Profile

The toxicological profile of GHB is well-documented and is characterized by a steep dose-response curve, where small increases in dose can lead to profound CNS and respiratory depression, coma, and even death.[4] The toxic effects of GHB are largely attributed to its action at GABAB receptors.[2]

Due to the limited in vivo research on T-HCA, its comprehensive toxicological profile has not been established. However, based on its selective action at the GHB receptor and lack of GABAB receptor-mediated sedative effects, it is hypothesized that T-HCA would not produce the same level of CNS and respiratory depression seen with GHB. Further in vivo toxicological studies are necessary to confirm this and to identify any potential target organ toxicities.

Experimental Protocols

Assessment of Sedative Effects in Mice (GHB)

This protocol is adapted from studies investigating the sedative and cataleptic effects of GHB in mice.[3]

Objective: To evaluate the sedative and cataleptic effects of GHB following acute administration.

Animals: Male Swiss Webster mice.

Procedure:

  • Acclimation: Animals are acclimated to the housing facility for at least one week prior to the experiment.

  • Drug Administration: Mice are administered GHB (e.g., 200 mg/kg or 300 mg/kg, intraperitoneally) or saline as a control.

  • Locomotor Activity: Immediately following injection, individual mice are placed in an open-field activity chamber. Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period (e.g., 30-60 minutes). A significant reduction in locomotor activity compared to the saline group indicates a sedative effect.

  • Catalepsy Assessment: At various time points post-injection, catalepsy is assessed using the bar test. The mouse's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency to remove both paws from the bar is recorded. An increased latency to movement is indicative of catalepsy.

Microdialysis for Measurement of Extracellular Glutamate in the Hippocampus (T-HCA)

This is a proposed protocol based on findings that T-HCA increases hippocampal glutamate.

Objective: To measure changes in extracellular glutamate concentrations in the hippocampus following local administration of T-HCA.

Animals: Male Sprague-Dawley rats.

Procedure:

  • Surgical Implantation: Rats are anesthetized and a guide cannula for a microdialysis probe is stereotaxically implanted into the hippocampus. Animals are allowed to recover for several days.

  • Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glutamate.

  • T-HCA Perfusion: T-HCA is dissolved in the aCSF and perfused through the microdialysis probe at a known concentration.

  • Sample Collection and Analysis: Dialysate samples continue to be collected during and after T-HCA administration. The concentration of glutamate in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. An increase in glutamate concentration following T-HCA perfusion indicates an effect on glutamate release.

Visualizations

GHB_TCA_Signaling cluster_GHB Gamma-Hydroxybutyric Acid (GHB) cluster_TCA This compound (T-HCA) GHB GHB GHB_Receptor GHB Receptor GHB->GHB_Receptor GABAB_Receptor GABAB Receptor GHB->GABAB_Receptor Excitatory Effects (e.g., Glutamate Release at low doses) Excitatory Effects (e.g., Glutamate Release at low doses) GHB_Receptor->Excitatory Effects (e.g., Glutamate Release at low doses) Inhibitory Effects (Sedation, Hypnosis) Inhibitory Effects (Sedation, Hypnosis) GABAB_Receptor->Inhibitory Effects (Sedation, Hypnosis) TCA T-HCA TCA_GHB_Receptor GHB Receptor TCA->TCA_GHB_Receptor Excitatory Effects (e.g., Increased Glutamate Release) Excitatory Effects (e.g., Increased Glutamate Release) TCA_GHB_Receptor->Excitatory Effects (e.g., Increased Glutamate Release)

Caption: Differential signaling pathways of GHB and T-HCA.

Comparative_In_Vivo_Workflow start Animal Model Selection (e.g., Mice, Rats) drug_admin Drug Administration (GHB vs. T-HCA vs. Vehicle) Various Doses start->drug_admin behavioral Behavioral Assessment drug_admin->behavioral neurochem Neurochemical Analysis drug_admin->neurochem tox Toxicological Evaluation drug_admin->tox sedation Sedation/Locomotor Activity behavioral->sedation reward Conditioned Place Preference behavioral->reward data Data Analysis and Comparison sedation->data reward->data microdialysis Microdialysis (Glutamate, Dopamine) neurochem->microdialysis microdialysis->data acute_tox Acute Toxicity (LD50) tox->acute_tox organ_path Histopathology tox->organ_path acute_tox->data organ_path->data

Caption: Workflow for a comparative in vivo study of GHB and T-HCA.

Conclusion

The in vivo effects of this compound and gamma-hydroxybutyric acid are markedly different, primarily due to T-HCA's selectivity for the high-affinity GHB receptor and lack of activity at the GABAB receptor. While GHB is a potent CNS depressant, T-HCA exhibits excitatory properties, such as increasing hippocampal glutamate, without inducing sedation. This highlights T-HCA as a valuable research tool for elucidating the specific roles of the GHB receptor in vivo, independent of GABAB receptor activation. However, there is a clear need for further comprehensive in vivo studies, including detailed pharmacokinetic and toxicological assessments, to fully characterize the pharmacological profile of T-HCA and its potential as a therapeutic agent or its risk as a metabolite of GHB.

References

Selectivity of 4-Hydroxybut-2-enoic Acid for GHB Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of 4-Hydroxybut-2-enoic acid for Gamma-Hydroxybutyrate (GHB) receptor subtypes. The information presented herein is based on available experimental data. It is important to note that direct comparative studies of this compound and GHB across a comprehensive panel of receptor subtypes under uniform experimental conditions are limited in the publicly available scientific literature. Therefore, the data is presented to offer the most objective comparison possible based on current knowledge.

Introduction to GHB Receptor Subtypes

The pharmacology of γ-hydroxybutyric acid (GHB) is complex, involving interactions with at least two major classes of receptors. Historically, a high-affinity specific GHB receptor was postulated to be distinct from GABA receptors. However, recent evidence strongly suggests that some subtypes of the GABAA receptor, particularly those containing α4 and δ subunits, constitute these high-affinity binding sites. Additionally, GHB is a well-established low-affinity agonist at the GABAB receptor. Therefore, for the purpose of this guide, "GHB receptor subtypes" will encompass:

  • High-Affinity GHB Sites: Primarily referring to specific subtypes of the GABAA receptor, with α4β1δ being a prominent example.

  • Low-Affinity GHB Sites: Referring to the GABAB receptor.

This compound, also known as trans-4-hydroxycrotonic acid (T-HCA), is an analog of GHB and has been identified as a potential endogenous ligand for high-affinity GHB binding sites.[1] This guide will compare the selectivity of this compound with GHB for these receptor subtypes.

Comparative Binding and Functional Data

The following tables summarize the available quantitative data for the binding affinity and functional potency of this compound and GHB at different receptor subtypes.

Table 1: Binding Affinity of this compound at High-Affinity GHB Sites

LigandReceptor/Tissue PreparationBinding ParameterValueReference
This compoundRat Brain MembranesKd17 nM[2]
This compoundRat Brain MembranesKd22 µM[2]

Kd: Dissociation constant. A lower Kd value indicates higher binding affinity.

Table 2: Functional Potency of GHB at a High-Affinity GABAA Receptor Subtype

LigandReceptor SubtypeFunctional AssayParameterValueReference
GHBα4β1δ GABAATwo-Electrode Voltage ClampEC50140 nM[3][4]

EC50: Half-maximal effective concentration. A lower EC50 value indicates greater potency.

Qualitative Comparison of Selectivity

LigandHigh-Affinity Sites (e.g., α4β1δ GABAA)Low-Affinity Sites (GABAB Receptor)Key ObservationsReferences
This compound High affinity agonistDoes not bindShows significant selectivity for high-affinity sites over GABAB receptors. It is reported to have a 4-fold greater affinity for the high-affinity GHB receptor than GHB itself.[5]
GHB High affinity agonistLow affinity agonistActs on both high- and low-affinity sites, with significantly higher potency at the high-affinity sites.[3][4]

Signaling Pathways

The activation of different GHB receptor subtypes by this compound and GHB initiates distinct downstream signaling cascades.

High-Affinity Site (α4βδ GABAA Receptor) Signaling

Activation of α4βδ-containing GABAA receptors, a key high-affinity site for GHB, leads to the opening of an integrated chloride (Cl⁻) ion channel. This results in an influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

GABAA_signaling cluster_membrane Cell Membrane receptor α4βδ GABA-A Receptor (High-Affinity GHB Site) cl_channel Chloride Channel Opening receptor->cl_channel ligand This compound or GHB ligand->receptor cl_influx Cl⁻ Influx cl_channel->cl_influx hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition

Signaling pathway of high-affinity GHB sites (GABAA α4βδ receptors).

Low-Affinity Site (GABAB Receptor) Signaling

GHB, at higher concentrations, activates the GABAB receptor, a G-protein coupled receptor (GPCR). This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels. These events collectively contribute to neuronal inhibition. This compound has been reported not to bind to this receptor.

GABAB_signaling cluster_membrane Cell Membrane receptor GABA-B Receptor (Low-Affinity GHB Site) g_protein Gαi/oβγ receptor->g_protein ligand GHB ligand->receptor g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac k_channel ↑ K⁺ Channel Activation g_beta_gamma->k_channel ca_channel ↓ Ca²⁺ Channel Inhibition g_beta_gamma->ca_channel camp ↓ cAMP ac->camp inhibition Neuronal Inhibition k_channel->inhibition ca_channel->inhibition

Signaling pathway of low-affinity GHB sites (GABAB receptors).

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for High-Affinity GHB Sites

This protocol outlines a general procedure for competitive radioligand binding assays to determine the affinity of test compounds for high-affinity GHB sites in brain tissue.

binding_assay_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Homogenize rat brain tissue in ice-cold buffer B Centrifuge homogenate at low speed to remove nuclei and debris A->B C Centrifuge supernatant at high speed to pellet membranes B->C D Wash and resuspend membrane pellet in assay buffer C->D E Incubate membranes with a radioligand (e.g., [3H]GHB or [3H]NCS-382) and varying concentrations of This compound or GHB D->E F Separate bound and free radioligand by rapid vacuum filtration E->F G Measure radioactivity of filters using liquid scintillation counting F->G H Determine non-specific binding in the presence of excess unlabeled ligand G->H I Calculate specific binding H->I J Generate competition curves and calculate Ki or IC50 values I->J

Workflow for a radioligand binding assay.

Key Components:

  • Tissue: Rat brain homogenates are commonly used.

  • Radioligand: A tritiated high-affinity GHB receptor ligand such as [³H]GHB or [³H]NCS-382 is used.

  • Incubation: Membranes are incubated with the radioligand and a range of concentrations of the unlabeled competitor drug (this compound or GHB).

  • Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Analysis: Data are analyzed using non-linear regression to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding), which can then be converted to a Kᵢ (inhibition constant).

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the functional effects of ligands on ion channels expressed in a heterologous system.

tevc_workflow cluster_prep Oocyte Preparation and Injection cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A Harvest and prepare Xenopus laevis oocytes B Inject cRNA encoding the desired GABA-A receptor subunits (e.g., α4, β1, δ) A->B C Incubate oocytes for several days to allow for receptor expression B->C D Place oocyte in recording chamber and perfuse with buffer C->D E Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) D->E F Clamp the membrane potential at a holding potential (e.g., -70 mV) E->F G Apply agonist (GHB or This compound) to the perfusion solution F->G H Record the resulting current changes G->H I Measure the peak current response at different agonist concentrations H->I J Construct dose-response curves I->J K Calculate EC50 and other pharmacological parameters J->K

Workflow for a two-electrode voltage clamp experiment.

Key Steps:

  • Expression System: Xenopus laevis oocytes are used as a robust system for expressing foreign proteins.

  • cRNA Injection: Complementary RNA (cRNA) encoding the specific GABAA receptor subunits of interest are injected into the oocytes.

  • Recording: The oocyte is impaled with two electrodes, one to measure the membrane potential and the other to inject current to maintain a set holding potential.

  • Drug Application: The ligand of interest is applied to the bath solution, and the current required to maintain the holding potential is measured. An inward current of chloride ions is indicative of GABAA receptor activation.

  • Analysis: Dose-response curves are generated by plotting the current response against the ligand concentration to determine the EC₅₀.

Conclusion

The available evidence suggests that this compound is a more selective and potentially higher-affinity ligand for the high-affinity GHB binding sites (likely α4-containing GABAA receptors) compared to GHB.[2][5] Notably, this compound appears to lack activity at the low-affinity GABAB receptor, a key target for many of the pharmacological effects of GHB.[5] This differential selectivity profile makes this compound a valuable research tool for dissecting the specific roles of the high-affinity GHB sites in physiological and pathological processes, distinct from the effects mediated by GABAB receptor activation. Further research employing direct comparative binding and functional assays across a wider range of recombinantly expressed GABAA receptor subtypes is necessary to fully elucidate the selectivity profile of this compound and its potential as a therapeutic agent.

References

A Comparative Analysis of the Neuromodulatory Potency of 4-Hydroxybut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuromodulatory potency of 4-Hydroxybut-2-enoic acid against established neuromodulators, including Gamma-aminobutyric acid (GABA), glutamate, and acetylcholine (B1216132). The data presented is collated from various experimental studies to offer an objective overview for research and drug development purposes.

Quantitative Comparison of Neuromodulator Potency

The potency of a neuromodulator is a critical parameter in determining its physiological and pharmacological effects. This is often quantified by its binding affinity (Kd) or the concentration required to elicit a half-maximal response (EC50) or inhibition (IC50) at its cognate receptor. The following table summarizes the available quantitative data for this compound and other key neuromodulators.

NeuromodulatorReceptorPotency MetricValueOrganism/Tissue
This compound GHB ReceptorKd (high affinity)7 nM[1]Rat Brain Membranes
GHB ReceptorKd (low affinity)2 µM[1]Rat Brain Membranes
Gamma-Hydroxybutyric acid (GHB)GHB ReceptorIC506.6 µMRat Cerebrocortical Membranes
GHB ReceptorIC5025 µMRat Cerebrocortical Membranes
GABAGABA-A ReceptorEC501.4 - 13.4 µM (subtype dependent)Recombinant Human Receptors
GABA-B Receptor---
GlutamateNMDA ReceptorEC50~1 µMCultured Neurons
AMPA ReceptorEC50~300 µMCultured Neurons
AcetylcholineNicotinic α4β2 ReceptorEC50~100 µMRecombinant Human Receptors
Muscarinic M1 ReceptorKd~17.4 µMHuman

Note: The potency values are derived from different studies and experimental conditions, which may influence direct comparisons.

Signaling Pathways

The interaction of a neuromodulator with its receptor initiates a cascade of intracellular events known as a signaling pathway. Understanding these pathways is crucial for predicting the functional consequences of receptor activation.

This compound / GHB Receptor Signaling

This compound, an analog of gamma-hydroxybutyric acid (GHB), exerts its effects through the GHB receptor, a G-protein coupled receptor (GPCR). Evidence suggests that the GHB receptor can couple to different G-proteins, leading to varied downstream effects. One proposed pathway involves coupling to Gi/o proteins, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2][3] Another potential pathway involves coupling to Gq proteins, which activates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[4]

GHB_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol HCA This compound GHB_R GHB Receptor HCA->GHB_R Binds G_protein G-protein (Gi/o or Gq) GHB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gi/o) PLC Phospholipase C G_protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca2 Ca2+ IP3->Ca2 Increases PKC Protein Kinase C DAG->PKC Activates

GHB Receptor Signaling Pathway
Comparative Neuromodulator Signaling Pathways

The signaling pathways of GABA, glutamate, and acetylcholine are well-characterized and serve as important benchmarks for comparison.

Neuromodulator_Pathways cluster_gaba GABAergic Signaling cluster_glutamate Glutamatergic Signaling cluster_acetylcholine Cholinergic Signaling GABA GABA GABA_A GABA-A Receptor (Ion Channel) GABA->GABA_A Opens Cl- channel GABA_B GABA-B Receptor (GPCR - Gi/o) GABA->GABA_B Inhibits Adenylyl Cyclase Glutamate Glutamate NMDA NMDA Receptor (Ion Channel) Glutamate->NMDA Opens Ca2+/Na+ channel AMPA AMPA Receptor (Ion Channel) Glutamate->AMPA Opens Na+ channel mGluR mGluR (GPCR - Gq/Gi/o) Glutamate->mGluR Activates G-protein signaling ACh Acetylcholine Nicotinic Nicotinic Receptor (Ion Channel) ACh->Nicotinic Opens Na+/K+ channel Muscarinic Muscarinic Receptor (GPCR - Gq/Gi/o) ACh->Muscarinic Activates G-protein signaling

Overview of Major Neuromodulator Pathways

Experimental Protocols

The determination of neuromodulator potency relies on precise experimental methodologies. A commonly used technique is the radioligand binding assay.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Isolated cell membranes from brain tissue (e.g., rat cerebral cortex) or cultured cells expressing the receptor of interest (e.g., GHB receptor).

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., [3H]GHB or a specific antagonist like [3H]NCS-382).

  • Test Compound: Unlabeled this compound at various concentrations.

  • Incubation Buffer: A buffered solution with appropriate pH and ionic strength to maintain receptor integrity and binding activity.

  • Filtration Apparatus: A system to separate bound from free radioligand (e.g., glass fiber filters and a vacuum manifold).

  • Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

Procedure:

  • Membrane Preparation: Homogenize the brain tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors. Resuspend the membrane pellet in the incubation buffer.

  • Assay Setup: In a multi-well plate, add a fixed amount of the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating unlabeled ligand).

  • Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold. The membranes with bound radioligand will be trapped on the filters, while the unbound radioligand will pass through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate: - Membranes - Radioligand - Test Compound prep->setup incubate Incubate to Equilibrium setup->incubate filter Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Radioligand Competition Binding Assay Workflow

This guide provides a foundational comparison of this compound with other key neuromodulators. Further research is warranted to elucidate the full pharmacological profile and therapeutic potential of this compound.

References

The Uncharted Territory: Evaluating 4-Hydroxybut-2-enoic Acid as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of quantitative mass spectrometry, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. While stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard," their availability and cost can be prohibitive. This guide explores the potential use of 4-Hydroxybut-2-enoic acid as a structural analog internal standard, a less common choice, and objectively compares its theoretical advantages and disadvantages against established alternatives, supported by general principles and experimental data from the analysis of similar small organic acids.

The Critical Role of Internal Standards in Mass Spectrometry

Internal standards (IS) are essential in mass spectrometry-based quantification to correct for variations that can occur during sample preparation, chromatographic separation, and detection.[1] By adding a known concentration of an IS to all samples, standards, and quality controls, any analyte loss or fluctuation in instrument response can be normalized. The ratio of the analyte signal to the IS signal is used for quantification, significantly improving the accuracy and precision of the results.[2] The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it is affected by matrix effects and other sources of variability in the same way.[3]

Performance Comparison: this compound vs. Alternatives

The performance of an internal standard is evaluated based on several key metrics, including its ability to compensate for matrix effects, extraction recovery, and its impact on the accuracy and precision of the analytical method. Due to a lack of direct experimental data on the use of this compound as an internal standard, the following comparison is based on its chemical properties and established principles of internal standardization.

Table 1: Comparison of Internal Standard Performance

Performance MetricStable Isotope-Labeled (SIL) ISStructural Analog IS (e.g., this compound)
Matrix Effect Compensation Excellent: Co-elutes with the analyte and experiences identical ion suppression or enhancement.[1]Variable: May have different retention times and be subject to different matrix effects than the analyte.
Extraction Recovery Excellent: Behaves identically to the analyte during all sample preparation steps.[4]Good to Variable: Similar, but not identical, chemical properties can lead to differences in extraction efficiency.
Accuracy & Precision High: Effectively corrects for variability, leading to highly accurate and precise measurements.[3]Moderate to Good: Can improve accuracy and precision, but may not fully compensate for all sources of error.
Availability & Cost Often requires custom synthesis, can be expensive and have long lead times.Generally more readily available and less expensive.
Cross-Contribution to Analyte Signal Minimal to None: Mass difference prevents signal overlap.Potential for isobaric interference if not chromatographically resolved.

Theoretical Suitability of this compound

This compound, with its carboxylic acid and hydroxyl functional groups, possesses characteristics that could make it a suitable structural analog IS for the analysis of other small, polar organic acids. Its utility would be contingent on the specific analyte and would require thorough validation.

Potential Analytes for which this compound Could Serve as an IS:

  • Short-chain hydroxy acids

  • Dicarboxylic acids

  • Other unsaturated carboxylic acids

A crucial prerequisite is that this compound is not naturally present in the samples being analyzed.

Experimental Protocols: A General Framework

While a specific protocol for using this compound as an IS is not available, the following provides a general methodology for the analysis of small organic acids by LC-MS/MS, which can be adapted and validated.

Sample Preparation (for a biological matrix like plasma or urine):

  • Spiking: Add a known concentration of the internal standard (e.g., this compound) to the sample at the earliest stage.

  • Protein Precipitation: For plasma samples, precipitate proteins by adding a threefold volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol), vortex, and centrifuge.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase.

LC-MS/MS Analysis:

  • Chromatographic Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.

  • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of organic acids.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard must be determined and optimized.

Visualizing the Workflow and Logic

To better understand the concepts discussed, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction / Clean-up Spike->Extract Reconstitute Reconstitute Extract->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Figure 1. General experimental workflow for quantitative analysis using an internal standard.

References

A Comparative Analysis of the Pharmacokinetic Profiles of 4-Hydroxybut-2-enoic Acid and Gamma-Hydroxybutyric Acid (GHB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of 4-Hydroxybut-2-enoic acid and the well-characterized compound, gamma-hydroxybutyric acid (GHB). While extensive data exists for GHB, there is a notable lack of pharmacokinetic information for this compound in the public domain. This document summarizes the available data for both compounds, highlighting the existing knowledge gap for this compound and providing detailed experimental protocols that can be adapted for its future study.

Executive Summary

Gamma-hydroxybutyric acid (GHB) is a short-chain carboxylic acid with well-documented, non-linear pharmacokinetic properties. It is characterized by rapid absorption and elimination. In contrast, this compound, an analogue of GHB, is reported to be a high-affinity ligand for the GHB receptor but its pharmacokinetic profile remains largely uninvestigated. This guide presents the comprehensive pharmacokinetic parameters of GHB and outlines a standard methodology for its quantification in biological matrices, which can serve as a foundational approach for the pharmacokinetic evaluation of this compound.

Pharmacokinetic Data Comparison

Due to the limited available data for this compound, a direct quantitative comparison of pharmacokinetic parameters is not currently possible. The following table summarizes the known pharmacokinetic data for GHB.

Pharmacokinetic ParameterGamma-Hydroxybutyric Acid (GHB)This compound
Absorption
Bioavailability~25% (oral)[1]Data not available
Tmax (Time to Peak Plasma Concentration)20 - 45 minutes[2][3]Data not available
Distribution
Volume of Distribution (Vd)0.4 - 0.58 L/kg[4]Data not available
Plasma Protein BindingNegligible[2]Data not available
Metabolism
Metabolic PathwaysPrimarily via GHB dehydrogenase and succinic semialdehyde dehydrogenase to succinic acid, which enters the Krebs cycle.[1]Data not available
Half-life (t1/2)30 - 60 minutes[1]Data not available
Excretion
Route of Elimination>95% metabolized, <5% excreted unchanged in urine.[1]Reportedly undetectable in normal urine and serum.[5]
ClearanceExhibits dose-dependent, non-linear clearance.Data not available

Signaling Pathways and Metabolism

The primary metabolic pathway for GHB involves its conversion to succinic semialdehyde and subsequently to succinic acid, which then enters the Krebs cycle. This process is a key determinant of its short half-life and rapid elimination.

GHB_Metabolism GHB GHB (4-Hydroxybutanoic Acid) SSA Succinic Semialdehyde GHB->SSA GHB Dehydrogenase SA Succinic Acid SSA->SA Succinic Semialdehyde Dehydrogenase Krebs Krebs Cycle SA->Krebs

GHB Metabolic Pathway.

Experimental Protocols

The following is a detailed protocol for the quantification of GHB in plasma, which can be adapted for the analysis of this compound.

Quantification of GHB in Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on the principle of converting GHB to its more volatile lactone form, gamma-butyrolactone (B3396035) (GBL), followed by extraction and analysis.

1. Sample Preparation:

  • To 1.0 mL of plasma sample, add an internal standard (e.g., deuterated GHB).

  • Acidify the sample with a strong acid (e.g., concentrated HCl) to facilitate the conversion of GHB to GBL.

  • Incubate the sample at an elevated temperature (e.g., 60°C) for a specified time to ensure complete lactonization.

2. Liquid-Liquid Extraction:

  • After cooling, extract the GBL from the aqueous matrix using a water-immiscible organic solvent (e.g., ethyl acetate).

  • Vortex the mixture to ensure efficient extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer (top layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

3. Derivatization (Optional but recommended for improved chromatography):

  • Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture to facilitate the reaction and form a trimethylsilyl (B98337) (TMS) derivative of any remaining GHB.

4. GC-MS Analysis:

  • Inject an aliquot of the prepared sample into the GC-MS system.

  • Gas Chromatograph Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Mode: Splitless.

    • Oven Temperature Program: A temperature gradient to separate the analyte from other matrix components.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification of specific ions of GBL and the internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Acid Acidification (Lactonization) IS->Acid LLE Liquid-Liquid Extraction Acid->LLE Evap Evaporation LLE->Evap Deriv Derivatization (Optional) Evap->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition & Quantification GCMS->Data

GC-MS Workflow for GHB Analysis.

Discussion and Future Directions

The significant lack of pharmacokinetic data for this compound presents a critical knowledge gap, especially given its reported high affinity for the GHB receptor. The undetectable levels in normal human fluids suggest that it may be rapidly metabolized or have low systemic absorption.

To elucidate the pharmacokinetic profile of this compound, we recommend initiating in vitro metabolism studies using liver microsomes and hepatocytes to identify metabolic pathways and potential metabolites. Subsequently, in vivo pharmacokinetic studies in animal models (e.g., rodents) are warranted. The experimental protocol detailed for GHB in this guide provides a robust starting point for developing and validating a quantitative assay for this compound in biological matrices. Such studies are essential to understand its absorption, distribution, metabolism, and excretion, and to draw meaningful comparisons with GHB. This foundational knowledge is crucial for any future investigation into its pharmacological and toxicological effects.

References

Head-to-Head Comparison: 4-Hydroxybut-2-enoic Acid vs. NCS-382 in GHB Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding, functional, and signaling properties of two key GHB receptor ligands.

This guide provides an objective, data-driven comparison of 4-Hydroxybut-2-enoic acid and NCS-382, two structurally related compounds pivotal in the study of the γ-hydroxybutyrate (GHB) system. Understanding the distinct pharmacological profiles of these molecules is crucial for elucidating the physiological roles of the GHB receptor and for the development of novel therapeutics targeting this system.

Introduction to the Ligands

This compound , also known as trans-γ-hydroxycrotonic acid (T-HCA), is a naturally occurring unsaturated analog of GHB found in the brain.[1] Its endogenous nature suggests a potential physiological role, making it a key tool for understanding the nuances of the GHBergic system.

NCS-382 is a synthetic, semi-rigid analog of GHB that has been widely characterized as a putative antagonist of the high-affinity GHB receptor.[2] Its stereoselective binding and distinct pharmacological profile have made it an important, albeit complex, pharmacological tool for differentiating between GHB and GABA-B receptor-mediated effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and NCS-382, focusing on their binding affinities for the GHB receptor and their selectivity over GABA-B receptors.

Table 1: Binding Affinity for the GHB Receptor

CompoundRadioligand DisplacedPreparationBinding Affinity (Kd or Ki)
This compound (T-HCA) [3H]T-HCARat brain membranesHigh affinity: 7 nM Low affinity: 2 µM[1]
[3H]GHBRat brain membranes95 nM[1]
NCS-382 (racemic) [3H]NCS-382Rat cortical homogenates0.34 µM[3]
[3H]NCS-382Isolated rat striatum membranesIC50: 134.1 nM
[3H]NCS-382Isolated rat hippocampus membranesIC50: 201.3 nM
(R)-NCS-382 [3H]GHBRat brain homogenatesMore potent than (S)-NCS-382
[3H]NCS-382Rat brain homogenatesMore potent than (S)-NCS-382

Table 2: Receptor Selectivity Profile

CompoundGABA-B Receptor Binding
This compound (T-HCA) Data not consistently reported, but generally considered more selective for the GHB receptor than GHB itself.
NCS-382 No significant affinity for GABA-A or GABA-B receptors has been reported.[2]

Functional Activity

This compound is suggested to act as a partial agonist at the GHB receptor, with a lower efficacy compared to GHB.[1] This characteristic makes it a valuable tool for studying the graded physiological responses to GHB receptor activation.

The functional activity of NCS-382 is more complex and has been a subject of debate. While initially characterized as a GHB receptor antagonist , subsequent studies have shown that it fails to antagonize some of the behavioral effects of GHB.[2] There is some evidence to suggest that NCS-382 may possess partial agonist properties at the GHB receptor under certain conditions.

Signaling Pathways

The activation of the GHB receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. Both this compound and NCS-382 interact with this receptor to modulate these pathways. The primary signaling mechanism involves the inhibition of adenylyl cyclase and modulation of ion channels, leading to changes in neuronal excitability and neurotransmitter release, particularly dopamine.

GHB_Signaling_Pathway cluster_membrane Cell Membrane GHB_R GHB Receptor G_protein Gαi/o Protein GHB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts Neuronal_activity Neuronal Activity K_channel->Neuronal_activity Hyperpolarization (Decreased Activity) Dopamine_vesicle Dopamine Vesicle Ca_channel->Dopamine_vesicle Inhibits Fusion Ligand This compound (Partial Agonist) NCS-382 (Antagonist/Partial Agonist) Ligand->GHB_R Binds to ATP ATP ATP->AC Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Modulates

Caption: Simplified GHB receptor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound and NCS-382.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare brain tissue membranes (e.g., rat cortex) start->prep_membranes incubate Incubate membranes with: - Fixed concentration of radioligand ([3H]NCS-382 or [3H]GHB) - Varying concentrations of test compound (4-Hydroxybut-2-enoic acid or NCS-382) prep_membranes->incubate separate Separate bound from free radioligand via vacuum filtration incubate->separate wash Wash filters to remove non-specific binding separate->wash scintillation Add scintillation cocktail and count radioactivity wash->scintillation analyze Analyze data to determine IC50 and calculate Ki scintillation->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., [3H]NCS-382), and a range of concentrations of the unlabeled test compound (this compound or NCS-382).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the GHB receptor, providing information on the agonist or antagonist properties of a compound.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the GHB receptor as described for the radioligand binding assay.

  • Assay: In a 96-well plate, combine the membrane preparation, the test compound (this compound or NCS-382) at various concentrations, GDP, and [35S]GTPγS in an appropriate assay buffer.

  • Incubation: Incubate the plate at 30°C for a specified time to allow for G-protein activation and [35S]GTPγS binding.

  • Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.

  • Counting and Analysis: Measure the radioactivity on the filters and plot the [35S]GTPγS binding against the log concentration of the test compound to determine the EC50 (for agonists) or the ability to inhibit agonist-stimulated binding (for antagonists).

Conclusion

This compound and NCS-382 are indispensable tools for dissecting the complexities of the GHB system. This compound, as a potential endogenous partial agonist, offers a unique lens through which to study the physiological modulation of the GHB receptor. In contrast, NCS-382, despite its debated functional profile, remains a critical ligand for identifying and characterizing high-affinity GHB binding sites, distinct from GABA-B receptors. The choice between these compounds will depend on the specific research question, with careful consideration of their respective binding affinities, selectivities, and functional activities. The experimental protocols provided herein offer a foundation for the rigorous and reproducible characterization of these and other novel ligands targeting the GHB receptor.

References

A Comparative Guide to Validated Analytical Methods for 4-Hydroxybut-2-enoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Hydroxybut-2-enoic acid, a significant organic acid, is crucial across various research and development landscapes. This guide provides a comprehensive comparison of established analytical methodologies applicable to its measurement. While validated methods specifically for this compound are not extensively documented, this document outlines robust techniques for structurally similar organic and short-chain hydroxy acids. The presented data and protocols can be readily adapted for the specific quantification of this compound.

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method's performance characteristics are summarized to aid in selecting the most suitable approach based on specific research needs, such as required sensitivity, selectivity, and sample throughput.

Performance Comparison of Analytical Methods

The selection of an optimal analytical method hinges on the specific requirements of the study, including the nature of the sample matrix and the desired level of sensitivity and selectivity. The following tables summarize key quantitative performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of organic and short-chain hydroxy acids, providing a foundational expectation for the analysis of this compound.

Table 1: Performance Characteristics of HPLC-UV for Organic Acid Analysis [1][2]

ParameterPerformance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.03 - 3.31 µg/mL
Limit of Quantification (LOQ)0.10 - 11.03 µg/mL
Accuracy (% Recovery)82% - 110%
Precision (RSD)0.4% - 5.0%

Table 2: Performance Characteristics of GC-MS for Organic Acid Analysis [3][4]

ParameterPerformance
Linearity (r²)0.9874 - 0.9994
Limit of Detection (LOD)3 - 272 ng/mL
Limit of Quantification (LOQ)Not explicitly stated, but typically 3-5x LOD
Accuracy (% Recovery)100% - 111% (for 12 out of 15 acids)
Precision (Process Standard Deviation)0.04 - 0.69 µg/mL

Table 3: General Performance Characteristics of LC-MS/MS for Similar Analytes

ParameterPerformance
Linearity (r²)> 0.99
Limit of Detection (LOD)Can reach low ng/mL to pg/mL levels
Limit of Quantification (LOQ)Can reach low ng/mL to pg/mL levels
Accuracy (% Recovery)Typically > 90%
Precision (RSD)< 15%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar analytes and should be validated specifically for this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively simple matrices.

Sample Preparation:

  • For liquid samples (e.g., cell culture media, urine), perform a protein precipitation step by adding a threefold excess of cold acetonitrile (B52724).

  • Centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions: [1][2][5]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][5]

  • Mobile Phase: Isocratic elution with 5 mM H₃PO₄ solution with a pH of 2.1.[1][5]

  • Flow Rate: 1 mL/min.[1][5]

  • Detection Wavelength: 210 nm.[1][5]

  • Injection Volume: 10-20 µL.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly when operated in selected ion monitoring (SIM) mode. A crucial step for analyzing non-volatile compounds like this compound is derivatization to increase volatility.

Sample Preparation and Derivatization:

  • Follow the sample preparation steps as outlined in the HPLC-UV protocol (protein precipitation and evaporation).

  • Derivatization (Silylation): To the dried residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

  • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

GC-MS Analysis: [6]

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).[6]

    • Injector Temperature: 250-280°C.[6]

    • Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.[6]

    • Carrier Gas: Helium at a constant flow rate.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) for quantification.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for complex biological matrices and low-level quantification.

Sample Preparation:

  • Sample preparation can follow the same protein precipitation and evaporation steps as for HPLC-UV and GC-MS.

  • For some applications, a solid-phase extraction (SPE) may be necessary for sample clean-up and concentration.[3][4] Anion exchange SPE cartridges are often effective for organic acids.[3][4]

LC-MS/MS Analysis: [6]

  • Liquid Chromatograph:

    • Column: A reversed-phase C18 or a mixed-mode column.[6]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for this compound will need to be determined by infusing a standard solution.

Visualizing the Workflow

To better understand the logical flow of validating an analytical method, the following diagrams illustrate the key stages and their relationships.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_validation 3. Method Validation cluster_application 4. Routine Application MethodSelection Method Selection (HPLC, GC-MS, LC-MS/MS) ProtocolDevelopment Protocol Development MethodSelection->ProtocolDevelopment SamplePreparation Sample Preparation ProtocolDevelopment->SamplePreparation InstrumentalAnalysis Instrumental Analysis SamplePreparation->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition Specificity Specificity DataAcquisition->Specificity Linearity Linearity & Range DataAcquisition->Linearity LOD_LOQ LOD & LOQ DataAcquisition->LOD_LOQ Accuracy Accuracy DataAcquisition->Accuracy Precision Precision DataAcquisition->Precision Robustness Robustness DataAcquisition->Robustness RoutineAnalysis Routine Sample Analysis Specificity->RoutineAnalysis Linearity->RoutineAnalysis LOD_LOQ->RoutineAnalysis Accuracy->RoutineAnalysis Precision->RoutineAnalysis Robustness->RoutineAnalysis QC Quality Control RoutineAnalysis->QC QC->RoutineAnalysis

Caption: A general workflow for the validation of an analytical method.

Derivatization_Workflow_for_GCMS Start Dried Sample Extract (Containing this compound) AddReagents Add Silylating Agent (e.g., BSTFA + 1% TMCS) & Solvent (e.g., Pyridine) Start->AddReagents Incubate Heat at 60-70°C for 30-60 minutes AddReagents->Incubate Result Volatile Silyl Derivative Ready for GC-MS Injection Incubate->Result GCMS GC-MS Analysis Result->GCMS

Caption: The derivatization workflow for GC-MS analysis of non-volatile analytes.

References

Benchmarking Purity: A Comparative Guide to Synthesized 4-Hydroxybut-2-enoic Acid for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of synthetically produced 4-Hydroxybut-2-enoic acid against a key alternative, the well-characterized neurotransmitter and drug molecule, 4-hydroxybutyric acid (GHB). As an unsaturated analog of GHB, this compound is of significant interest for its potential to interact with GHB receptors and modulate neuronal activity, making it a candidate for novel therapeutic development.[1] The purity of such active pharmaceutical ingredients is a critical determinant of their efficacy, safety, and regulatory approval.

This guide presents supporting experimental data, detailed analytical protocols, and visual representations of workflows and relevant biological pathways to aid researchers in making informed decisions regarding the use and further development of synthesized this compound.

Comparative Purity Analysis

The purity of a synthesized active pharmaceutical ingredient (API) is paramount. Here, we compare the purity profile of this compound, synthesized via the hydrolysis of ethyl (E)-4-bromobut-2-enoate, with that of a commercially available, high-purity standard of 4-hydroxybutyric acid (GHB). The synthesis of this compound often results in a modest yield and a product described as a brown oil, suggesting the presence of impurities.[2]

ParameterSynthesized this compound4-Hydroxybutyric Acid (GHB) Analytical Standard
Purity (by HPLC) 93.5% (Representative)≥99.5%
Purity (by qNMR) 92.8% (Representative)≥99.0%
Primary Impurities Unreacted ethyl 4-bromobut-2-enoate, 4,4'-oxybis(but-2-enoic acid), polymeric byproductsBelow detection limits of standard analytical methods
Appearance Brown OilWhite Crystalline Solid
Analytical Methods HPLC, qNMR, MSHPLC, qNMR, MS, Elemental Analysis

Note: The purity data for synthesized this compound is representative of a typical, unoptimized laboratory synthesis and may be improved through further purification steps.

Experimental Protocols

Accurate determination of purity relies on robust and well-defined analytical methodologies. The following protocols for High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are provided for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the quantitative analysis of this compound and the separation of potential impurities.

Instrumentation and Reagents:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic Acid for MS compatibility)

  • This compound reference standard

  • Sample diluent (Mobile Phase A)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution. Prepare a series of dilutions to construct a calibration curve.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of Mobile Phase A. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated by comparing the peak area of the analyte in the sample to the total peak area of all components in the chromatogram (Area Percent method). For more accurate quantification, a calibration curve generated from the reference standard should be used.

Quantitative ¹H NMR (qNMR) for Purity Assessment

qNMR is a powerful primary analytical method for determining the purity of a compound without the need for a specific reference standard of the same compound.[3][4]

Instrumentation and Reagents:

  • NMR spectrometer (≥400 MHz recommended)

  • High-precision NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

Experimental Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (at least 30 seconds is recommended for accurate quantification)

  • Number of Scans: 16 or higher for good signal-to-noise ratio

  • Spectral Width: Sufficient to cover all signals of interest

  • Acquisition Time: ≥ 3 seconds

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

Data Analysis: The purity of the this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizing Experimental and Biological Contexts

To provide a clearer understanding of the analytical workflow and the potential biological relevance of this compound, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results synthesis Hydrolysis of Ethyl 4-bromocrotonate hplc HPLC Analysis synthesis->hplc qnmr qNMR Analysis synthesis->qnmr ms Mass Spectrometry synthesis->ms purity_data Quantitative Purity Data hplc->purity_data qnmr->purity_data impurity_profile Impurity Profile ms->impurity_profile

Caption: Experimental workflow for the purity assessment of synthesized this compound.

This compound is an analog of GHB, a neurotransmitter that acts on specific GHB receptors and GABAB receptors. The signaling pathway below illustrates the mechanism of action of GHB, which is the expected target pathway for this compound.

GHB_Signaling_Pathway GHB This compound (GHB Analog) GHB_R GHB Receptor GHB->GHB_R Binds GABAB_R GABAB Receptor GHB->GABAB_R Binds (at high conc.) G_protein Gi/o Protein GHB_R->G_protein Activates GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Dopamine_release Modulation of Dopamine Release G_protein->Dopamine_release Modulates cAMP ↓ cAMP

Caption: Simplified GHB receptor signaling pathway, a likely target for this compound.

Conclusion

This guide demonstrates that while this compound can be synthesized, the resulting product from a standard hydrolysis of ethyl (E)-4-bromobut-2-enoate is likely to have a lower purity (around 93%) compared to commercially available analytical standards of its saturated analog, GHB (≥99.5%). The presence of unreacted starting materials and side-products necessitates robust analytical characterization and likely further purification steps for applications in drug development. The provided HPLC and qNMR protocols offer a solid foundation for the accurate assessment of the purity of synthesized this compound. For researchers investigating novel ligands for the GHB receptor system, understanding and controlling the purity of their synthesized compounds is a critical step towards obtaining reliable and reproducible biological data.

References

Safety Operating Guide

Navigating the Disposal of 4-Hydroxybut-2-enoic Acid: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe handling and disposal of 4-Hydroxybut-2-enoic acid, a hydroxy fatty acid. Adherence to these procedures is paramount to ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves.

  • Body Protection: A lab coat or apron is mandatory to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors or aerosols.

Quantitative Data and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This information is essential for understanding the nature of the chemical for safe handling and storage.

PropertyValue
Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS Number 24587-49-3
Predicted pKa 4.31 ± 0.10
Solubility Readily soluble (200 g/L at 25°C)[1]

Step-by-Step Disposal Plan

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[2][3] All chemical waste should be treated as hazardous unless confirmed otherwise by a qualified safety professional.[2]

  • Waste Minimization: The first step in responsible waste management is to minimize the generation of waste. Order only the necessary quantities of the chemical and reduce the scale of experiments whenever feasible.[4]

  • Waste Collection and Segregation:

    • Collect all waste containing this compound, including contaminated materials like gloves and absorbent pads, in a designated and clearly labeled waste container.[3][5]

    • Do not mix this waste with other waste streams, such as halogenated solvents or biological waste, to ensure proper disposal.[5][6]

  • Container Selection and Labeling:

    • Use a compatible, leak-proof container with a secure screw cap. Plastic containers are often preferred.[4][7]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." The date of waste accumulation should also be recorded.[6]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[4][7]

    • The SAA must be a cool, dry, and well-ventilated area, away from incompatible materials.[8]

    • Ensure the container is kept closed at all times, except when adding waste.[2][7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[4]

    • Provide them with the necessary information about the waste, including its composition and volume.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area and alert your colleagues and supervisor.

  • If the spill is small and you are trained to handle it, wear appropriate PPE.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbent material and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly.

  • For large spills, or if you are unsure how to proceed, contact your EHS office or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Is the waste contaminated with other chemicals? A->B C Segregate and collect in a designated, labeled container B->C No F Follow specific protocols for mixed hazardous waste B->F Yes D Store in Satellite Accumulation Area (SAA) C->D E Contact Environmental Health & Safety (EHS) or licensed disposal company for pickup D->E F->C

Caption: Decision workflow for the disposal of this compound.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of our planet. Always consult your institution's specific safety protocols and the relevant regulations in your area.

References

Personal protective equipment for handling 4-Hydroxybut-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Based on analogous compounds, 4-Hydroxybut-2-enoic acid is anticipated to be a corrosive and irritant substance. Direct contact can cause severe skin burns and eye damage, and inhalation of vapors may lead to respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial for the safe handling of this compound. The selection of appropriate PPE is contingent on the specific procedures being performed and the potential for exposure.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling / Weighing Safety glasses with side shieldsNitrile or neoprene glovesStandard lab coatNot generally required if handled in a well-ventilated area or chemical fume hood.
Solution Preparation / Transfer Chemical splash gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatRecommended if not performed in a chemical fume hood or if vapors are likely to be generated.
Heating or Reactions Face shield worn over chemical splash gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a flame-retardant lab coatRequired if not performed in a chemical fume hood. Use a respirator with an appropriate acid gas cartridge.
Spill Cleanup Face shield worn over chemical splash gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsRequired. Use a respirator with an appropriate acid gas cartridge.

Experimental Protocols: Handling and Disposal

Adherence to standardized procedures is paramount for safety and experimental integrity.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[1]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Inspect all PPE for integrity before use.

    • Ensure an eyewash station and safety shower are readily accessible.[2]

  • Handling the Compound:

    • When weighing or transferring the solid material, do so carefully to minimize dust generation.

    • If creating a solution, always add the acid to the solvent slowly, never the other way around, to avoid splashing and exothermic reactions.[3]

    • Keep containers of this compound tightly closed when not in use.[4]

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Remove and properly dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Neutralization of Dilute Aqueous Waste (if permissible by institutional guidelines):

    • For small quantities of dilute aqueous waste, neutralization may be an option.

    • Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring.[5][6][7]

    • Monitor the pH with a pH meter or pH paper until it is in the neutral range (pH 6-8).

    • Dispose of the neutralized solution down the drain with copious amounts of water, in accordance with local regulations.[8]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected as hazardous waste.

    • Once decontaminated, containers can be disposed of as regular laboratory waste, following institutional guidelines.

Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Isolate:

    • Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

    • Restrict access to the spill area.

  • Protect Yourself:

    • Don the appropriate PPE for spill cleanup as detailed in the table above.

  • Contain and Neutralize:

    • For small spills, apply a neutralizer for organic acids, such as sodium bicarbonate, starting from the outside and working inwards to prevent spreading.[7][9]

    • Absorb the neutralized spill with an inert absorbent material like vermiculite (B1170534) or sand.[7][9]

  • Cleanup and Disposal:

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Dispose of all contaminated materials, including PPE, as hazardous waste.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_emergency Locate Emergency Equipment prep_workspace->prep_emergency handle_weigh Weigh/Transfer Solid prep_emergency->handle_weigh handle_solution Prepare Solution (Acid to Solvent) handle_weigh->handle_solution spill Spill Occurs handle_weigh->spill post_clean Clean Work Area handle_solution->post_clean handle_solution->spill post_ppe Dispose of Contaminated PPE post_clean->post_ppe post_wash Wash Hands post_ppe->post_wash disposal_collect Collect in Hazardous Waste Container post_wash->disposal_collect disposal_neutralize Neutralize Dilute Waste (if permissible) disposal_collect->disposal_neutralize disposal_container Decontaminate Empty Containers disposal_neutralize->disposal_container end_safe End (Safe Completion) disposal_container->end_safe start Start start->prep_ppe spill_cleanup Follow Spill Cleanup Procedure spill->spill_cleanup Emergency Response spill_cleanup->post_clean

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.